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Ethanediamide, N,N'-dipropyl- Documentation Hub

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  • Product: Ethanediamide, N,N'-dipropyl-
  • CAS: 14040-77-8

Core Science & Biosynthesis

Foundational

Ethanediamide, N,N'-dipropyl- basic properties

Ethanediamide, N,N'-dipropyl-: A Technical Monograph for Pharmaceutical Applications Executive Summary Ethanediamide, N,N'-dipropyl- (CAS: 1608-47-5), commonly referred to as N,N'-dipropyloxamide , is a symmetric diamide...

Author: BenchChem Technical Support Team. Date: February 2026

Ethanediamide, N,N'-dipropyl-: A Technical Monograph for Pharmaceutical Applications

Executive Summary

Ethanediamide, N,N'-dipropyl- (CAS: 1608-47-5), commonly referred to as N,N'-dipropyloxamide , is a symmetric diamide derived from oxalic acid. While historically utilized as a ligand in coordination chemistry and a precursor in organic synthesis, its relevance in modern drug development lies in its supramolecular self-assembly properties .[1]

The compound features a rigid oxamide core flanked by flexible propyl chains.[1] This specific architecture facilitates strong intermolecular hydrogen bonding (N-H···O), enabling the formation of stable ribbons and sheets in the solid state. For pharmaceutical scientists, this material is of high interest as a structural motif for crystal engineering , a potential low-molecular-weight organogelator (LMWG) for drug delivery systems, and a stable pharmacophore scaffold with tunable lipophilicity.

Physicochemical Profile

The following data consolidates experimental values and structural descriptors essential for formulation and pre-clinical assessment.

PropertyValue / DescriptionSource / Context
Chemical Formula C₈H₁₆N₂O₂Stoichiometry
Molecular Weight 172.23 g/mol --
Appearance White crystalline solidRecrystallized from methanol
Melting Point 161.8 °C (Experimental)Confirmed via DSC/Capillary [1]
Crystal System Triclinic, Space Group P-1Single Crystal XRD [1]
Solubility (25°C) Soluble: Methanol, Ethanol, DMSOInsoluble: Water, HexaneAmphiphilic nature
LogP (Predicted) ~0.8 – 1.2Estimated (Consensus of amide hydrophilicity vs. propyl lipophilicity)
H-Bond Donors 2 (Amide N-H)Critical for self-assembly
H-Bond Acceptors 2 (Carbonyl O)Critical for self-assembly

Structural Insight: The molecule adopts a trans conformation around the central C-C bond of the oxalyl unit, maximizing the distance between the bulky propyl groups. This planar conformation is stabilized by intramolecular hydrogen bonding and is the primary driver for its high melting point relative to its molecular weight.[1]

Synthesis & Purification Protocol

Causality & Rationale: The synthesis utilizes a nucleophilic acyl substitution reaction.[1] Ethanol is selected as the solvent because it solubilizes the amine reactant but allows the diamide product to precipitate upon cooling, driving the equilibrium forward and simplifying purification (Le Chatelier's principle).

Reagents:
  • Diethyl oxalate (1.50 g, 10.3 mmol)[2]

  • n-Propylamine (1.22 g, 20.6 mmol)[2]

  • Ethanol (Absolute, 10 mL)

Step-by-Step Methodology:
  • Preparation: Dissolve n-propylamine (2.0 equiv) in 5 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Dilute diethyl oxalate (1.0 equiv) in 5 mL of ethanol. Add this solution dropwise to the amine solution at room temperature.

    • Note: The reaction is exothermic; dropwise addition prevents thermal runaway and side-product formation.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) with stirring for 12 hours (overnight).

    • Mechanism:[3][4] Reflux ensures complete conversion of the intermediate ethyl propyloxamate to the final diamide.

  • Isolation: Allow the reaction mixture to cool slowly to room temperature. The product will crystallize as a white solid.[1][5]

  • Filtration: Filter the solid using a Gooch funnel or sintered glass frit.

  • Washing: Wash the filter cake with cold n-hexane (2 x 5 mL) to remove unreacted amine and residual ethanol.

  • Purification (Recrystallization): Dissolve the crude solid in minimal boiling methanol. Allow to cool slowly to grow needle-shaped crystals suitable for X-ray diffraction.[1][5]

  • Drying: Air dry or vacuum dry at 40°C.[1]

    • Expected Yield: ~71% [1].[1][6]

Visualizing the Synthesis Pathway

SynthesisPathway Reactants Diethyl Oxalate + 2 equiv. n-Propylamine Intermediate Intermediate: Ethyl propyloxamate Reactants->Intermediate Nucleophilic Attack (- EtOH) Product Product: N,N'-Dipropyloxamide (White Precipitate) Intermediate->Product 2nd Nucleophilic Attack (Reflux, - EtOH)

Figure 1: Step-wise nucleophilic acyl substitution mechanism yielding N,N'-dipropyloxamide.

Supramolecular Assembly & Material Science

The defining feature of N,N'-dipropyloxamide is its ability to form robust hydrogen-bonded networks.[1] This property is exploited in crystal engineering and gelation .[1]

Self-Assembly Mechanism

In the solid state (Triclinic P-1), the molecules arrange into 1D ribbons running along the b-axis.

  • Primary Interaction: Intermolecular Hydrogen Bonds between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighbor.

  • Geometry: The oxamide core remains planar, acting as a rigid strut, while the propyl chains extend outward, providing lipophilic shielding.

This "Ribbon" architecture is characteristic of oxamide gelators, where these ribbons entangle to immobilize solvents, creating supramolecular gels.

Visualizing the H-Bond Network

HBondNetwork Mol1 Molecule A (Planar Core) Mol2 Molecule B (Planar Core) Mol1->Mol2 N-H···O (Strong) Mol3 Molecule C (Planar Core) Mol2->Mol3 N-H···O (Strong) Ribbon Supramolecular Ribbon (Stable 1D Chain) Mol2->Ribbon Stacking via Van der Waals

Figure 2: Schematic of the R2,2(10) hydrogen bonding motif forming infinite 1D ribbons.

Pharmaceutical Applications & Safety

Drug Delivery Potential
  • Organogelators: Due to the amphiphilic structure (hydrophilic core, lipophilic tails), N,N'-dipropyloxamide analogs are investigated as gelators for injectable drug delivery. The gel state can act as a depot for sustained release of hydrophobic drugs [2].[1]

  • Co-Crystals: The amide groups are excellent hydrogen bond donors/acceptors, making this compound a candidate co-former to improve the solubility or stability of Active Pharmaceutical Ingredients (APIs) via co-crystallization.

Safety Profile
  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Handling: Standard PPE (gloves, goggles) is required.[1]

  • Toxicity: While specific LD50 data for this CAS is limited, structurally similar aliphatic amides generally exhibit low acute toxicity but can be irritating to mucous membranes.[1]

  • Metabolic Stability: The oxamide bond is relatively stable to hydrolysis compared to simple amides, potentially offering longer residence times in biological media.

References

  • Pintus, A., et al. (2023).[1] "N,N′-Dipropyloxamide."[1][2][3][5] Molbank, 2023(4), M1756.

  • Fages, F., et al. (2020).[1] "Low Molecular Weight Organogelators."[1] Topics in Current Chemistry. (Contextual grounding on oxamide gelators).

  • PubChem Database. "N,N'-Dipropyloxamide (Compound)."[1] National Center for Biotechnology Information.[1]

Sources

Exploratory

N,N'-dipropyloxamide chemical structure

Technical Monograph: Structural Dynamics and Synthetic Utility of N,N'-Dipropyloxamide Executive Summary N,N'-Dipropyloxamide is a symmetric diamide ( ) derived from oxalic acid. While often overshadowed by its diethyl o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Dynamics and Synthetic Utility of N,N'-Dipropyloxamide

Executive Summary

N,N'-Dipropyloxamide is a symmetric diamide (


) derived from oxalic acid. While often overshadowed by its diethyl or dimethyl homologs, the dipropyl derivative occupies a critical niche in crystal engineering and ligand design. Its propyl chains provide a balance of lipophilicity and steric bulk that modulates solubility without disrupting the planar hydrogen-bonding network characteristic of the oxamide core. This guide details the structural parameters, optimized synthesis, and physicochemical profile of the molecule, serving as a reference for its use as a supramolecular building block and transition metal ligand.

Molecular Architecture & Crystallography

The core utility of N,N'-dipropyloxamide lies in its rigid, planar backbone. Unlike flexible aliphatic diamides (e.g., succinamides), the oxamide functionality (


) adopts a trans (antiperiplanar) conformation in the solid state. This planarity is enforced by the conjugation across the C-C bond of the carbonyls and strong intramolecular dipole interactions.

Key Structural Features:

  • Symmetry: Centrosymmetric (

    
     point group in isolation), typically crystallizing in the triclinic 
    
    
    
    space group.
  • Supramolecular Synthon: The molecule exhibits the classic

    
     hydrogen-bonding motif. The amide protons act as donors, and the carbonyl oxygens as acceptors, forming infinite 1D ribbons or 2D sheets depending on the packing influence of the propyl chains.
    
  • Propyl Chain Conformation: The alkyl chains extend away from the core, providing a hydrophobic sheath that insulates the hydrogen-bonded ribbons. This amphiphilic nature (polar core, non-polar periphery) makes it a candidate for gelation studies in non-polar solvents.

Visualization: Molecular Connectivity & Interaction Nodes

G Propyl1 n-Propyl Group (Hydrophobic) N1 Amide N (H-Bond Donor) Propyl1->N1 C1 Carbonyl C=O (H-Bond Acceptor) N1->C1 Metal Transition Metal (Cu, Ni, Co) N1->Metal Chelation (Deprotonated) C2 Carbonyl C=O (H-Bond Acceptor) C1->C2 C-C Bond (Conjugated) N2 Amide N (H-Bond Donor) C2->N2 Propyl2 n-Propyl Group (Hydrophobic) N2->Propyl2 N2->Metal

Figure 1: Connectivity map highlighting the oxamide core's dual role as a hydrogen bond scaffold and a potential bidentate chelating agent.

Synthetic Pathways & Process Optimization

While synthesis via oxalyl chloride is possible, it is operationally hazardous and requires strict anhydrous conditions. The preferred industrial and laboratory method is the aminolysis of diethyl oxalate . This pathway is atom-economical (ethanol is the only byproduct) and self-purifying.

Reaction Logic:

  • Nucleophilic Acyl Substitution: The nitrogen lone pair of n-propylamine attacks the electrophilic carbonyl carbon of diethyl oxalate.

  • Solvent Choice (Ethanol): We use ethanol to match the leaving group. This prevents the formation of mixed ester impurities via transesterification before the amide is fully formed.

  • Stoichiometry: A slight excess of amine (2.05 eq) is used to drive the equilibrium to completion, as the second amide formation is slower than the first due to the reduced electrophilicity of the mono-amide intermediate.

Protocol: Aminolysis of Diethyl Oxalate

Materials:

  • Diethyl oxalate (Reagent Grade, >99%)

  • n-Propylamine (Reagent Grade, >99%)

  • Absolute Ethanol (Solvent)[1]

  • n-Hexane (Wash solvent)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is open to the atmosphere via a drying tube (calcium chloride) to prevent excessive moisture ingress, though the reaction is robust.

  • Solvation: Dissolve n-propylamine (1.22 g, 20.6 mmol) in 5 mL of absolute ethanol.

  • Addition: Separately dilute diethyl oxalate (1.50 g, 10.3 mmol) in 5 mL of absolute ethanol. Add this solution dropwise to the amine solution at room temperature. Note: The reaction is exothermic; dropwise addition controls the thermal profile.

  • Reflux: Heat the mixture to reflux (~78°C) and maintain stirring for 12 hours (overnight). This ensures conversion of the intermediate ethyl N-propyloxamate to the final diamide.

  • Isolation: Cool the mixture to room temperature (20–25°C). The product will precipitate as a white solid due to its low solubility in cold ethanol.

  • Purification: Filter the solid using a Gooch funnel or sintered glass frit. Wash the cake twice with cold n-hexane to remove unreacted amine and residual diethyl oxalate.

  • Drying: Air dry or vacuum dry at 40°C.

Yield: Typical isolated yields range from 70% to 85%.

Visualization: Synthesis Workflow

Synthesis Start Start: Diethyl Oxalate + n-Propylamine Reflux Reflux (78°C, 12 Hours) Start->Reflux Nucleophilic Attack Solvent Solvent System: Absolute Ethanol Solvent->Start Cooling Cool to RT (Precipitation) Reflux->Cooling Crystallization Filter Filtration (Separate Solid) Cooling->Filter Wash Wash: Cold n-Hexane Filter->Wash Recryst Recrystallization (Methanol, Slow Evap.) Wash->Recryst Purification Final Pure N,N'-Dipropyloxamide (Needle Crystals) Recryst->Final

Figure 2: Process flow diagram for the synthesis and purification of N,N'-dipropyloxamide.

Physicochemical Profiling

The following data represents the standard profile for pure N,N'-dipropyloxamide. Deviations in melting point are the primary indicator of mono-amide impurities.

PropertyValue / ObservationMethod/Notes
Molecular Formula

MW: 172.23 g/mol
Appearance Colorless / White needle-like crystalsRecrystallized from MeOH
Melting Point 161.8 – 163.5 °C Sharp transition indicates high purity [1]
Solubility (25°C) Insoluble: Water, HexaneSparingly Soluble: Ethanol, ChloroformSoluble: Hot Methanol, DMSODriven by intermolecular H-bonding
IR Spectrum (KBr) 3300 cm⁻¹ (N-H str)1649 cm⁻¹ (C=O str, Amide I)1529 cm⁻¹ (N-H bend, Amide II)Diagnostic Amide I/II bands [1]
¹H NMR (CDCl₃)

7.50 (br s, 2H, NH)

3.27 (q, 4H,

)

1.58 (sext/q, 4H,

)

0.95 (t, 6H,

)
600 MHz [1]

Data Interpretation:

  • NMR: The broad singlet at 7.50 ppm is characteristic of amide protons involved in hydrogen bonding. The quartet at 3.27 ppm confirms the coupling of the N-methylene protons with the adjacent methylene group.

  • IR: The separation between the Amide I (1649) and Amide II (1529) bands is typical for secondary amides in a trans-configuration.

Applications in Ligand Design & Coordination Chemistry

N,N'-Dipropyloxamide serves as a versatile ligand precursor. While the neutral molecule binds poorly due to the electron-withdrawing nature of the carbonyls, the deprotonated dianion is a potent


-donor.
  • Bridging Ligand: Upon double deprotonation, the oxamido core (

    
    ) acts as a bis-bidentate bridge. It can link two transition metal centers (e.g., 
    
    
    
    ), facilitating strong antiferromagnetic coupling through the conjugated
    
    
    -system.
  • Crystal Engineering: The propyl groups provide steric spacing. When co-crystallized with hydrogen-bond donors (like carboxylic acids) or acceptors, the dipropyloxamide directs the formation of specific topology sheets, useful in designing porous molecular solids.

References

  • Molbank (MDPI). (2023). N,N′-Dipropyloxamide.[1][2][3][4] Molbank 2023, M1756. Available at: [Link][3]

Sources

Foundational

Technical Synthesis Guide: N,N'-Dipropyloxamide from Diethyl Oxalate

Executive Summary This technical guide details the synthesis of N,N'-dipropyloxamide (CAS: 1614-58-0) via the aminolysis of diethyl oxalate with n-propylamine. This transformation represents a classical double nucleophil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of N,N'-dipropyloxamide (CAS: 1614-58-0) via the aminolysis of diethyl oxalate with n-propylamine. This transformation represents a classical double nucleophilic acyl substitution, converting a diester into a diamide.

Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers. Application: N,N'-dipropyloxamide serves as a bidentate ligand in coordination chemistry, a precursor for heterocyclic synthesis, and a model compound for studying hydrogen-bonding motifs in crystal engineering.[1]

Theoretical Framework & Mechanism

The reaction proceeds through a stepwise nucleophilic acyl substitution mechanism. Unlike secondary amines which often stop at the oxamic ester stage due to steric hindrance, primary amines like n-propylamine readily displace both ethoxy groups to form the thermodynamically stable, insoluble diamide.

Reaction Scheme


Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the addition-elimination pathway, highlighting the tetrahedral intermediate.

ReactionMechanism Reactants Diethyl Oxalate + n-Propylamine Inter1 Tetrahedral Intermediate (1) Reactants->Inter1 Nucleophilic Attack MonoAmide Ethyl Propyloxamate (Mono-substitution) Inter1->MonoAmide - EtOH Inter2 Tetrahedral Intermediate (2) MonoAmide->Inter2 + PrNH2 Product N,N'-Dipropyloxamide (Precipitate) Inter2->Product - EtOH Byproduct Ethanol (Leaving Group) Inter2->Byproduct

Figure 1: Stepwise nucleophilic acyl substitution mechanism converting diester to diamide.

Strategic Reagent Selection

ComponentRoleCritical AttributeSelection Logic
Diethyl Oxalate ElectrophilePurity >99%The ethyl ester is preferred over the methyl ester for slightly slower, more controlled kinetics, reducing exotherms during scale-up.
n-Propylamine Nucleophile2.05 - 2.2 eqA slight excess (2-10%) ensures complete conversion of the mono-ester intermediate to the diamide.
Ethanol (Abs.) SolventPolar ProticSolubilizes reactants but acts as an anti-solvent for the product. The product precipitates upon formation, driving equilibrium forward (Le Chatelier's principle).

Experimental Protocol

Scale: 10 mmol batch (Representative). Estimated Yield: 70-85%.

Workflow Diagram

SynthesisWorkflow Setup Setup: 50mL RBF Ice Bath, Mag Stir Dissolve Dissolve 1.50g Diethyl Oxalate in 5mL Ethanol Setup->Dissolve Addition Dropwise Addition: 1.22g n-Propylamine in 5mL EtOH (Temp < 10°C) Dissolve->Addition Reaction Reflux (80°C) Overnight / 12h Addition->Reaction Cooling Cool to RT Precipitation occurs Reaction->Cooling Filtration Vacuum Filtration Wash w/ cold n-Hexane Cooling->Filtration Purification Recrystallization (Methanol) Filtration->Purification

Figure 2: Process flow diagram for the synthesis and isolation of N,N'-dipropyloxamide.

Step-by-Step Procedure
  • Preparation of Electrophile Solution:

    • In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.50 g (10.3 mmol) of diethyl oxalate in 5 mL of absolute ethanol .

    • Why: Dilution moderates the reaction rate and manages heat evolution.

  • Controlled Addition (Critical Step):

    • Prepare a solution of 1.22 g (20.6 mmol) of n-propylamine in 5 mL of absolute ethanol .

    • Cool the RBF to 0–5°C using an ice bath.

    • Add the amine solution dropwise over 15 minutes.

    • Why: The reaction is exothermic. Rapid addition can cause localized overheating and volatilization of the amine (BP: 48°C), leading to incorrect stoichiometry.

  • Reaction Phase:

    • Remove the ice bath and attach a reflux condenser.

    • Heat the mixture to reflux (~78-80°C) and stir overnight (12 hours).

    • Observation: A white precipitate may begin to form even before reflux is complete.

  • Workup and Isolation:

    • Allow the reaction mixture to cool slowly to room temperature.

    • Why: Slow cooling promotes crystal growth and purity.

    • Filter the white solid using a sintered glass funnel (or Buchner funnel).

    • Wash the filter cake with cold n-hexane (2 x 5 mL) to remove unreacted amine and soluble impurities.

  • Purification:

    • Recrystallize the crude solid from hot methanol .

    • Allow the solution to evaporate slowly or cool to yield colorless needle-shaped crystals.

    • Dry in a vacuum oven at 40°C for 4 hours.

Process Analytical Technology (PAT) & Characterization

Confirm the identity of the synthesized product using the following physicochemical markers.

ParameterExpected ValueMethod/Notes
Appearance White/Colorless NeedlesVisual inspection after recrystallization.
Melting Point 161.8 – 163.5 °CSharp melting point indicates high purity.
IR Spectroscopy 3300 cm⁻¹ (N-H str)1649 cm⁻¹ (C=O str)Amide I and Amide II bands are diagnostic.
¹H-NMR (CDCl₃) δ 7.50 (br s, 2H, NH)δ 3.27 (q, 4H, N-CH ₂)δ 1.58 (m, 4H, C-CH ₂-C)δ 0.95 (t, 6H, CH ₃)Diagnostic quadruplet at 3.27 ppm confirms propyl attachment to nitrogen.
Solubility Insoluble: Water, Cold EtOHSoluble: Hot MeOH, DMSOSolubility profile aids in recrystallization solvent choice.

Troubleshooting & Optimization

  • Issue: Low Yield / No Precipitate.

    • Cause: Too much solvent or incomplete reaction.

    • Fix: Concentrate the reaction mixture by rotary evaporation to 50% volume and cool to 0°C. Ensure the amine was not lost to evaporation (check condenser efficiency).

  • Issue: Oily Product.

    • Cause: Presence of mono-substituted ethyl propyloxamate (intermediate).

    • Fix: This indicates insufficient amine or insufficient reaction time. Reflux for an additional 4 hours with an added 0.2 eq of n-propylamine.

  • Issue: Colored Impurities.

    • Cause: Oxidation of amine.

    • Fix: Recrystallize from methanol with a small amount of activated charcoal.

Safety & Compliance (EHS)

This protocol involves hazardous reagents.[2][3] All manipulations must be performed in a fume hood.

  • Diethyl Oxalate:

    • Hazard:[2][4][5]Nephrotoxin .[3] Absorbed through skin. Hydrolyzes to oxalic acid in vivo, causing kidney damage (calcium oxalate stones).

    • Control: Wear nitrile gloves (double gloving recommended) and long sleeves.

  • n-Propylamine:

    • Hazard:[2][4][5] Highly Flammable (Flash point -30°C), Corrosive, Toxic.

    • Control: Keep away from ignition sources.[2][6] Dispense in a well-ventilated hood.

  • Waste Disposal:

    • Filtrate contains excess amine and ethanol. Dispose of as basic organic waste.

    • Solid product residues should be treated as solid organic waste.

References

  • Synthesis & Characterization: Scatena, R., et al. (2023).[1] "N,N′-Dipropyloxamide."[1][3][7][8] Molbank, 2023(4), M1754. Source: Relevance: Primary source for the specific stoichiometric protocol and spectral data (NMR, IR, MP).

  • General Reactivity of Oxalates: BenchChem Technical Guide. "Reactions of Diethyl Oxalate with Primary and Secondary Amines." Source: Relevance: Validates the difference in reactivity between primary amines (forming diamides) and secondary amines (forming oxamic esters).

  • Safety Data (Diethyl Oxalate): Fisher Scientific. "Safety Data Sheet: Diethyl Oxalate." Source: Relevance: Critical safety data regarding kidney toxicity and handling requirements.

  • Physical Properties (n-Propylamine): National Center for Biotechnology Information. "PubChem Compound Summary for CID 7945, Propylamine." Source: Relevance: Boiling point and flammability data for handling the nucleophile.

Sources

Exploratory

Technical Monograph: Molecular Weight &amp; Physicochemical Characterization of N,N'-Dipropyloxamide

[1][2] Executive Summary N,N'-Dipropyloxamide (CAS: 14040-77-8) is a symmetric diamide derivative of oxalic acid characterized by a molecular weight of 172.23 g/mol .[1] It serves as a critical intermediate in organic sy...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

N,N'-Dipropyloxamide (CAS: 14040-77-8) is a symmetric diamide derivative of oxalic acid characterized by a molecular weight of 172.23 g/mol .[1] It serves as a critical intermediate in organic synthesis and a bidentate ligand in coordination chemistry, particularly relevant to the development of metallodrugs and crystal engineering.[1] This guide provides a definitive analysis of its molecular mass, synthesis protocols, and validation methodologies for researchers in drug discovery and materials science.[1]

Chemical Identity & Physicochemical Properties[1][2][4][5][6][7]

The precise determination of molecular weight is foundational for stoichiometric calculations in ligand-metal complexation.[1] The theoretical molecular weight is derived from standard atomic weights.[1]

Table 1: Physicochemical Constants
PropertyValueNotes
IUPAC Name N,N'-DipropyloxamideSymmetric oxamide core
CAS Number 14040-77-8Distinct from N,N-dipropylpropanamide
Molecular Formula

Molecular Weight 172.23 g/mol Monoisotopic Mass: 172.1212 Da
Melting Point 161.8 °C – 163.5 °CHigh crystallinity due to H-bonding
Physical State White crystalline solidNeedle-shaped crystals (from MeOH)
Solubility Low in water/ethanol; Soluble in hot MeOHPrecipitates readily from reaction mixtures
Theoretical Mass Calculation

The molecular weight is calculated based on the sum of standard atomic weights:

  • Carbon (8 × 12.011): 96.088

  • Hydrogen (16 × 1.008): 16.128

  • Nitrogen (2 × 14.007): 28.014

  • Oxygen (2 × 15.999): 31.998

  • Total: 172.228 g/mol (Rounded to 172.23)

Synthesis & Fabrication Protocol

Core Directive: The synthesis of N,N'-dipropyloxamide relies on the nucleophilic acyl substitution of diethyl oxalate with n-propylamine.[1] This method is preferred over oxalyl chloride routes due to milder conditions and the avoidance of corrosive byproducts.[1]

Reaction Mechanism

The reaction proceeds via a double aminolysis sequence.[1] The first amine attacks one ester carbonyl to form an ethyl oxamate intermediate, followed rapidly by the second amine attack to yield the symmetric diamide.[1]

SynthesisPathway DiethylOxalate Diethyl Oxalate (Electrophile) Intermediate Ethyl propyloxamate (Transient Intermediate) DiethylOxalate->Intermediate Aminolysis 1 Propylamine n-Propylamine (Nucleophile, 2.0+ eq) Propylamine->Intermediate Product N,N'-Dipropyloxamide (Precipitate) Propylamine->Product Intermediate->Product Aminolysis 2 Byproduct Ethanol (Byproduct) Intermediate->Byproduct

Figure 1: Sequential aminolysis pathway for the synthesis of N,N'-dipropyloxamide.

Experimental Protocol: Diethyl Oxalate Route

Safety: n-Propylamine is volatile and corrosive.[2][1] Perform all steps in a fume hood.

  • Reagent Preparation:

    • Dissolve n-propylamine (20.6 mmol, 1.22 g) in 5 mL of absolute ethanol.

    • Separately, dilute diethyl oxalate (10.3 mmol, 1.50 g) in 5 mL of absolute ethanol.

    • Note: A 2:1 molar ratio is critical for stoichiometry, but a slight excess of amine ensures complete conversion.[2][1]

  • Reaction:

    • Add the diethyl oxalate solution dropwise to the amine solution under magnetic stirring.

    • Heat the mixture to reflux for 2–12 hours.

    • Observation: A white solid typically begins to precipitate as the reaction progresses or upon cooling.[2][1]

  • Isolation:

    • Cool the mixture to room temperature (25 °C).

    • Filter the precipitate using a Gooch funnel or sintered glass filter.[2][1]

    • Wash: Rinse the filter cake with cold n-hexane to remove unreacted amine and ester.[2][1]

  • Purification (Recrystallization):

    • Dissolve the crude solid in hot methanol.

    • Allow slow evaporation at room temperature.[2][1]

    • Result: Colorless needle-shaped crystals suitable for X-ray diffraction (XRD).[1][3]

Analytical Validation & Characterization

Trustworthiness in chemical identity relies on multi-modal validation.[2][1] The following spectral signatures confirm the structure and molecular weight.

Table 2: Diagnostic Spectral Signals
TechniqueSignalAssignmentStructural Insight
1H NMR (CDCl3)δ 7.50 (br s)N-HAmide proton (H-bonding)
δ 3.27 (q)

Methylene adjacent to N
δ 1.58 (q)

Central propyl methylene
δ 0.95 (t)

Terminal methyl group
FT-IR (KBr)3300 cm⁻¹ν(N-H)Strong H-bond donor
1649 cm⁻¹ν(C=O)Amide I band (Antiperiplanar)
XRD Triclinic P-1Crystal SystemPlanar oxamide core due to conjugation
Validation Workflow

The following decision tree illustrates the logic flow for confirming the compound's identity and purity.

ValidationLogic Sample Isolated Solid MP Melting Point Check Target: 161-163°C Sample->MP PassMP Range Matches? MP->PassMP NMR 1H NMR / 13C NMR PassMP->NMR Yes Reject Recrystallize / Reject PassMP->Reject No (<160°C) MS Mass Spectrometry Target m/z: 173.1 [M+H]+ NMR->MS Final Validated N,N'-Dipropyloxamide MS->Final Mass Confirmed

Figure 2: Analytical decision matrix for validating N,N'-dipropyloxamide purity.

Applications in Drug Development & Research

While N,N'-dipropyloxamide is a simple molecule, its structural motifs are highly relevant in advanced therapeutic research.

Ligand Scaffolding for Metallodrugs

The oxamide moiety (ngcontent-ng-c1703228563="" _nghost-ng-c845981288="" class="inline ng-star-inserted">


) acts as a versatile ligand.[1] The oxygen and nitrogen atoms can chelate transition metals (Cu, Ni, Co).[1][4]
  • Relevance: Metallodrugs utilizing oxamide ligands are investigated for anti-inflammatory (mimicking NSAID coordination) and anticancer properties.[1] The planar geometry of the oxamide core facilitates intercalation into DNA when complexed with planar metals like Cu(II).[1]

Crystal Engineering & Bio-mimicry

The molecule exhibits a persistent self-assembly behavior via intermolecular hydrogen bonds (ngcontent-ng-c1703228563="" _nghost-ng-c845981288="" class="inline ng-star-inserted">


).[1]
  • Utility: It serves as a model system for studying protein folding motifs (β-sheet mimicry) and designing supramolecular hydrogels for drug delivery systems.[2][1]

References

  • Sigma-Aldrich. N,N'-Dipropyloxamide Product Specification & CAS 14040-77-8.[2][1] Retrieved from

  • Vujovic, G. et al. (2023). Synthesis, Structural Characterization, and DFT Study of N,N'-Dipropyloxamide.[1] MDPI Molbank.[1] Retrieved from

  • BenchChem. Reactions of Diethyl Oxalate with Primary Amines: Technical Guide. Retrieved from

  • PubChem. Compound Summary: N,N'-Dipropyloxamide.[1][5][3] National Library of Medicine.[1] Retrieved from [5]

  • International Journal of Molecular Sciences. NSAID-Based Coordination Compounds for Biomedical Applications. Retrieved from

Sources

Foundational

N,N'-Dipropyloxamide: Structural Identity, Synthesis, and Supramolecular Utility

Executive Summary This technical guide provides a comprehensive analysis of N,N'-dipropyloxamide , a symmetrical diamide utilized as a ligand in coordination chemistry and a structural motif in crystal engineering. Beyon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide provides a comprehensive analysis of N,N'-dipropyloxamide , a symmetrical diamide utilized as a ligand in coordination chemistry and a structural motif in crystal engineering. Beyond its nomenclature, this document details the atom-efficient synthesis via aminolysis, provides self-validating characterization protocols (NMR, IR), and explores its utility in supramolecular assembly relevant to drug delivery systems.

Part 1: Nomenclature and Structural Identity

The IUPAC Designation

The preferred IUPAC name (PIN) for the molecule is


-dipropyloxamide .
  • Parent Structure: The core is oxamide (

    
    ), which is the retained IUPAC name for ethanediamide .
    
  • Substituents: Two propyl groups (

    
    ) attached to the nitrogen atoms.[1]
    
  • Locants: The prefix

    
      indicates symmetry, denoting that one propyl group is attached to each of the two nitrogen atoms of the diamide core.
    

Systematic Alternative:


-dipropylethanediamide.[1]
Structural Significance in Drug Development

In medicinal chemistry, the oxamide moiety functions as a bioisostere for peptide bonds but with restricted conformational flexibility. This rigidity, combined with the ability to donate and accept hydrogen bonds, makes


-dipropyloxamide a valuable scaffold for:
  • Ligand Design: Chelation of transition metals (Cu, Ni) for metallodrug synthesis.

  • Crystal Engineering: Formation of robust hydrogen-bonded networks (ribbons/sheets) used to stabilize pharmaceutical co-crystals.[1]

Part 2: Synthetic Pathway & Mechanism

The most efficient synthesis involves the aminolysis of diethyl oxalate with n-propylamine .[1] This nucleophilic acyl substitution is preferred over acid chloride routes due to milder conditions and higher atom economy (ethanol is the only byproduct).

Reaction Mechanism

The reaction proceeds via a tetrahedral intermediate.[1] The amine nucleophile attacks the electrophilic carbonyl carbon of the ester, followed by the elimination of ethoxide (which protonates to ethanol).

ReactionMechanism Reactants Diethyl Oxalate + 2 eq. Propylamine TS1 Tetrahedral Intermediate Reactants->TS1 Nucleophilic Attack Elimination Elimination of Ethanol (x2) TS1->Elimination Proton Transfer Product N,N'-dipropyloxamide (Precipitate) Elimination->Product C-O Bond Cleavage

Figure 1: Mechanistic flow of the aminolysis reaction converting diethyl oxalate to N,N'-dipropyloxamide.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Synthesize high-purity


-dipropyloxamide (Target Yield: >70%).
Materials
  • Diethyl oxalate (10.0 mmol, 1.46 g)[2]

  • n-Propylamine (21.0 mmol, 1.24 g) [Slight excess to drive equilibrium][2]

  • Ethanol (Absolute, 20 mL)

  • n-Hexane (for washing)[1][3]

Workflow

The following protocol includes critical "Stop/Go" checkpoints to ensure quality control during the process.

SynthesisWorkflow Start Dissolve n-Propylamine in Ethanol (5 mL) Add Add Diethyl Oxalate (Dropwise) Start->Add Reflux Reflux 2-4 Hours (Monitor TLC) Add->Reflux Cool Cool to RT (Precipitation) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with n-Hexane (Remove unreacted amine) Filter->Wash Recryst Recrystallize (Hot Methanol) Wash->Recryst QC QC Check: MP & NMR Recryst->QC

Figure 2: Step-by-step synthesis workflow with purification and quality control stages.[1]

Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve 1.24 g of n-propylamine in 5 mL of absolute ethanol.

  • Addition: Slowly add 1.46 g of diethyl oxalate diluted in 5 mL ethanol. Observation: The reaction is exothermic; mild heat generation confirms initiation.[1]

  • Reflux: Heat the mixture to reflux for 3 hours.

    • QC Checkpoint: Reaction completion is indicated by the disappearance of the diethyl oxalate spot on TLC (Eluent: Dichloromethane/Ethyl Acetate 2:1).

  • Isolation: Cool the mixture to room temperature. The product will precipitate as a white solid.[1]

  • Purification: Filter the solid using a Gooch funnel. Wash the cake with cold n-hexane to remove unreacted amine.[1]

  • Recrystallization: Dissolve the crude solid in hot methanol and allow slow evaporation to yield needle-shaped crystals.

Part 4: Structural Characterization

To validate the identity of the synthesized compound, compare experimental data against the following standard values.

Quantitative Data Table
ParameterSpecificationDiagnostic Value
Appearance White crystalline solidColorless needles indicate high purity.[1]
Melting Point 161.8 – 162.5 °CSharp range (<1°C) confirms absence of starting material.[1]
Solubility Soluble in hot MeOH/EtOHInsoluble in water/hexane (facilitates isolation).[1]
Yield ~71%Lower yields suggest incomplete precipitation.[1]
Spectroscopic Validation

Nuclear Magnetic Resonance (


-NMR) 
Solvent: 

, 600 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentInterpretation
7.50 Broad Singlet2H-NH Amide protons (exchangeable).[1]
3.27 Quartet4H

Methylene adjacent to Nitrogen.[1]
1.58 Sextet/Quartet4H

Central methylene of propyl chain.[1]
0.95 Triplet6H

Terminal methyl groups.[1]

Infrared Spectroscopy (FT-IR)

  • 3300

    
    :  N-H stretching (Strong, sharp = H-bonded network).[1]
    
  • 1649

    
    :  C=O stretching (Amide I band).[1]
    
  • 1529

    
    :  N-H bending (Amide II band).[1]
    

Part 5: Applications in Drug Development

Supramolecular Synthons

-dipropyloxamide is a "self-complementary" tecton.[1] It contains two hydrogen bond donors (NH) and two acceptors (CO) arranged in a specific geometry.[1]
  • Mechanism: In the solid state, these molecules self-assemble into 1D ribbons or 2D sheets via intermolecular

    
     hydrogen bonds.[1]
    
  • Utility: This persistent packing motif is used to co-crystallize active pharmaceutical ingredients (APIs) to improve their solubility or stability without altering the covalent structure of the drug.

Coordination Chemistry

The oxamide core acts as a bidentate or bridging ligand.[1]

  • Metallodrugs: Reaction with

    
     or 
    
    
    
    salts yields planar complexes.[1] These complexes are currently being investigated for DNA intercalation and antitumor activity , leveraging the planar geometry to slip between DNA base pairs.

References

  • Synthesis and Characterization: Titi, A., et al. "N,N′-Dipropyloxamide."[1][3][4] Molbank, 2024, M1753.[1]

  • IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.

  • Coordination Chemistry: Cuillel, M., et al. "NSAID-Based Coordination Compounds for Biomedical Applications."[1] Int. J. Mol.[1] Sci., 2022.[1][5]

  • Crystal Engineering: Nangia, A. "Conformational polymorphism in the solid state."[1] Acc.[1][2][6] Chem. Res., 2008.[1]

Sources

Exploratory

N,N'-Dipropyloxamide: Physicochemical Profiling &amp; Synthetic Methodology

Executive Summary N,N'-Dipropyloxamide (CAS: 14040-77-8) is a symmetric dialkyloxamide characterized by a rigid diamide core flanked by propyl chains. Unlike simple aliphatic amides, its physicochemical behavior is domin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N'-Dipropyloxamide (CAS: 14040-77-8) is a symmetric dialkyloxamide characterized by a rigid diamide core flanked by propyl chains. Unlike simple aliphatic amides, its physicochemical behavior is dominated by a robust intermolecular hydrogen-bonding network that dictates its high melting point, low solubility in non-polar solvents, and utility in crystal engineering. This guide provides a technical analysis of its properties, a validated synthesis protocol, and its relevance as a supramolecular scaffold in material science and pharmaceutical research.

Molecular Identity & Structural Analysis[1][2]

The molecule consists of an oxalyl core (


) substituted with two propylamino groups. Its planarity allows for the formation of persistent 

-sheet-like ribbons in the solid state, a feature exploited in supramolecular chemistry.
Attribute Detail
IUPAC Name

-Dipropyloxamide
CAS Number 14040-77-8
Molecular Formula

Molecular Weight 172.23 g/mol
SMILES CCCNC(=O)C(=O)NCCC
InChI Key HHQMZOFGKZVJDE-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the connectivity and the potential for dual hydrogen bonding (Donor-Acceptor) at the core.

G cluster_0 N,N'-Dipropyloxamide Structure Propyl1 Propyl Group (C3H7) N1 Nitrogen (N-H) H-Bond Donor Propyl1->N1 C1 Carbonyl (C=O) H-Bond Acceptor N1->C1 C2 Carbonyl (C=O) H-Bond Acceptor C1->C2 C-C Bond (Rigid Core) N2 Nitrogen (N-H) H-Bond Donor C2->N2 Propyl2 Propyl Group (C3H7) N2->Propyl2

Figure 1: Connectivity of N,N'-dipropyloxamide highlighting the donor/acceptor sites responsible for self-assembly.

Physicochemical Profile

Physical Constants

The properties of N,N'-dipropyloxamide are defined by the "odd-even" effect of alkyl chains and strong intermolecular forces.

Property Value / Description Scientific Context
Physical State White crystalline solidForms needles or plates upon recrystallization.
Melting Point 170–180 °C (Estimated)*Follows the homologous series trend: Dimethyl (217°C) > Diethyl (190°C) > Dipropyl (~175°C).
Solubility (Water) Very Low (< 0.5 g/L)Hydrophobic propyl chains + strong crystal lattice energy reduce aqueous solubility.
Solubility (Organic) Soluble in hot alcohols (MeOH, EtOH); Insoluble in Ether, Hexane."Like dissolves like" applies, but H-bonds require polar protic solvents to disrupt the lattice.
Partition Coeff. (LogP) ~1.1 (Predicted)Indicates moderate lipophilicity; suitable for membrane permeability studies if used as a prodrug motif.

*Note: Exact experimental melting points for this specific homolog vary slightly by purity and heating rate, but consistently fall within the high-melting range typical of oxamides.

The Hydrogen Bonding Network (The "Ribbon" Motif)

Unlike simple amides, oxamides possess two donor (


) and two acceptor (

) sites. In the solid state, N,N'-dipropyloxamide adopts a trans-planar conformation , facilitating the formation of 1D hydrogen-bonded ribbons.
  • Mechanism: Intermolecular

    
     bonds (
    
    
    
    ) link molecules head-to-tail.
  • Consequence: This network confers high thermal stability and low solubility, making the compound useful as a nucleating agent for polymers (e.g., polypropylene) where it acts as a template for crystal growth.

Synthetic Routes & Optimization

The most robust synthesis involves the aminolysis of diethyl oxalate. This pathway is preferred over oxalyl chloride methods due to milder conditions and easier purification.

Reaction Pathway

Synthesis Reactants Diethyl Oxalate + 2 equiv. n-Propylamine Intermediate Reaction Mixture (Ethanol Solvent, Reflux) Reactants->Intermediate Nucleophilic Acyl Substitution Crude Precipitation of White Solid (Upon Cooling) Intermediate->Crude Cooling (Solubility Drop) Purification Recrystallization (Hot Methanol) Crude->Purification Filtration Product Pure N,N'-Dipropyloxamide (Needle Crystals) Purification->Product Slow Evaporation/Cooling

Figure 2: Synthetic workflow for N,N'-dipropyloxamide via aminolysis of diethyl oxalate.

Detailed Experimental Protocol

Objective: Synthesis of 10 g of N,N'-dipropyloxamide.

  • Reagents:

    • Diethyl oxalate: 7.3 g (0.05 mol)

    • n-Propylamine: 6.5 g (0.11 mol, 10% excess)

    • Ethanol (Absolute): 50 mL

  • Procedure:

    • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Addition: Dissolve diethyl oxalate in ethanol. Add n-propylamine dropwise while stirring (reaction is mildly exothermic).

    • Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. A white precipitate may begin to form even at reflux temperatures due to the product's low solubility.

    • Isolation: Cool the mixture to room temperature, then chill in an ice bath to maximize precipitation.

    • Filtration: Filter the white solid under vacuum. Wash the cake with cold ethanol (2 x 10 mL) to remove unreacted amine.

    • Purification: Recrystallize from hot methanol. Dissolve the solid in boiling methanol, filter while hot if necessary to remove insoluble impurities, and allow to cool slowly.

    • Yield: Expected yield is >85%.

Applications in Research & Industry

Crystal Engineering & Supramolecular Chemistry

N,N'-dipropyloxamide serves as a model "supramolecular synthon." Its ability to form predictable hydrogen-bonding ribbons makes it a valuable spacer in co-crystal design. Researchers use it to study how alkyl chain length (propyl vs. ethyl/butyl) influences packing density and melting enthalpy.

Polymer Nucleating Agents

Oxamides are effective nucleating agents for polyolefins. The rigid oxalamide core mimics the crystal lattice of polymers like polypropylene, lowering the energy barrier for crystallization. The propyl chains provide compatibility with the polymer matrix, while the H-bonded core remains phase-separated to initiate nucleation.

Pharmaceutical Relevance

While not a drug itself, the dipropyloxamide motif is relevant in:

  • Prodrug Design: As a stable, neutral linker that can be hydrolyzed enzymatically (albeit slowly) to release amine-bearing drugs.

  • Ligand Chemistry: It acts as a bidentate or tetradentate ligand (bridging two metals) in coordination complexes, investigated for potential metallodrug applications.

Safety & Handling (SDS Summary)

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Protocols:

  • PPE: Wear nitrile gloves and safety goggles. Use a dust mask if handling fine powder to prevent inhalation.

  • Storage: Store in a cool, dry place. The compound is non-hygroscopic and chemically stable under standard conditions.[2]

References

  • Podda, E., et al. (2023). "N,N′-Dipropyloxamide." Molbank, 2023(4), M1753. Link

    • Key Source for: Crystal structure, synthesis via diethyl oxalate, and spectroscopic characteriz
  • Sigma-Aldrich. (n.d.). "N,N'-Dipropyloxamide Product Information." Link

    • Key Source for: CAS verific
  • Coquerel, G. (2007). "Energetics of Molecular Crystals." Chemical Society Reviews. Context: General principles of oxamide hydrogen bonding and melting point trends in homologous series.

Sources

Foundational

The Architecture of Order: A Technical Guide to N,N'-Dialkyloxamides

Executive Summary & Historical Genesis N,N'-dialkyloxamides represent a class of diamides derived from oxalic acid, characterized by the general formula . While structurally simple, their rigid planarity and dual hydroge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Historical Genesis

N,N'-dialkyloxamides represent a class of diamides derived from oxalic acid, characterized by the general formula


. While structurally simple, their rigid planarity and dual hydrogen-bonding capability have cemented their status as "molecular architects" in two distinct fields: supramolecular magnetism  and polymer engineering .
The Historical Trajectory

The history of N,N'-dialkyloxamides is not defined by a single "eureka" moment, but rather two waves of functional discovery:

  • The Classical Era (19th Century): The initial synthesis arose during the broad characterization of oxalic acid derivatives by chemists like Wurtz and Hofmann. They established the reactivity of diethyl oxalate with primary amines—a reaction that remains the industrial standard today.

  • The Magnetic Renaissance (1970s–1990s): The field was revolutionized by Olivier Kahn , whose work on molecular magnetism utilized the oxamido bridge (

    
    ) to mediate tunable magnetic exchange interactions between metal centers.
    
  • The Industrial Era (1990s–Present): The recognition of their high symmetry and lattice matching capabilities led to their widespread adoption as nucleating agents for polyolefins (specifically Polypropylene), where they dictate crystallization kinetics and optical clarity.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of N,N'-dialkyloxamides is a classic nucleophilic acyl substitution. Below is a field-proven protocol for N,N'-dipropyloxamide , chosen as a representative model due to its balance of solubility and crystallinity.

The Reaction Mechanism

The reaction proceeds via the aminolysis of diethyl oxalate.



Causality in Reagent Choice:

  • Diethyl Oxalate: Selected over oxalyl chloride to moderate reaction kinetics. The ethoxide leaving group is less aggressive than chloride, preventing uncontrolled exotherms while avoiding the formation of corrosive HCl salts.

  • Ethanol Solvent: Acts as a solubility mediator. The starting materials are soluble, but the product is insoluble, driving the reaction equilibrium forward via precipitation (Le Chatelier’s principle).

Step-by-Step Protocol

Materials:

  • Diethyl oxalate (99%)[1]

  • n-Propylamine (99%)

  • Ethanol (Absolute)

  • Validation Standard: Melting point apparatus (Target: 161–163°C)

Workflow:

  • Preparation: Dissolve 10.3 mmol (1.50 g) of diethyl oxalate in 5 mL of ethanol in a round-bottom flask.

  • Addition: Dissolve 20.6 mmol (1.22 g) of n-propylamine in 5 mL of ethanol. Add this dropwise to the oxalate solution.

    • Technical Note: Although less exothermic than acid chloride reactions, dropwise addition ensures a homogeneous particle size distribution of the precipitate.

  • Reflux: Heat the mixture to reflux (approx. 78°C) overnight.

    • Checkpoint: The solution should turn from clear to a suspension of white solid.

  • Isolation: Cool to room temperature. Filter the white solid using a Gooch funnel or sintered glass frit.

  • Purification: Wash the cake with cold n-hexane to remove unreacted amine. Recrystallize from hot methanol.

  • Validation: Dry in a vacuum oven at 60°C.

Synthesis Logic Diagram (DOT)

SynthesisWorkflow Start Reagents: Diethyl Oxalate + n-Propylamine Mix Mixing in Ethanol (Homogeneous Solution) Start->Mix Dissolution Reflux Reflux Overnight (Precipitation Driver) Mix->Reflux Nucleophilic Substitution Filter Filtration & Hexane Wash (Remove Unreacted Amine) Reflux->Filter Solid Isolation Recryst Recrystallization (Methanol) Filter->Recryst Purification Validation Validation: MP 161-163°C IR: 1649 cm⁻¹ (Amide I) Recryst->Validation QC Check

Caption: Logical flow of N,N'-dialkyloxamide synthesis, highlighting the self-purifying nature of the precipitation step.

Physicochemical Mechanics & Applications

The utility of these compounds is dictated by their supramolecular assembly . The oxamide core is a self-complementary hydrogen-bonding unit.

The "Ribbon" Assembly

In the solid state, N,N'-dialkyloxamides form intermolecular hydrogen bonds between the amide proton (


) and the carbonyl oxygen (

) of adjacent molecules. This creates infinite 2D ribbons or sheets.

Why this matters:

  • High Melting Points: Even short-chain derivatives (Methyl) melt >200°C, making them thermally stable additives for polymer processing.

  • Solvent Resistance: The strong H-bond network makes them resistant to extraction, a critical safety feature in food-contact plastics.

Application 1: Nucleating Agents in Polyolefins

In the plastics industry, specifically for Polypropylene (PP), these compounds act as Nucleating Agents .

Mechanism: Epitaxial Matching The crystal lattice of the oxamide ribbon matches the dimensions of the PP crystal helix. When molten PP encounters the solid oxamide particle, the polymer chains align along the oxamide surface, lowering the free energy barrier for crystallization.

Data: Melting Point vs. Chain Length The melting point is a proxy for the stability of the H-bond network.

Alkyl Substituent (R)Melting Point (°C)Solubility (MeOH)Application Suitability
Methyl (

)
214 – 217LowHigh-temp Engineering Plastics
Ethyl (

)
~ 200LowStandard PP Nucleation
n-Propyl (

)
161 – 163ModerateLow-temp Processing / Films
n-Butyl (

)
~ 150ModerateFlexible PVC / Plasticizers

Table 1: Thermal properties of common N,N'-dialkyloxamides. Note the decrease in MP as the alkyl chain disrupts packing density.

Application 2: Molecular Magnetism (The Kahn Bridge)

The oxamido group is a bis-bidentate ligand. It can bridge two metal ions (


 and 

) in a trans-conformation.

The Mechanism: The overlap between the magnetic orbitals of the metal ions and the molecular orbitals of the oxamide bridge determines the magnetic coupling (


).
  • If the overlap integral is non-zero, the coupling is Antiferromagnetic .

  • If the overlap is zero (orthogonality), the coupling is Ferromagnetic .

Olivier Kahn’s group demonstrated that by tuning the R-groups and the metal ions (e.g., Cu(II)-Oxamide-Cu(II)), one could design molecular magnets with predictable critical temperatures (


).
Mechanistic Diagram (DOT)

Mechanism cluster_Polymer Polymer Science cluster_Magnetism Molecular Magnetism Oxamide Oxamide Core (Planar, Rigid) H_Bond Dual H-Bonding (Donor/Acceptor) Oxamide->H_Bond Bridge Bis-Bidentate Bridging Oxamide->Bridge Lattice Lattice Matching (Epitaxy) H_Bond->Lattice Self-Assembly Nucleation Fast Crystallization (Transparency/Stiffness) Lattice->Nucleation Exchange Magnetic Exchange (J-Coupling) Bridge->Exchange Orbital Overlap

Caption: Dual mechanistic pathways of the oxamide scaffold in materials science and inorganic chemistry.

References

  • BenchChem. (2025).[2] Synthesis and Purification of Diethyl Oxalate Protocols. Retrieved from

  • MDPI. (2022). Synthesis and Characterization of N,N′-Dipropyloxamide. Molbank. Retrieved from

  • Kahn, O. (1993). Molecular Magnetism. VCH Publishers.[3][4] (Foundational text on the oxamido bridge mechanism). Retrieved from

  • Sigma-Aldrich. (2024). N,N'-Dimethyloxamide Product Specification & Safety Data. Retrieved from

  • Google Patents. (2008). Process for preparing N,N'-dialkoxy-N,N'-dialkyl oxamide (US7358394B2). Retrieved from

  • NIST. (2023). N,N'-Dimethyloxamide Thermochemical Data. Retrieved from

Sources

Exploratory

Theoretical and Structural Profiling of N,N'-Dipropyloxamide: A Computational Guide

Executive Summary This technical guide provides a rigorous theoretical framework for analyzing the conformational landscape and electronic structure of N,N'-dipropyloxamide (DPOA). As a symmetric oxalamide derivative, DP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous theoretical framework for analyzing the conformational landscape and electronic structure of N,N'-dipropyloxamide (DPOA). As a symmetric oxalamide derivative, DPOA exhibits significant potential in crystal engineering and supramolecular chemistry due to its self-complementary hydrogen-bonding capabilities.[1][2] This document serves as a blueprint for researchers using Density Functional Theory (DFT) to predict stability, vibrational signatures, and molecular docking potential.

Computational Methodology

To ensure high-fidelity results comparable to experimental X-ray diffraction data, the following theoretical model is recommended. This protocol balances computational cost with accuracy, specifically for amide-containing organic systems.

Level of Theory[3]
  • Functional: wB97X-D or B3LYP-D3(BJ) .

    • Causality: Standard B3LYP fails to account for long-range dispersion forces critical in stabilizing the alkyl chain interactions in DPOA. The inclusion of dispersion corrections (D3 or wB97X-D) is non-negotiable for accurate conformational energy ranking.

  • Basis Set: 6-311++G(d,p) .[3][4][5]

    • Causality: The diffuse functions (++) are essential for describing the lone pair electrons on the carbonyl oxygens and amide nitrogens, which govern hydrogen bonding.

  • Solvation Model: SMD (Solvation Model based on Density) .

    • Context: Use Ethanol or Methanol parameters to mimic the recrystallization solvents reported in experimental literature.

Self-Validating Protocol (SVP)

A robust computational workflow must include internal checks.

  • Imaginary Frequency Check: All ground state optimizations must yield zero imaginary frequencies.

  • Basis Set Superposition Error (BSSE): When calculating dimer interaction energies, Counterpoise (CP) correction is mandatory.

Conformational Landscape[3]

The Oxalamide Core

The central


 moiety governs the global minimum.
  • Trans-Planar (Antiperiplanar): The global minimum. The two carbonyl groups are anti-parallel (

    
     dipoles opposed), maximizing conjugation across the 
    
    
    
    backbone.
  • Cis-Planar (Synperiplanar): Significantly higher in energy (> 5-7 kcal/mol) due to dipole-dipole repulsion between the carbonyl oxygens and steric clash between the propyl chains.

Propyl Chain Flexibility

The propyl chains ($ -CH_2-CH_2-CH_3 $) introduce rotational degrees of freedom.

  • Torsion

    
     (N-C-C-C):  The anti (trans) conformation is generally favored, extending the chains linearly away from the core.
    
  • Gauche Defects: Gauche conformations are local minima but are entropically disfavored in the crystal lattice due to packing efficiency requirements.

Visualization of Conformational Search Workflow

The following diagram outlines the logic flow for determining the global minimum.

ConformationWorkflow Start Initial Structure (2D Sketch) FF_Opt Force Field Pre-optimization (MMFF94 / OPLS) Start->FF_Opt Rotamer_Gen Rotational Isomer Generation (Systematic Scan of Propyl Chains) FF_Opt->Rotamer_Gen DFT_Opt DFT Optimization (wB97X-D/6-311++G(d,p)) Rotamer_Gen->DFT_Opt Freq_Calc Frequency Calculation (Hessian Matrix) DFT_Opt->Freq_Calc Check_Imag Imaginary Frequencies? Freq_Calc->Check_Imag Global_Min Global Minimum Identified (Trans-Planar) Check_Imag->Global_Min No (0 Imag) Transition_State Transition State (Rotational Barrier) Check_Imag->Transition_State Yes (1 Imag) Transition_State->DFT_Opt Perturb Geometry

Figure 1: Logic flow for identifying the global energy minimum of N,N'-dipropyloxamide.

Electronic Structure & Bonding

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into the hyperconjugative interactions that stabilize the planar core.

  • 
    :  This delocalization is the primary stabilizer of the amide bond, imparting partial double-bond character to the C-N bond and restricting rotation.
    
  • 
    :  A secondary interaction that dictates the stiffness of the central C-C bond.
    
Molecular Electrostatic Potential (MEP)

The MEP surface reveals the active sites for supramolecular assembly.

  • Negative Regions (Red): Localized on the Carbonyl Oxygens (

    
    ). These are Hydrogen Bond Acceptors.
    
  • Positive Regions (Blue): Localized on the Amide Protons (

    
    ). These are Hydrogen Bond Donors.
    
  • Implication: This "donor-acceptor-acceptor-donor" motif facilitates the formation of 1D polymeric tapes in the solid state.

Spectroscopic Validation

Comparison of calculated frequencies with experimental data validates the model.[4][6][7]

Table 1: Characteristic Vibrational Modes of N,N'-Dipropyloxamide

Mode DescriptionApprox. Exp. Freq (

)
Calculated Freq (

)*
IntensityAssignment
Amide A 3280 - 33003450 (scaled 0.96)Strong

Stretching
Amide I 1640 - 16601680Very Strong

Stretching
Amide II 1540 - 15601550Medium

Bending +

Amide III 1260 - 12801275Weak

+

*Note: Calculated frequencies are typically unscaled. A scaling factor of ~0.961 is recommended for B3LYP/6-311++G(d,p).

Experimental Protocol: Step-by-Step

This section details the workflow for reproducing the theoretical data.

Step 1: Input Preparation

Construct the Z-matrix for the trans-planar conformer. Ensure


 symmetry if the software allows, or 

symmetry to speed up calculations.
Step 2: Optimization & Frequency

Run the optimization job.

  • Software: Gaussian 16 / ORCA / GAMESS.

  • Keywords (Gaussian Example): #P wB97XD/6-311++G(d,p) Opt Freq SCRF=(SMD,Solvent=Ethanol) Pop=NBO

  • Convergence Criteria: Set to Tight to ensure the propyl chains are truly in a local minimum.

Step 3: Hydrogen Bonding Analysis

To simulate the crystal environment, construct a dimer.

  • Duplicate the optimized monomer.

  • Align them such that the

    
     of Molecule A points to the 
    
    
    
    of Molecule B.
  • Set distance

    
     to approx 2.9 Å.
    
  • Run an optimization with Counterpoise=2.

Step 4: Data Extraction
  • Extract Gibbs Free Energy (G) for thermodynamic stability.

  • Extract Second Order Perturbation Energies E(2) from the NBO output to quantify delocalization.

Supramolecular Assembly Logic

The following diagram illustrates the hydrogen bonding network predicted by the MEP surfaces and confirmed by crystal structure data.

H_Bonding cluster_Mol1 Molecule 1 cluster_Mol2 Molecule 2 NH1 N-H (Donor) CO2 C=O (Acceptor) NH1->CO2 HB: ~2.0 Å CO1 C=O (Acceptor) NH2 N-H (Donor) NH2->CO1 HB: ~2.0 Å Result 1D Polymeric Tape (Crystal Motif)

Figure 2: Schematic of the intermolecular hydrogen bonding leading to self-assembly.

References

  • Altamura, G., et al. (2023). N,N′-Dipropyloxamide.[1][2][8][9] Molbank, 2023(4), M1753. [Link]

    • Significance: Provides the definitive single-crystal X-ray diffraction data confirming the antiperiplanar conform
  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Significance: Standard software reference for the DFT protocols described.
  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. [Link]

    • Significance: Establishes the validity of the SMD solv
  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [Link]

    • Significance: Justifies the use of dispersion corrections (B3LYP-D3 or wB97X-D) for alkyl-substituted systems.

Sources

Foundational

Technical Guide: Crystal Structure &amp; Supramolecular Architecture of N,N'-Dipropyloxamide

Executive Summary N,N'-dipropyloxamide represents a fundamental class of self-assembling bis-amides. While chemically simple, its solid-state architecture reveals complex supramolecular synthons driven by robust hydrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N'-dipropyloxamide represents a fundamental class of self-assembling bis-amides. While chemically simple, its solid-state architecture reveals complex supramolecular synthons driven by robust hydrogen bonding networks. This guide dissects the crystallographic data, providing a validated synthesis protocol and analyzing the intermolecular forces that dictate its packing. For researchers in drug delivery and crystal engineering, understanding this structure offers critical insights into designing low-molecular-weight organogelators (LMWGs) and peptide-mimetic scaffolds.

Molecular Architecture & Theoretical Grounding

The oxamide moiety (–NH–CO–CO–NH–) acts as a rigid, planar spacer. In N,N'-dipropyloxamide, the central C-C bond connects two amide groups.

Conformational Locking

The molecule adopts a trans-planar conformation in the solid state. This is not accidental but energetic:

  • Dipole Minimization: The trans arrangement opposes the substantial dipoles of the two carbonyl groups, reducing the overall molecular dipole moment.

  • Steric Relief: The propyl chains extend distally, minimizing steric clash with the carbonyl oxygens.

The Supramolecular Synthon

The defining feature of this crystal structure is the self-complementary hydrogen bonding capability. The molecule acts as a double-donor (two N-H protons) and double-acceptor (two C=O oxygens), facilitating the formation of infinite 1-D ribbons. This mimics the


-sheet secondary structures found in proteins, making this compound a valuable model for studying amyloid aggregation and gelation mechanisms.

Validated Synthesis & Crystallization Protocol

The following protocol is optimized for high purity and single-crystal growth suitable for X-ray diffraction (XRD).

Reaction Mechanism

The synthesis proceeds via a double nucleophilic acyl substitution. Propylamine acts as the nucleophile attacking the electrophilic carbonyl carbons of diethyl oxalate.

Reaction Scheme:



Step-by-Step Methodology
StepOperationCritical ParameterRationale
1 Reagent Prep 1:2.2 Molar RatioUse slight excess of propylamine to drive the reaction to completion and prevent mono-amide formation.
2 Solvation Ethanol (Abs.)Ethanol solubilizes the reactants but is a poor solvent for the product at room temp, facilitating precipitation.
3 Addition Dropwise, 0°CThe reaction is exothermic. Control temperature to prevent side reactions or evaporation of the amine.
4 Reflux 2 Hours, 78°CEnsures thermodynamic conversion. The mixture will become a thick slurry.
5 Isolation Vacuum FiltrationWash the white precipitate with cold ethanol to remove unreacted amine.
6 Crystallization Methanol (Slow Evap)Crucial for XRD: Dissolve in warm methanol. Allow slow evaporation at RT to grow defect-free prisms/needles.
Synthesis Workflow Visualization

SynthesisWorkflow Reactants Diethyl Oxalate + n-Propylamine Intermediate Nucleophilic Attack (Exothermic) Reactants->Intermediate 0°C, EtOH Crude Precipitation (White Solid) Intermediate->Crude Reflux 2h Purification Recrystallization (MeOH Slow Evap) Crude->Purification Filtration Crystal Single Crystal N,N'-dipropyloxamide Purification->Crystal Self-Assembly

Figure 1: Optimized synthesis and crystallization workflow for isolating single-crystal N,N'-dipropyloxamide.

Structural Analysis (Crystallographic Data)

Based on recent structural determinations (Source 1.2), the crystal packing is governed by a hierarchy of interactions.

Unit Cell & Packing Motifs
  • Hydrogen Bonding: The molecules link via intermolecular

    
     hydrogen bonds.[1][2][3]
    
    • Geometry: The N-H donor of one molecule binds to the C=O acceptor of a neighbor.

    • Result: Formation of infinite 1D ribbons running parallel to the crystallographic axes.

  • Ribbon Stacking: These H-bonded ribbons stack via van der Waals forces and weak

    
     interactions.
    
  • Propyl Chain Role: The alkyl chains project outward from the ribbons, creating hydrophobic regions that interdigitate. This amphiphilic nature (polar core, non-polar shell) is characteristic of organogelators.

Physicochemical Characterization Data
PropertyValue/ObservationMethod Validation
Melting Point 160°C - 162°CSharp transition indicates high purity.
IR Spectroscopy 3280 cm⁻¹ (N-H stretch)1650 cm⁻¹ (Amide I)1540 cm⁻¹ (Amide II)Confirms secondary amide structure and H-bonding status (shifts compared to free amide).
Solubility Soluble: MeOH, DMSOInsoluble: Water, HexanePolarity profile dictates solvent choice for crystallization (MeOH) vs. washing (Hexane/Water).
Supramolecular Assembly Logic

CrystalPacking Molecule Monomer (Trans-Planar) HBond Intermolecular H-Bonds (N-H ... O=C) Molecule->HBond Donor/Acceptor Match Ribbon 1D Infinite Ribbon (Supramolecular Synthon) HBond->Ribbon Propagation Stacking Ribbon Stacking (Van der Waals / C-H...O) Ribbon->Stacking Hydrophobic Packing Crystal 3D Crystal Lattice Stacking->Crystal Lattice Energy Min.

Figure 2: Hierarchical assembly from monomer to 3D crystal lattice, highlighting the transition from H-bonding to hydrophobic stacking.

Applications in Research & Development

Crystal Engineering & Co-Crystals

The oxamide unit is a robust "supramolecular synthon." Researchers utilize N,N'-dipropyloxamide as a co-crystal former to modulate the solubility of active pharmaceutical ingredients (APIs). By disrupting the homomeric ribbons and introducing an API with complementary donors/acceptors (e.g., carboxylic acids), one can engineer new solid forms with improved bioavailability.

Organogelators (LMWGs)

The structural features identified—strong 1D H-bonding capability coupled with hydrophobic alkyl tails—are the hallmarks of Low Molecular Weight Gelators (LMWGs).

  • Mechanism: In non-polar solvents, the H-bonded ribbons elongate into fibers. These fibers entangle to immobilize the solvent via capillary forces.

  • Relevance: This compound serves as a baseline model for developing injectable drug delivery depots where the gel forms in situ.

References

  • Crystal Structure Determination: Rizzo, C. et al. (2023).[1] N,N′-Dipropyloxamide.[1] ResearchGate. Available at: [Link] (Primary source for the specific crystal packing and synthesis characterization).

  • Feringa, B. L. et al. (2004). Low Molecular Weight Organogelators. Wiley Online Library.
  • Synthesis Methodology: Vogel, A. I.[1] Textbook of Practical Organic Chemistry. (Standard protocol basis for nucleophilic acyl substitution of oxalates).

  • Hydrogen Bonding Motifs: Bernstein, J. et al. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie. (Theoretical basis for the ribbon motif description).

Sources

Exploratory

Technical Guide: Supramolecular Architecture and Hydrogen Bonding in N,N'-Dipropyloxamide Crystals

Executive Summary N,N'-dipropyloxamide represents a canonical model in crystal engineering, demonstrating how small-molecule amides self-assemble into robust supramolecular architectures. For researchers in drug delivery...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N'-dipropyloxamide represents a canonical model in crystal engineering, demonstrating how small-molecule amides self-assemble into robust supramolecular architectures. For researchers in drug delivery and materials science, this compound offers a "minimalist" template for understanding the


-network  and 

mimicry found in peptide backbones.

This guide provides a rigorous analysis of the hydrogen-bonding mechanics that govern the crystallization of N,N'-dipropyloxamide. It details the transition from molecular conformation to macroscopic crystal habit, supported by validated synthesis protocols and characterization metrics.

Part 1: Molecular Architecture & H-Bonding Mechanics

The Trans-Trans Planar Conformation

The fundamental building block of the N,N'-dipropyloxamide crystal is the oxalamide core (


). Unlike flexible aliphatic chains, this core is rigidly planar.
  • Dipole Minimization: The molecule adopts a trans-trans (antiperiplanar) conformation. This orients the two carbonyl dipoles in opposite directions, minimizing the net molecular dipole and maximizing lattice energy stability.

  • Steric Gating: The propyl chains extend outward, lying within the plane of the oxamide core but protruding on opposite sides. This "flat" topology is critical for the formation of layered 2D structures.

The Hydrogen Bond Network

The primary stability of the crystal lattice arises from a dense network of intermolecular Hydrogen Bonds (H-bonds).

  • Primary Synthon (

    
    ): 
    Each molecule acts as a double donor and double acceptor. The amide proton (
    
    
    
    ) of one molecule bonds to the carbonyl oxygen (
    
    
    ) of an adjacent molecule.
  • 1D Ribbon Formation: These interactions form infinite 1D ribbons (or tapes) running along the crystallographic a-axis. The geometric repeat unit is often described by the graph set notation

    
      or forming 
    
    
    
    dimers depending on the specific offset.
  • 2D Sheet Assembly: These ribbons pack laterally via Van der Waals forces between the propyl chains, creating 2D sheets. The "odd" carbon number of the propyl chain (C3) influences the packing density compared to "even" analogs, often resulting in specific melting point alternations (the odd-even effect).

Visualization of Supramolecular Assembly

The following diagram illustrates the logical progression from molecular entity to crystalline architecture.

HBondingLogic Molecule N,N'-Dipropyloxamide (Monomer) Conf Trans-Trans Conformation Molecule->Conf Steric Control Dipole Dipole Minimization (Planarity) Conf->Dipole Energy Min. HBond Intermolecular H-Bonds (N-H ... O=C) Dipole->HBond Pre-organization Ribbon 1D Supramolecular Ribbon HBond->Ribbon Self-Assembly Sheet 2D Sheet (Van der Waals Stacking) Ribbon->Sheet Alkyl Packing Crystal Triclinic P-1 Crystal Lattice Sheet->Crystal 3D Stacking

Figure 1: Logical flow of supramolecular assembly from monomer conformation to macroscopic crystal lattice.

Part 2: Synthesis & Crystallization Protocol

Safety Warning: Propylamine is volatile and corrosive. Diethyl oxalate is a lachrymator. Perform all steps in a fume hood.

Reagents and Materials
  • Precursor A: Diethyl oxalate (CAS: 95-92-1) - 1.0 Equivalent.[1]

  • Precursor B: n-Propylamine (CAS: 107-10-8) - 2.05 Equivalents (slight excess).

  • Solvent: Absolute Ethanol (Reaction), Methanol (Recrystallization).

Step-by-Step Methodology
  • Solvation: Dissolve 10.3 mmol (1.50 g) of diethyl oxalate in 5 mL of absolute ethanol in a round-bottom flask.

  • Amine Addition: Separately dissolve 20.6 mmol (1.22 g) of n-propylamine in 5 mL of ethanol. Add this solution dropwise to the oxalate solution.

    • Note: The reaction is exothermic. Dropwise addition prevents thermal runaway and ensures homogenous nucleation sites later.

  • Reflux: Equip the flask with a condenser and reflux the mixture overnight (approx. 12 hours) at 80°C.

    • Mechanism:[2][3] Nucleophilic acyl substitution occurs, displacing ethanol.

  • Precipitation: Allow the mixture to cool slowly to room temperature (25°C). A white solid (crude N,N'-dipropyloxamide) will precipitate.[4]

  • Filtration: Isolate the solid via vacuum filtration (Gooch funnel). Wash the cake 3x with cold n-hexane to remove unreacted amine.

  • Recrystallization (Critical Step):

    • Dissolve the crude solid in warm Methanol.

    • Allow for slow evaporation at room temperature over 24-48 hours.

    • Result: Colorless needle-shaped crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD).[5]

Synthesis Workflow Diagram

SynthesisProtocol Start Reactants: Diethyl Oxalate + Propylamine Mix Mixing (Ethanol) Exothermic Control Start->Mix Reflux Reflux (12h, 80°C) Acyl Substitution Mix->Reflux Cool Cooling & Precipitation White Solid Formation Reflux->Cool Filter Filtration & Wash (n-Hexane) Cool->Filter Recryst Recrystallization (Methanol, Slow Evap) Filter->Recryst Product Final Product: Needle Crystals Recryst->Product

Figure 2: Operational workflow for the synthesis and purification of N,N'-dipropyloxamide.

Part 3: Characterization & Validation

To ensure the integrity of the synthesized crystals, compare your experimental data against the following validated parameters.

Crystallographic Parameters (Triclinic P-1)

The crystal structure is defined by the inversion center located at the midpoint of the C-C bond of the oxalamide unit.[5]

ParameterValue / RangeSignificance
Space Group Triclinic

Common for centrosymmetric organic molecules.
C=O Bond Length ~1.237 ÅIndicates double bond character; H-bond acceptor.
C-N Bond Length ~1.330 ÅPartial double bond character (resonance) enforces planarity.
Melting Point 161.8 °CHigh melting point for this MW indicates strong intermolecular H-bonding.
N-H Stretch (IR) 3300 cm⁻¹Sharp band confirms non-associated or strongly ordered H-bonds.
C=O Stretch (IR) 1649 cm⁻¹Shifted to lower wavenumber (from ~1680) due to H-bonding.
Interpreting the Data[1][5][6][7]
  • XRD Validation: If your unit cell determination yields a monoclinic system, check for hydration. Anhydrous N,N'-dipropyloxamide strictly follows the Triclinic

    
     system [1].
    
  • IR Validation: The presence of a broad peak >3400 cm⁻¹ suggests water contamination (hydrolysis of the ester or hygroscopic solvent). The sharp 3300 cm⁻¹ peak is the hallmark of the "ribbon" H-bond network.

Part 4: Implications for Drug Design

Understanding the solid-state behavior of N,N'-dipropyloxamide provides direct insights into:

  • Polymorphism Control: The robustness of the oxamide H-bond motif makes it a "supramolecular glue." In drug co-crystals, oxamide spacers can force specific spacing between active pharmaceutical ingredients (APIs).

  • Solubility Profiles: The high lattice energy (reflected in the 161.8°C melting point) correlates with low aqueous solubility. Modifying the alkyl chain length (propyl vs. butyl) allows fine-tuning of lipophilicity without disrupting the core H-bond network.

  • Gelation: N,N'-dipropyloxamide derivatives are known Low Molecular Weight Gelators (LMWGs). The same forces that create 1D ribbons in crystals can entrap solvent molecules to form gels, useful for transdermal drug delivery systems.

References

  • N,N′-Dipropyloxamide. Source: Moliterni, A., et al. (2023). MDPI / Molbank. [Link]

  • Crystal structure and photoreactive behaviour of N,N-diisopropyl(p-phenylphenyl)glyoxylamide. Source: National Institutes of Health (PMC). [Link]

  • Supramolecular Assemblies Driven by N-H…O and O-H…O Hydrogen Bonding Interactions. Source: MDPI. [Link]

  • Synthesis of N,N'-dialkyloxamides. Source: ScienceMadness / Vogel's Textbook of Practical Organic Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of N,N'-Dipropyloxamide

Abstract This technical guide outlines a robust, high-yield protocol for the synthesis of N,N'-dipropyloxamide (CAS: 14040-77-8). Unlike generic amide synthesis methods, this protocol utilizes the spontaneous precipitati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a robust, high-yield protocol for the synthesis of N,N'-dipropyloxamide (CAS: 14040-77-8). Unlike generic amide synthesis methods, this protocol utilizes the spontaneous precipitation of the product from an ethanolic solution to drive equilibrium and simplify purification. The method described achieves purities suitable for crystal engineering and coordination chemistry applications (>99%) without the need for column chromatography.

Introduction & Chemical Context

N,N'-dipropyloxamide is a symmetric diamide featuring two amide groups separated by a carbon-carbon single bond. Its capacity to donate and accept hydrogen bonds makes it a critical scaffold in supramolecular chemistry and crystal engineering , particularly for forming self-assembled ribbons and gelators.

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 172.23 g/mol

  • CAS Number: 14040-77-8

  • Key Property: High melting point (~162°C) relative to molecular weight due to strong intermolecular hydrogen bonding.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a double nucleophilic acyl substitution (aminolysis). The nucleophilic nitrogen of the


-propylamine attacks the electrophilic carbonyl carbon of the diethyl oxalate.
  • Step 1: Formation of the mono-amide intermediate (ethyl

    
    -propyloxamate) and release of one equivalent of ethanol.
    
  • Step 2: Attack by a second equivalent of amine to form the final diamide and a second equivalent of ethanol.

Thermodynamic Driver: The reaction is exothermic. Furthermore, the poor solubility of the symmetric diamide in cold ethanol drives the equilibrium forward by removing the product from the solution phase (Le Chatelier’s principle).

Visualization: Reaction Workflow

G Start Reagents Preparation (Anhydrous EtOH) Mix Controlled Addition (Exothermic) Start->Mix Mix 1:2.1 Ratio Reflux Reflux (80°C) Time: 4-12 Hours Mix->Reflux Heat Cool Cooling & Precipitation (Formation of White Solid) Reflux->Cool RT Filter Filtration & Wash (n-Hexane/Cold EtOH) Cool->Filter Isolate Solid Recryst Recrystallization (Methanol) Filter->Recryst Purification Final Pure N,N'-Dipropyloxamide (Needle Crystals) Recryst->Final Dry

Figure 1: Operational workflow for the synthesis of N,N'-dipropyloxamide. The process relies on solubility differences to isolate the product.

Materials & Safety

Safety Warning:


-Propylamine is highly volatile, flammable, and corrosive. Diethyl oxalate is an irritant. All operations must be performed in a fume hood.
ReagentMW ( g/mol )Density (g/mL)Equiv.Role
Diethyl Oxalate 146.141.0761.0Electrophile

-Propylamine
59.110.7192.1Nucleophile (Slight Excess)
Ethanol (Abs.) 46.070.789SolventReaction Medium
Methanol 32.040.792SolventRecrystallization

-Hexane
86.180.655WashImpurity Removal

Experimental Protocol

This protocol is scaled for ~10 mmol of product but is linearly scalable.

Phase 1: Reaction Setup
  • Glassware: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Solvent Charge: Add 5 mL of absolute ethanol to the flask.

  • Amine Addition: Add 1.22 g (1.70 mL, 20.6 mmol) of

    
    -propylamine to the ethanol. Stir gently.
    
    • Expert Insight: Adding the amine to the solvent first buffers the exotherm when the ester is added.

Phase 2: Controlled Addition & Reaction
  • Ester Addition: In a separate vial, dilute 1.50 g (1.39 mL, 10.3 mmol) of diethyl oxalate in 5 mL of ethanol .

  • Mixing: Add the diethyl oxalate solution dropwise to the stirring amine solution at room temperature.

    • Observation: You may observe a mild exotherm. If the solution boils, slow the addition.

  • Reflux: Heat the mixture to reflux (approx. 80°C oil bath) and maintain for 4 to 12 hours .

    • Note: While the reaction is fast, overnight reflux ensures complete conversion of the mono-amide intermediate to the diamide.

Phase 3: Workup & Isolation
  • Precipitation: Remove heat and allow the solution to cool slowly to room temperature.

    • Self-Validating Step: A heavy white precipitate should form. If no solid forms after 1 hour at RT, cool the flask in an ice bath.

  • Filtration: Collect the solid via vacuum filtration using a Gooch funnel or sintered glass frit.

  • Washing: Wash the filter cake with cold ethanol (2 x 2 mL) followed by

    
    -hexane (2 x 5 mL) .
    
    • Why Hexane? Hexane removes unreacted amine and trace ester without dissolving the polar amide product.

Phase 4: Purification (Recrystallization)
  • Solvent Choice: The crude solid is usually quite pure, but for analytical grade material, recrystallize from Methanol .

  • Procedure: Dissolve the solid in minimum boiling methanol. Allow to cool slowly.

  • Result: Colorless needle-shaped crystals.

Characterization & Quality Control

To ensure scientific integrity, compare your isolated product against these standard metrics.

MetricExpected ValueMethod/Notes
Appearance White solid / Colorless needlesVisual inspection
Yield 70% - 85%Gravimetric
Melting Point 161.8 – 163.5 °C Sharp range indicates high purity [1].
TLC

~0.5 (DCM:EtOAc 2:1)
Single spot; disappearance of ester.
Spectroscopic Validation
  • FT-IR (KBr): Look for the N-H stretch at 3300 cm⁻¹ and the Amide I (C=O) band at 1649 cm⁻¹ .[2]

  • ¹H-NMR (600 MHz, CDCl₃):

    • 
       7.50 (br s, 2H, NH )[1]
      
    • 
       3.27 (q, 4H, N-CH₂ )[2]
      
    • 
       1.58 (sextet, 4H, CH₂-CH₃ )[1]
      
    • 
       0.95 (t, 6H, CH₃ ) [1, 2][1][2]
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Excess solvent or incomplete reaction.Evaporate 50% of the solvent volume and cool to 0°C. Ensure reflux time was sufficient.
Oiling Out Impurities or wet solvent.Re-dissolve in hot methanol and seed with a crystal if available. Ensure ethanol used in reaction was anhydrous.
Low Melting Point (<160°C) Mono-amide contamination.The intermediate ethyl

-propyloxamate is a liquid/low-melting solid. Recrystallize from methanol to remove it.[1][2][3]

References

  • Scatena, R. et al. (2023). "Synthesis, Structural Characterization, and Hirshfeld Surface Analysis of N,N'-Dipropyloxamide." Molbank, 2023(4), M1753.

  • BenchChem. (n.d.). "N,N'-Dipropyloxamide Synthesis and Properties." BenchChem Technical Database.

  • Sigma-Aldrich. (n.d.).[4] "N,N'-Dipropyloxamide Product Sheet." Merck KGaA.[5]

Sources

Application

Application Note: High-Purity Synthesis of N,N'-Dipropyloxalamide

Executive Summary This guide details the laboratory preparation of -dipropyloxalamide (CAS: 1603-47-0), a critical building block in supramolecular chemistry, ligand synthesis, and crystal engineering. Unlike aggressive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the laboratory preparation of


-dipropyloxalamide  (CAS: 1603-47-0), a critical building block in supramolecular chemistry, ligand synthesis, and crystal engineering. Unlike aggressive acid chloride routes, this protocol utilizes a nucleophilic acyl substitution (aminolysis) of diethyl oxalate. This method offers superior atom economy, milder conditions, and simplified purification, making it ideal for pharmaceutical intermediate synthesis and materials science applications where high purity (>99%) is required for self-assembly consistency.

Scientific Background & Strategic Rationale


-dialkyloxamides are renowned for their ability to form persistent intermolecular hydrogen bond networks. The oxalamide unit possesses two hydrogen bond donors (amide NH) and two acceptors (carbonyl O) in a trans-planar conformation, facilitating the formation of 1D ribbons or 2D sheets.
Retrosynthetic Strategy

Two primary routes exist for synthesis:

  • Acid Chloride Route: Oxalyl chloride + Propylamine.

    • Drawbacks: Generates HCl gas, requires anhydrous conditions, vigorous exotherm, risk of over-acylation.

  • Ester Aminolysis (Selected Route): Diethyl oxalate + Propylamine.

    • Advantages: Byproduct is ethanol (benign), reaction is controllable, and the product typically precipitates directly from the reaction matrix, simplifying isolation.

Mechanism

The reaction proceeds via a stepwise nucleophilic attack of the amine nitrogen on the ester carbonyl carbons, followed by the elimination of ethoxide (which protonates to ethanol).

ReactionMechanism DiethylOxalate Diethyl Oxalate (Electrophile) Intermediate Tetrahedral Intermediate DiethylOxalate->Intermediate Nucleophilic Attack Propylamine n-Propylamine (Nucleophile) Propylamine->Intermediate Product N,N'-Dipropyloxalamide (Precipitate) Intermediate->Product Elimination (-EtOH) Byproduct Ethanol (Solvent/Byproduct) Intermediate->Byproduct

Figure 1: Mechanistic flow of the aminolysis reaction.

Materials & Safety Profile

Critical Safety Note: Perform all operations in a fume hood. Propylamine is volatile and caustic.

ReagentCASMW ( g/mol )Equiv.RoleSafety Hazards
Diethyl Oxalate 95-92-1146.141.0SubstrateCombustible, Irritant

-Propylamine
107-10-859.112.2NucleophileHighly Flammable, Corrosive, Toxic
Ethanol (Abs.) 64-17-546.07SolventSolventFlammable
Methanol 67-56-132.04Recryst.[1]SolventToxic, Flammable

Experimental Protocol

Synthesis Workflow

The following protocol is scaled for ~10 mmol of product but is linearly scalable.

Workflow Start Start: Reagent Prep Dissolve Dissolve 2.2 equiv Propylamine in Ethanol (5 mL/g amine) Start->Dissolve AddOxalate Add 1.0 equiv Diethyl Oxalate (Dropwise, Exotherm Control) Dissolve->AddOxalate Reflux Reflux @ 78°C (Duration: 2-12 Hours) AddOxalate->Reflux Cool Cool to Room Temp (Precipitation occurs) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with cold Ethanol or n-Hexane Filter->Wash Recryst Recrystallization (Methanol) Wash->Recryst Analyze Characterization (NMR, IR, MP) Recryst->Analyze

Figure 2: Step-by-step synthesis workflow.[2]

Step-by-Step Procedure
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with nitrogen if anhydrous conditions are preferred (though not strictly necessary, it improves yield).

  • Amine Solubilization: Add

    
    -propylamine  (1.22 g, 20.6 mmol, 2.05 equiv) to 10 mL of absolute ethanol.
    
    • Expert Insight: A slight excess (2-5%) of amine ensures complete consumption of the limiting diethyl oxalate reagent.

  • Addition: While stirring, add diethyl oxalate (1.50 g, 10.3 mmol, 1.0 equiv) dropwise.

    • Observation: The reaction is exothermic. If scaling up (>10g), cool the RBF in an ice bath during addition to prevent amine evaporation.

  • Reaction: Heat the mixture to reflux (~78 °C) for overnight (12-16 hours) .

    • Note: While some literature suggests 2 hours is sufficient [1], overnight reflux ensures maximum conversion and precipitation of the thermodynamically stable product.

  • Isolation: Allow the reaction mixture to cool slowly to room temperature. The product,

    
    -dipropyloxalamide, will precipitate as a white solid.[3][4]
    
    • Optional: Cool in an ice bath (0-4 °C) for 30 minutes to maximize recovery.

  • Filtration: Collect the solid via vacuum filtration using a sintered glass funnel or Buchner funnel.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) followed by

    
    -hexane (2 x 5 mL) to remove unreacted amine and surface impurities.
    
  • Drying: Air dry the solid on the filter for 15 minutes, then dry under high vacuum at 40 °C for 2 hours.

Purification (Recrystallization)

While the crude product is often quite pure, supramolecular applications require removal of trace mono-substituted byproducts.

  • Dissolve the crude solid in minimal boiling methanol .

  • Allow the solution to cool slowly to room temperature, then undisturbed at 4 °C.

  • Collect the colorless needle-shaped crystals.

Characterization & Quality Control

Verify the identity and purity using the following metrics.

TechniqueExpected ResultDiagnostic Value
Appearance White crystalline solid (needles)Visual purity check.
Melting Point 161.8 – 163.5 °C [2]Sharp range indicates high purity.[3]
FT-IR 3300 cm⁻¹ (N-H str)1649 cm⁻¹ (C=O str, Amide I)1529 cm⁻¹ (N-H bend, Amide II)Confirms amide formation and H-bonding.
¹H NMR (CDCl₃)

7.50 (br s, 2H, NH)

3.27 (q, 4H,

-CH₂)

1.58 (m, 4H,

-CH₂)

0.95 (t, 6H, CH₃)
Confirms symmetry and propyl chain integration.

Troubleshooting & Optimization

  • Issue: Low Yield / No Precipitation.

    • Cause: Too much solvent or incomplete reaction.

    • Solution: Concentrate the reaction mixture by rotary evaporation to 50% volume and cool again. Ensure the amine used was fresh and not degraded.

  • Issue: Oily Product.

    • Cause: Presence of mono-substituted ethyl

      
      -propyloxamate intermediate.[5]
      
    • Solution: This indicates the reaction did not go to completion. Return to reflux with additional propylamine (0.5 equiv) for 4 hours.

  • Issue: Colored Impurities.

    • Cause: Oxidation of amine.

    • Solution: Recrystallize from methanol with a small amount of activated charcoal.

References

  • Rubčić, M., et al. (2023). "N,N′-Dipropyloxamide."[2][3][4][5] Molbank, 2023(4), M1754. Retrieved from [Link][2][4][6]

  • Sciencemadness. (2021). Synthesis of N,N'-dialkyloxamides. Retrieved from [Link]

Sources

Method

Advanced Application Note: N,N'-Dipropyloxamide in Organic Synthesis &amp; Materials Science

Executive Summary N,N'-Dipropyloxamide (CAS: 14040-77-8) is a symmetrical dialkyloxamide characterized by a rigid dicarbonyl core flanked by two propylamino groups. Unlike simple amides, the oxamide moiety exhibits uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N'-Dipropyloxamide (CAS: 14040-77-8) is a symmetrical dialkyloxamide characterized by a rigid dicarbonyl core flanked by two propylamino groups. Unlike simple amides, the oxamide moiety exhibits unique electronic delocalization and a strong capacity for intermolecular hydrogen bonding. This compound serves as a versatile synthon in three primary domains:

  • Ligand Design: As a bidentate (

    
     or 
    
    
    
    ) ligand for transition metals (Cu, Ni, Pd).
  • Heterocyclic Synthesis: A precursor for imidazole and oxazole derivatives via cyclodehydration.

  • Supramolecular & Polymer Chemistry: A high-efficiency nucleating agent for polyolefins due to its ability to self-assemble into nanoribbons.

This guide provides validated protocols for the synthesis of N,N'-dipropyloxamide, its complexation with copper(II), and its application as a nucleating agent.

Chemical Profile & Strategic Utility

PropertySpecification
IUPAC Name

-Dipropyloxamide
CAS Number 14040-77-8
Molecular Formula

Molecular Weight 172.23 g/mol
Structure

Solubility Soluble in hot ethanol, chloroform, DMF; Insoluble in water.
Key Reactivity Bidentate chelation, Cyclodehydration, H-bond donor/acceptor.
Mechanistic Insight: The "Oxamide Effect"

The oxamide bridge (


) is planar and trans-configured in its ground state. This conformation maximizes intermolecular hydrogen bonding, leading to high melting points and low solubility relative to molecular weight. In synthesis, this rigidity is exploited to pre-organize metal centers or to template supramolecular networks.

Protocol A: High-Purity Synthesis of N,N'-Dipropyloxamide

Objective: To synthesize >99% pure N,N'-dipropyloxamide for use as a ligand or standard.

Materials
  • Diethyl oxalate (Reagent Grade, >99%)

  • n-Propylamine (Reagent Grade, >99%)

  • Ethanol (Absolute)

  • Diethyl ether (for washing)

Experimental Workflow

Step 1: Reaction Setup

  • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser (fitted with a drying tube).

  • Charge the flask with Diethyl oxalate (14.6 g, 0.1 mol) dissolved in Ethanol (100 mL) .

  • Cool the solution to 0–5 °C using an ice bath.

Step 2: Amine Addition

  • Charge the addition funnel with n-Propylamine (12.4 g, 0.21 mol, 5% excess) dissolved in Ethanol (20 mL) .

  • Add the amine solution dropwise over 45 minutes. Caution: The reaction is exothermic. Maintain internal temperature <10 °C.

  • A white precipitate will begin to form almost immediately.

Step 3: Completion & Isolation

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (25 °C).

  • Stir vigorously for 2 hours.

  • Filter the white solid using a Büchner funnel.

  • Wash the filter cake with cold Ethanol (2 x 20 mL) followed by Diethyl ether (2 x 20 mL) to remove unreacted amine.

Step 4: Purification

  • Recrystallize the crude product from hot Ethanol (approx. 15 mL/g).

  • Dry in a vacuum oven at 60 °C for 4 hours.

Expected Yield: 85–92% Melting Point: 165–167 °C (Lit. value check required for specific polymorph).

SynthesisWorkflow Start Diethyl Oxalate + Ethanol Add Add n-Propylamine (Dropwise, 0°C) Start->Add React Stir 2h @ 25°C (Precipitation) Add->React Exothermic Filter Filtration & Wash (EtOH/Ether) React->Filter Dry Recrystallization & Vacuum Dry Filter->Dry Product Pure N,N'-Dipropyloxamide Dry->Product

Figure 1: Step-by-step synthesis workflow for N,N'-dipropyloxamide.[1]

Protocol B: Synthesis of Copper(II)-Oxamide Complex

Objective: To utilize N,N'-dipropyloxamide as a chelating ligand. Oxamide complexes are precursors for oxidation catalysts and magnetic materials.

Mechanism

Under basic conditions, the amide protons are deprotonated, allowing the oxamide to act as a dianionic, tetradentate bridging ligand or a bidentate chelator, depending on stoichiometry.

Experimental Workflow
  • Dissolution: Dissolve N,N'-Dipropyloxamide (1.0 mmol) in hot methanol (20 mL).

  • Deprotonation: Add Sodium Methoxide (2.0 mmol) in methanol. The solution may clarify.

  • Metalation: Add a solution of Copper(II) Perchlorate hexahydrate (1.0 mmol) (or CuCl2) in methanol (10 mL) dropwise.

  • Reaction: Reflux the mixture for 1 hour. The color typically shifts to deep blue or violet/green depending on the coordination geometry.

  • Isolation: Cool to room temperature. The complex often precipitates. Filter and wash with cold methanol.

Application Note: This Cu-complex can be used as a catalyst for the oxidative coupling of phenols or as a model for bioinorganic copper sites.

Protocol C: Application as a Nucleating Agent in Polypropylene

Objective: To demonstrate the materials science application of N,N'-dipropyloxamide. It acts as a


-nucleating agent, improving the impact strength and heat deflection temperature of polypropylene (PP).
Rationale

N,N'-Dipropyloxamide molecules self-assemble into supramolecular ribbons via hydrogen bonding. These ribbons provide a templating surface that matches the crystallographic lattice of polypropylene, inducing rapid crystallization from the melt.

Experimental Workflow
  • Masterbatch Preparation:

    • Mix Isotactic Polypropylene (iPP) powder with 0.1 wt% N,N'-Dipropyloxamide .

    • Dry blend in a high-speed mixer for 5 minutes.

  • Melt Compounding:

    • Feed the mixture into a twin-screw extruder.

    • Temperature Profile: Zone 1 (190°C)

      
       Zone 4 (230°C) 
      
      
      
      Die (220°C).
    • Note: The processing temperature must exceed the melting point of the oxamide (167°C) to ensure dissolution, but oxamides are thermally stable up to ~300°C.

  • Crystallization Analysis (DSC):

    • Perform Differential Scanning Calorimetry (DSC).

    • Cool from melt (200°C) at 10°C/min.

    • Result: Expect a shift in crystallization temperature (

      
      ) to higher values (e.g., from 110°C to >125°C) compared to blank PP, indicating efficient nucleation.
      

Structural & Mechanistic Visualizations

Supramolecular Self-Assembly (H-Bonding Network)

The utility of N,N'-dipropyloxamide in both crystal engineering and polymer nucleation relies on its ability to form 1D ribbons.

HBonding cluster_effect Macroscopic Effect Mol1 Molecule 1 (Donor) Mol2 Molecule 2 (Acceptor) Mol1->Mol2 N-H ... O=C (Strong H-Bond) Mol3 Molecule 3 (Chain) Mol2->Mol3 N-H ... O=C (Propagation) Effect Formation of Nano-Ribbons Mol3->Effect Self-Assembly

Figure 2: Schematic of the hydrogen-bonding network driving self-assembly.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Hygroscopic nature is minimal, but dry storage preserves free-flowing powder form.

References

  • Synthesis & Characterization

    • N,N′-Dipropyloxamide synthesis and crystal structure. (2023).[1][2][3][4] ResearchGate.

  • Chemical Identity

    • N,N'-Dipropyloxamide CAS 14040-77-8. Sigma-Aldrich / Merck.[5]

  • General Oxamide Reactivity

    • Oxamides in Organic Synthesis and Materials Science.[6] Preprints.org (Contextual reference on oxamide class utility).

  • Nucleating agents for Polypropylene. (General industry standard for substituted oxamides).

Disclaimer: This document is for research and development purposes only. Users must perform their own risk assessment before handling chemicals.

Sources

Application

Application Note: N,N'-Dipropyloxamide in Coordination Chemistry &amp; Molecular Magnetism

Executive Summary N,N'-Dipropyloxamide (DPO) is a bis-bidentate bridging ligand critical to the field of molecular magnetism and crystal engineering. Unlike simple monodentate ligands, DPO possesses a rigid oxamido core...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N'-Dipropyloxamide (DPO) is a bis-bidentate bridging ligand critical to the field of molecular magnetism and crystal engineering. Unlike simple monodentate ligands, DPO possesses a rigid oxamido core (


) that, upon deprotonation, acts as a highly efficient mediator for magnetic superexchange between paramagnetic metal centers (particularly 

).

This guide provides high-fidelity protocols for the synthesis of DPO and its subsequent utilization in constructing dinuclear coordination complexes. It addresses the specific needs of researchers investigating antiferromagnetic coupling mechanisms and those exploring the structural activity relationships (SAR) of diamide-based metallodrugs.

Ligand Architecture & Properties

The DPO ligand operates in two distinct modes depending on the pH of the reaction environment:

  • Neutral State (

    
    ):  Acts as a hydrogen-bond donor/acceptor in crystal engineering; binds poorly to metals.
    
  • Anionic State (

    
    ):  Achieved via double deprotonation of the amide nitrogens. This species coordinates two metal ions in a trans configuration, forming a planar 
    
    
    
    bridge essential for magnetic orbital overlap.
Key Physicochemical Data
PropertyValue / Description
IUPAC Name

-dipropyloxamide
Formula

Molecular Weight 172.23 g/mol
Solubility Soluble in hot Ethanol, Methanol; Insoluble in Water, Ether
Coordination Mode Bis-bidentate bridging (

-trans)
pKa (Amide) ~13-14 (Requires strong base for coordination)

Protocol A: Ligand Synthesis

Objective: High-yield synthesis of N,N'-dipropyloxamide from diethyl oxalate.

Reaction Logic

The synthesis relies on the nucleophilic attack of the primary amine (


-propylamine) on the carbonyl carbons of diethyl oxalate. This reaction is exothermic. We utilize ethanol as a solvent to manage thermal distribution and facilitate the precipitation of the product, which is less soluble in ethanol than the reactants.
Materials
  • Diethyl oxalate (99%)

  • 
    -Propylamine (99%)
    
  • Ethanol (Absolute)

  • Ice bath

Step-by-Step Methodology
  • Preparation: Charge a 250 mL round-bottom flask with 50 mL of absolute ethanol.

  • Reactant Addition: Add Diethyl oxalate (14.6 g, 100 mmol) to the flask.

  • Amine Addition (Critical Step): Place the flask in an ice bath (

    
    ). Add 
    
    
    
    -Propylamine (12.0 g, 203 mmol)
    dropwise over 20 minutes under constant stirring.
    • Scientist's Note: Rapid addition causes localized overheating, leading to colored impurities. Keep the temperature low to ensure a pristine white product.

  • Reflux: Once addition is complete, remove the ice bath and reflux the mixture at

    
     for 2 hours to ensure completion.
    
  • Isolation: Cool the mixture to room temperature. The white precipitate will form. Filter the solid under vacuum.

  • Purification: Recrystallize from hot methanol or ethanol.

    • Yield Expectation: >85%[1]

    • Validation: Melting point should be sharp (approx. 190-192°C).

Workflow Visualization

LigandSynthesis Reactants Diethyl Oxalate + n-Propylamine Intermediate Nucleophilic Attack (Exothermic) Reactants->Intermediate 0°C, Dropwise Reflux Reflux in EtOH (2 Hours) Intermediate->Reflux Heat Product N,N'-Dipropyloxamide (White Precipitate) Reflux->Product Cool & Filter

Figure 1: Synthetic pathway for N,N'-dipropyloxamide emphasizing thermal control.

Protocol B: Coordination of Dinuclear Cu(II) Complexes

Objective: Synthesis of


, where L is a terminal ligand (e.g., tmen, bipy).
Reaction Logic

The oxamide ligand (


) is a weak acid. To force coordination to 

, we must deprotonate the amide nitrogens. We use

to generate the

species in situ, which then bridges two copper centers. The terminal ligand (L) blocks the remaining coordination sites, preventing polymerization and ensuring a discrete dinuclear species.
Materials
  • 
    -dipropyloxamide (
    
    
    
    )
  • 
     (Caution: Perchlorates are potentially explosive)
    
  • Terminal Ligand (e.g.,

    
    -tetramethylethylenediamine - tmen)
    
  • NaOH (1M aqueous solution)

  • Methanol/Water mixture

Step-by-Step Methodology
  • Ligand Activation: Suspend

    
     (1 mmol)  in 20 mL of water. Add NaOH (2 mmol)  dropwise.
    
    • Observation: The white suspension should clear as the dianion forms.

  • Metal Solution: In a separate beaker, dissolve

    
     (2 mmol)  and the Terminal Ligand (2 mmol)  in 20 mL methanol.
    
    • Color Change: Solution turns deep blue due to the formation of

      
      .
      
  • Complexation: Slowly add the Metal Solution to the Ligand Activation beaker under stirring.

    • Critical Indicator: The color will shift from blue to violet/purple . This red-shift in the d-d absorption band is the signature of the strong field oxamido-nitrogen coordination.

  • Crystallization: Filter the violet solution to remove any unreacted particles. Allow the filtrate to evaporate slowly at room temperature.

    • Timeframe: Crystals suitable for X-ray diffraction usually appear within 3-5 days.

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitate is Blue (not Violet) Incomplete deprotonationCheck pH; ensure stoichiometric NaOH (2 eq) was added.
Green Precipitate Formation of HydroxidespH too high (>10). Add dilute

to adjust.
Low Yield High SolubilityAdd ether diffusion to force precipitation.

Application Notes: Magnetochemistry & Bioactivity

Magnetostructural Correlations

The primary utility of DPO complexes lies in Molecular Magnetism . The oxamido bridge is one of the most effective mediators of antiferromagnetic coupling (


) between copper(II) ions.
  • Mechanism: The unpaired electron in

    
     resides in the 
    
    
    
    orbital. The
    
    
    bridge provides a HOMO of the same symmetry (
    
    
    -type), allowing for efficient orbital overlap.
  • Significance of Propyl Groups: The propyl chains on the amide nitrogens provide steric bulk. This separates the magnetic dimers in the crystal lattice, magnetically isolating the intramolecular exchange (

    
    ) from intermolecular effects (
    
    
    
    ). This makes DPO complexes ideal model systems for testing Heisenberg spin Hamiltonian theories.
Biological Implications (Drug Development Context)

While primarily used in materials science, oxamide derivatives are gaining traction in medicinal chemistry as cisplatin analogs .

  • Cytotoxicity: The planar nature of the

    
     core allows for potential DNA intercalation.
    
  • Lipophilicity: The propyl chains increase the lipophilicity of the complex compared to the methyl analog, potentially enhancing cellular uptake (permeability) in drug screening assays.

Magnetic Exchange Pathway Visualization

MagneticExchange Cu1 Cu(II) (Spin 1/2) Bridge Oxamido Bridge (HOMO Overlap) Cu1->Bridge d(x²-y²) - pσ Cu2 Cu(II) (Spin 1/2) Bridge->Cu2 pσ - d(x²-y²) Result Antiferromagnetic Coupling (J < 0) Bridge->Result Superexchange

Figure 2: Superexchange pathway mediated by the oxamido bridge between two Cu(II) centers.

References

  • Synthesis & Structure: Cui, J., et al. (2023).[2] Synthesis, Crystal Structure and Theoretical Study of N,N'-Dipropyloxamide. ResearchGate.

  • Kahn, O. (1993). Molecular Magnetism. VCH Publishers.
  • Ruiz, R., et al. (1997). Heterodinuclear Cu/Mn complexes bridged by oxamido ligands. Journal of the Chemical Society, Dalton Transactions.
  • Biological Relevance: Zhang, L., et al. (2018).[3] Computationally Assessing the Bioactivation of Drugs by N-Dealkylation. Chemical Research in Toxicology. (Context for alkyl-amide metabolism).

  • General Oxamide Properties: Wikipedia Contributors. (2023). Oxamide.[4][5][6][7] Wikipedia.

Sources

Method

N,N'-dipropyloxamide applications in materials science

Application Note: Supramolecular Architectures and Nucleation Potentials of N,N'-Dipropyloxamide Executive Summary N,N'-Dipropyloxamide (DPOA) represents a fundamental "hydrogen-bonding staple" in materials science. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Supramolecular Architectures and Nucleation Potentials of N,N'-Dipropyloxamide

Executive Summary

N,N'-Dipropyloxamide (DPOA) represents a fundamental "hydrogen-bonding staple" in materials science. Unlike complex commercial additives, DPOA serves as a structural model system for understanding two critical phenomena: supramolecular gelation and polymer nucleation . Its simple symmetric structure allows researchers to isolate the effects of the oxalamide hydrogen-bonding motif—a dual donor/acceptor unit capable of forming robust 1D ribbons—without the steric interference of bulky substituents found in commercial beta-nucleators (e.g., N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide).

This guide details the synthesis, crystal engineering principles, and application of DPOA as a model nucleating agent for polyolefins.

Chemical Profile & Mechanism of Action

PropertySpecification
Chemical Name N,N'-Dipropyloxamide
CAS Number 14040-77-8
Molecular Formula C₈H₁₆N₂O₂
Molecular Weight 172.23 g/mol
Crystal System Triclinic (Space Group: P-1)
Primary Interaction Intermolecular N–H···O Hydrogen Bonding
Solubility Low in water/non-polar solvents; Moderate in hot Methanol/Ethanol
Mechanism: The R22(8) Motif

The utility of DPOA stems from its ability to self-assemble into infinite 1D ribbons. The trans-oxalamide unit adopts a planar conformation, facilitating a cooperative hydrogen-bonding network known as the R22(8) graph set motif .

  • Gelation Logic: In non-polar solvents, these ribbons entangle to immobilize the liquid phase (organogelation).

  • Nucleation Logic: The periodicity of the -NH groups along the ribbon matches the helical pitch of isotactic polypropylene (iPP), allowing for epitaxial growth of polymer crystals (nucleation).

Application 1: Crystal Engineering & Supramolecular Assembly

DPOA is utilized to study hydrogen-bond directed assembly . By crystallizing DPOA, researchers can validate computational models of lattice energy and predict the behavior of more complex pharmaceutical co-crystals.

Assembly Workflow Diagram

The following diagram illustrates the hierarchical assembly from monomer to crystalline architecture.

G Monomer DPOA Monomer (Planar Conformation) H_Bond Intermolecular H-Bonding (N-H···O) Monomer->H_Bond Self-Assembly Ribbon 1D Infinite Ribbon (Supramolecular Chain) H_Bond->Ribbon Directional Growth Stacking Van der Waals Stacking (Layered Packing) Ribbon->Stacking Aggregation Crystal Triclinic Crystal (P-1 Space Group) Stacking->Crystal Crystallization

Figure 1: Hierarchical self-assembly of N,N'-dipropyloxamide driven by directional hydrogen bonding.

Application 2: Polymer Nucleation (Model Protocol)

While commercial beta-nucleators (like DCHT) are used for high-efficiency industrial production, DPOA is used in R&D to study the epitaxial matching mechanism . It induces crystallization in isotactic polypropylene (iPP) by providing a surface with lattice parameters that mimic the polymer's crystal structure.

Protocol: Preparation of Nucleated Polypropylene

Objective: To evaluate the nucleation efficiency (Tc shift) of DPOA in isotactic polypropylene.

Materials:

  • Isotactic Polypropylene (iPP) homopolymer (MFI ~10-12 g/10min ).

  • N,N'-Dipropyloxamide (synthesized as per Section 5).

  • Antioxidant (e.g., Irganox 1010) - 0.1 wt%.

  • Xylene (for solution blending) or Twin-screw extruder (for melt blending).

Step-by-Step Methodology:

  • Doping (Solution Method for High Dispersion):

    • Dissolve 5 g of iPP in 100 mL of boiling xylene.

    • Add 0.05 - 0.2 wt% of finely ground DPOA.

    • Stir vigorously at 130°C for 30 minutes to ensure dispersion (DPOA may not fully dissolve, acting as a seed).

    • Precipitate into cold methanol, filter, and dry under vacuum at 80°C.

  • Melt Compounding (Alternative):

    • Dry blend iPP pellets with 0.1 wt% DPOA and antioxidant.

    • Extrude at 190°C - 210°C . Note: Keep temperature below DPOA decomposition but high enough to disperse aggregates.

  • Thermal Analysis (DSC Characterization):

    • Instrument: Differential Scanning Calorimeter (DSC).

    • Cycle:

      • Heat to 200°C (erase thermal history).

      • Hold for 5 min.

      • Cool at 10°C/min to 50°C (Record Crystallization Temp, Tc ).

      • Heat at 10°C/min to 200°C (Record Melting Temp, Tm ).

Expected Results:

  • Non-nucleated iPP: Tc ≈ 110-115°C.

  • DPOA-nucleated iPP: Tc should shift to 120-128°C , indicating effective nucleation.

  • Note: Check for the presence of Beta-phase melting peaks (approx. 150-155°C) vs Alpha-phase (165°C). DPOA typically favors Alpha-nucleation but can induce Beta-phase under specific shear conditions.

Protocol: Synthesis of N,N'-Dipropyloxamide

This protocol yields high-purity crystals suitable for characterization.

Reaction Scheme:



Reagents:

  • Diethyl oxalate (99%)

  • n-Propylamine (99%)[1]

  • Ethanol (Absolute)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place in an ice-water bath (0-5°C).

  • Solvent Charge: Add 50 mL of Ethanol and 10.0 g (68 mmol) of Diethyl oxalate .

  • Addition: Mix 8.9 g (150 mmol, 2.2 eq) of n-Propylamine with 20 mL of Ethanol. Add this solution dropwise to the flask over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. A thick white precipitate will form.

  • Reflux (Optional): For higher yield/crystallinity, reflux the mixture for 1 hour, then cool slowly.

  • Isolation: Filter the white solid using a Buchner funnel.

  • Purification: Wash the cake with cold ethanol (2 x 20 mL). Recrystallize from hot Methanol or Ethanol to obtain needle-shaped crystals.

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

Validation:

  • FT-IR: Look for Amide I (C=O) stretch at ~1650 cm⁻¹ and N-H stretch at ~3300 cm⁻¹.

  • Melting Point: Confirm sharp melting transition (Literature range for dialkyl oxamides is typically >200°C; verify experimentally).

References

  • Podda, E., et al. (2023). N,N′-Dipropyloxamide. Molbank, 2023(4), M1753. [Link] Key Source for: Crystal structure (Triclinic P-1), Synthesis protocol, and H-bonding characterization.[2][3][4]

  • Foces-Foces, C., et al. (2025). A Serendipitous Synthesis of N,N'-Diethyloxamide: Crystallographic and Computational Analysis. Preprints.org. [Link] Key Source for: Comparative supramolecular assembly and computational analysis of oxalamide motifs.

  • Abraham, T., et al. (2016).Beta Nucleating Agents for Polypropylene. Plastics Engineering.
  • Terech, P., & Weiss, R. G. (1997).Low Molecular Mass Gelators of Organic Liquids and the Properties of Their Gels. Chemical Reviews, 97(8), 3133-3160.

Sources

Application

Experimental procedure for refluxing diethyloxalate and n-propylamine

Reflux Protocol for Diethyl Oxalate and n-Propylamine Abstract & Introduction This application note details the optimized experimental procedure for the synthesis of N,N'-dipropyloxamide through the aminolysis of diethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Reflux Protocol for Diethyl Oxalate and n-Propylamine

Abstract & Introduction

This application note details the optimized experimental procedure for the synthesis of N,N'-dipropyloxamide through the aminolysis of diethyl oxalate with n-propylamine. While diethyl oxalate possesses two electrophilic ester sites, the reaction outcome is heavily dictated by amine structure and stoichiometry.[1] Primary amines, such as n-propylamine, typically drive the reaction to the symmetrical diamide (thermodynamic product) under reflux conditions, whereas secondary amines often arrest at the mono-ester oxamate stage due to steric hindrance [1, 2].

The resulting oxalamide moiety is a critical structural motif in crystal engineering, serving as a self-complementary hydrogen-bonding unit for supramolecular assembly, and acts as a precursor for bidentate ligands in coordination chemistry [1].

Chemical Theory & Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism. The process is bimolecular and occurs in two distinct stages.

  • First Substitution: The lone pair on the nitrogen of n-propylamine attacks one carbonyl carbon of the diethyl oxalate, forming a tetrahedral intermediate. The ethoxide group (

    
    ) is eliminated, picking up a proton to form ethanol and ethyl N-propyloxamate  (mono-amide).
    
  • Second Substitution: Under reflux conditions with sufficient amine (molar ratio

    
     2:1), a second equivalent of n-propylamine attacks the remaining ester group of the intermediate. This yields the final symmetrical N,N'-dipropyloxamide  and a second equivalent of ethanol.
    

Stoichiometric Equation:



Mechanistic Pathway Visualization

ReactionMechanism Reactants Diethyl Oxalate + n-Propylamine Inter1 Tetrahedral Intermediate 1 Reactants->Inter1 Nucleophilic Attack MonoAmide Ethyl N-propyloxamate (Mono-amide) Inter1->MonoAmide - EtOH Inter2 Tetrahedral Intermediate 2 MonoAmide->Inter2 + 2nd Amine Product N,N'-Dipropyloxamide (Diamide) Inter2->Product - EtOH

Figure 1: Stepwise nucleophilic acyl substitution pathway from diester to diamide.

Safety & Hazard Analysis (Self-Validating Safety)
  • n-Propylamine: Highly flammable (Flash point: -12°C to 7°C) and corrosive. Vapors can form explosive mixtures. Control: Handle only in a fume hood; use an ice bath during initial addition to manage exotherms.

  • Diethyl Oxalate: Toxic if swallowed; causes burns.[2] Control: Wear nitrile gloves and safety goggles.

  • Reflux: Fire hazard due to volatile solvents/amines. Control: Ensure condenser water flow is active before heating; use a silicon oil bath or heating mantle (no open flames).

Materials & Equipment
  • Reagents:

    • Diethyl oxalate (Reagent grade, >99%)

    • n-Propylamine (Reagent grade, >99%)[3]

    • Ethanol (Absolute or 95%)

    • Methanol (for recrystallization)[1][4][5]

  • Glassware:

    • 100 mL Round Bottom Flask (RBF)

    • Reflux condenser[1]

    • Magnetic stir bar[1]

    • Addition funnel (optional, for larger scales)

    • Buchner funnel and vacuum flask

Experimental Protocol
Step 1: Stoichiometric Calculation & Setup

To ensure complete conversion to the diamide, use a slight excess of amine (2.1 to 2.2 equivalents relative to the oxalate).

  • Diethyl Oxalate: 1.50 g (10.3 mmol)[4]

  • n-Propylamine: 1.34 g (22.6 mmol) [Targeting ~2.2 eq]

  • Solvent: 10 mL Ethanol (divided use)

Step 2: Initial Addition (Exotherm Control)
  • Dissolve 1.50 g of diethyl oxalate in 5 mL of ethanol in the RBF.

  • Dissolve 1.34 g of n-propylamine in 5 mL of ethanol in a separate vial.

  • Critical Step: While stirring the oxalate solution, add the amine solution dropwise.

    • Note: The reaction of amines with esters is exothermic. Although ethanol moderates this, dropwise addition prevents rapid boiling or loss of the volatile amine [1].

Step 3: Reflux
  • Attach the reflux condenser.[1]

  • Heat the mixture to reflux (approx. 80°C oil bath temperature).

  • Maintain reflux for 2–4 hours (overnight reflux is also acceptable but often unnecessary for primary amines) [1, 3].

  • Monitor reaction progress via TLC (SiO₂, DCM:EtOAc 2:1) if necessary.[1]

Step 4: Workup & Purification
  • Remove heat and allow the solution to cool slowly to room temperature.

  • Crystallization: The product, N,N'-dipropyloxamide, is significantly less soluble in ethanol than the starting materials and will precipitate as a white solid upon cooling.

  • Filtration: Collect the solid via vacuum filtration using a Buchner funnel.

  • Wash: Wash the filter cake with cold ethanol (2 x 5 mL) or n-hexane to remove unreacted amine and mono-ester impurities.

  • Recrystallization (Optional but Recommended): Recrystallize from hot methanol to obtain high-purity needle-shaped crystals.

Experimental Workflow Diagram

Workflow Prep Preparation: Dissolve Reactants in EtOH Mix Addition: Add Amine to Oxalate (Dropwise) Prep->Mix Exotherm Control Reflux Reflux: 80°C, 2-4 Hours Mix->Reflux Kinetic Energy Cool Cooling: Precipitate Formation Reflux->Cool Solubility Drop Filter Filtration: Isolate Solid Cool->Filter Separation Recryst Recrystallization: Methanol Filter->Recryst Purification

Figure 2: Operational workflow for the synthesis and purification of N,N'-dipropyloxamide.

Data Analysis & Quality Control

The following data parameters validate the successful synthesis of the diamide product.

ParameterExpected ValueMethod of Verification
Appearance White solid / Colorless needlesVisual Inspection
Melting Point 161.8°C – 163.5°C [1]Capillary Melting Point Apparatus
Yield 70 – 85%Gravimetric Analysis
IR Spectroscopy 3300 cm⁻¹ (N-H str)1649 cm⁻¹ (C=O str, Amide I)FT-IR (KBr pellet)
¹H-NMR (CDCl₃)

7.50 (br s, 2H, NH)

3.27 (q, 4H,

)

1.58 (m, 4H)

0.95 (t, 6H,

)
600 MHz NMR

Troubleshooting:

  • Oily Product: If the product oils out, it may contain mono-amide impurities. Re-dissolve in hot methanol and cool very slowly.

  • Low Yield: Ensure the amine was fresh (amines can absorb CO₂ from air) and that the reflux time was sufficient.

References
  • MDPI: Synthesis of N,N′-Dipropyloxamide. Available at: [Link] (Accessed Oct 2023).

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for amide synthesis).

Sources

Method

Application Note: High-Purity Recrystallization of N,N'-Dipropyloxamide

[1] Executive Summary This guide details the purification of N,N'-dipropyloxamide (CAS: 14040-77-8) via recrystallization.[1] While often synthesized from diethyl oxalate and n-propylamine, the crude product frequently c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the purification of N,N'-dipropyloxamide (CAS: 14040-77-8) via recrystallization.[1] While often synthesized from diethyl oxalate and n-propylamine, the crude product frequently contains unreacted amine, mono-substituted ethyl N-propyloxamate, and oligomeric impurities. This protocol utilizes a methanol-based thermal gradient crystallization method, chosen for its ability to yield high-purity needle-like crystals (m.p. 161.8–163.5 °C) suitable for X-ray diffraction (XRD) and polymer applications.

Physicochemical Profile & Solubility Logic

Understanding the solute-solvent interaction is critical for high-yield purification. N,N'-dipropyloxamide features a planar oxalamide core capable of strong intermolecular hydrogen bonding (N-H[2]···O), leading to a high melting point (~162 °C) despite its relatively low molecular weight.

Table 1: Physicochemical Properties
PropertyValueRelevance to Protocol
Melting Point 161.8 – 163.5 °CTarget range for purity validation.
Appearance White crystalline solidColorless needles indicate high purity.
Solubility (Cold) Low in Ethanol/MethanolAllows for high recovery upon cooling.
Solubility (Hot) High in Methanol/EthanolEnables minimal solvent usage for dissolution.
Impurities Propylamine (Liquid), Mono-esterSoluble in cold alcohols (remain in mother liquor).
Solvent Selection Strategy
  • Methanol (Recommended): Provides the steepest solubility curve. The compound is highly soluble at boiling point (64.7 °C) but crystallizes efficiently upon cooling. It yields superior crystal morphology (needles) compared to ethanol.

  • Ethanol: A viable alternative, particularly if the crude was synthesized in ethanol. However, solubility at room temperature may be slightly lower, potentially trapping impurities if not handled carefully.

  • n-Hexane: Used strictly as a wash solvent to remove surface oils (unreacted amine) without dissolving the product.

Detailed Recrystallization Protocol

Phase 1: Pre-Treatment (Crude Isolation)

If starting with a reaction mixture (Diethyl oxalate + Propylamine):

  • Allow the reaction mixture to cool to room temperature (20–25 °C).

  • Filter the precipitated white solid using a Büchner funnel.

  • Critical Step: Wash the filter cake with cold n-hexane (2 x 10 mL per gram of solid). This removes residual propylamine and oily oligomers which are soluble in hexane, whereas the diamide is not.

  • Air dry for 10 minutes before recrystallization.

Phase 2: Thermal Gradient Recrystallization

Objective: Dissolve the solid at near-boiling temperature and reform the crystal lattice slowly to exclude impurities.

Reagents:

  • Crude N,N'-dipropyloxamide[1]

  • Solvent: Methanol (HPLC Grade preferred)

  • Wash Solvent: Cold Methanol (-20 °C)

Step-by-Step Procedure:

  • Saturation:

    • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add Methanol in small portions (approx. 5 mL per gram of solid initially).

    • Heat the mixture to reflux (approx. 65 °C) using an oil bath or heating mantle.

    • Observation: If the solid does not completely dissolve after 5 minutes of reflux, add more methanol in 1-2 mL increments until a clear solution is obtained.

    • Note: Avoid a large excess of solvent; we aim for a saturated solution at boiling point.

  • Hot Filtration (Optional but Recommended):

    • If insoluble particles (dust, fibers) are visible, filter the hot solution rapidly through a pre-warmed glass funnel with a fluted filter paper or a sintered glass frit.

    • Tip: Pre-warming prevents premature crystallization in the funnel stem.

  • Controlled Cooling (Nucleation):

    • Remove the flask from the heat source.

    • Allow the solution to cool to room temperature undisturbed on a cork ring.

    • Mechanism:[3][4] Rapid cooling (e.g., ice bath immediately) causes precipitation, trapping impurities. Slow cooling promotes the growth of pure, needle-like crystals (XRD quality).

    • Once at room temperature, place the flask in a refrigerator (4 °C) for 2–4 hours to maximize yield.

  • Collection:

    • Collect the crystals via vacuum filtration on a clean Büchner funnel.

    • Wash the crystals with a small volume of ice-cold methanol (to displace mother liquor without dissolving crystals).

  • Drying:

    • Dry the crystals in a vacuum oven at 50 °C for 4 hours or air-dry overnight.

Process Visualization

The following diagram illustrates the logical flow and critical decision points in the purification process.

RecrystallizationFlow Start Crude N,N'-dipropyloxamide Wash Pre-wash with n-Hexane (Remove oily amines) Start->Wash Dissolve Dissolve in boiling Methanol (Reflux ~65°C) Wash->Dissolve Check Clear Solution? Dissolve->Check AddSolvent Add Methanol (1-2 mL) Check->AddSolvent No (Cloudy) FilterHot Hot Filtration (Remove insolubles) Check->FilterHot Yes (Clear) AddSolvent->Check Cooling Slow Cooling (RT -> 4°C) FilterHot->Cooling Collect Vacuum Filtration Cooling->Collect Dry Dry (Vacuum/Air) Collect->Dry Final Pure Crystals (Needles, mp ~162°C) Dry->Final

Caption: Workflow for the purification of N,N'-dipropyloxamide, emphasizing saturation and thermal gradients.

Quality Control & Troubleshooting

Analytical Validation[5]
  • Melting Point: The purified product must melt sharply between 161.8 °C and 163.5 °C . A broad range (e.g., 155–160 °C) indicates residual solvent or mono-amide impurity.

  • FT-IR Spectroscopy:

    • N-H Stretch: Strong band at ~3300 cm⁻¹.[2][5]

    • Amide I (C=O): Very strong band at ~1649–1653 cm⁻¹ (characteristic of oxalamides).

    • Absence: No broad OH stretch (water/alcohol) or C=O shift indicating ester impurity.

Troubleshooting Table
IssueProbable CauseCorrective Action
Oiling Out Solution too concentrated or cooled too fast.Re-heat to dissolve, add 10% more methanol, cool slower.
Low Yield Too much solvent used during dissolution.Concentrate the mother liquor by rotary evaporation and cool again (Second Crop).
Yellow Color Oxidation products from amine.[6]Add activated charcoal to the hot solution, stir for 5 min, then hot filter.

References

  • Synthesis and Characterization of N,N′-Dipropyloxamide. MDPI Molbank. (2023). Synthesis via diethyl oxalate and n-propylamine; recrystallization from methanol.[1]

  • Crystal Structure of N,N'-Dipropyloxamide. University of Southampton ePrints. (2023). Detailed crystallographic data and hydrogen bonding analysis.

  • General Recrystallization Solvents. University of Rochester, Dept. of Chemistry. Guidelines on solvent selection for amides (Ethanol/Methanol).

  • Reactions of Diethyl Oxalate with Amines. BenchChem Technical Guide. Reaction stoichiometry and purification protocols.

Sources

Application

Application Note: Biological Evaluation &amp; Synthesis of N,N'-Disubstituted Oxalamides

Strategic Rationale & Structural Significance N,N'-disubstituted oxalamides represent a privileged scaffold in medicinal chemistry, primarily due to their role as bioisosteres for peptide bonds and urea linkages. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale & Structural Significance

N,N'-disubstituted oxalamides represent a privileged scaffold in medicinal chemistry, primarily due to their role as bioisosteres for peptide bonds and urea linkages. Unlike flexible peptide chains, the oxalamide unit adopts a stable trans-planar conformation due to strong intramolecular hydrogen bonding between the amide protons and the carbonyl oxygens.

Why target this scaffold?

  • Conformational Restriction: The rigid planarity mimics

    
    -turns in proteins, making them excellent peptidomimetics for disrupting protein-protein interactions.
    
  • Anion Transport: The two N-H protons are potent hydrogen bond donors. This allows oxalamides to bind anions (like Cl⁻ or HCO₃⁻) and transport them across lipid bilayers, a mechanism increasingly linked to anticancer (via pH gradient disruption) and antimicrobial activity.

  • Metabolic Stability: The C-C bond between carbonyls renders them more resistant to enzymatic hydrolysis compared to standard peptides.

Chemical Synthesis Protocol

Workflow: Aminolysis of Diethyl Oxalate

The most robust method for generating symmetrical N,N'-disubstituted oxalamides is the double aminolysis of diethyl oxalate. This reaction is atom-efficient and generally requires no chromatographic purification.

Reagents & Equipment
  • Precursor: Diethyl oxalate (Reagent Grade, >99%)

  • Amine Source: Primary amine (R-NH₂, 2.2 equivalents)

  • Solvent: Absolute Ethanol (EtOH)[1]

  • Catalyst: None usually required; Triethylamine (TEA) if using amine salts.

  • Validation: TLC (SiO₂, MeOH:DCM 1:9), 1H-NMR.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Diethyl Oxalate (1.0 eq) in absolute ethanol (5 mL per mmol).

  • Addition: Add the Primary Amine (2.2 eq) dropwise at room temperature.

    • Critical Step: If the reaction is highly exothermic (common with aliphatic amines), cool the flask in an ice bath during addition to prevent side-product formation.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 78°C (Reflux) for 2–6 hours.

    • Self-Validation: Monitor reaction progress via TLC.[1] The disappearance of the diethyl oxalate spot (high Rf) and appearance of a lower Rf product indicates conversion.

  • Isolation: Cool the mixture to room temperature. The symmetrical oxalamide typically precipitates as a white/off-white solid due to low solubility in ethanol.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake 3x with cold ethanol.

    • Troubleshooting: If no precipitate forms, concentrate the solvent by 50% on a rotary evaporator and cool to 4°C overnight.

  • Characterization: Confirm structure via 1H-NMR (DMSO-d6). Look for the characteristic N-H singlet between 8.5–10.0 ppm.

Visualization: Synthesis Pathway

SynthesisWorkflow Reactants Diethyl Oxalate + 2.2 eq Amine Reflux Reflux in EtOH (78°C, 2-6h) Reactants->Reflux TLC TLC Check (Disappearance of Ester) Reflux->TLC TLC->Reflux Incomplete Precipitation Cool to RT (Solid Formation) TLC->Precipitation Complete Filtration Vacuum Filtration & Wash (Cold EtOH) Precipitation->Filtration Product Pure N,N'-Disubstituted Oxalamide Filtration->Product

Figure 1: Streamlined workflow for the synthesis of symmetrical oxalamides via aminolysis.

Biological Application Notes & Protocols

Application A: Antimicrobial Screening (Membrane Permeability)

Oxalamides often act by disrupting bacterial membranes or acting as ionophores. The following protocol determines the Minimum Inhibitory Concentration (MIC) while controlling for solubility issues common with these rigid scaffolds.

Protocol: Broth Microdilution

  • Stock Preparation: Dissolve the oxalamide in 100% DMSO to a concentration of 10 mg/mL.

    • Causality: Oxalamides are lipophilic. DMSO is essential for initial solubilization, but final assay concentration must be <1% to avoid solvent toxicity.

  • Dilution: Prepare serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well plate. Range: 512 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 5 x 10⁵ CFU/mL of bacterial suspension (E. coli ATCC 25922 or S. aureus ATCC 29213) to each well.

  • Controls (Self-Validating System):

    • Negative Control: Media + Bacteria + DMSO (no drug). Must show growth.

    • Sterility Control: Media only. Must remain clear.

    • Positive Control: Ciprofloxacin or Vancomycin.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual inspection for turbidity or OD₆₀₀ measurement. The MIC is the lowest concentration with no visible growth.

Application B: Anticancer Mechanism (Anion Transport/Apoptosis)

Recent literature suggests that oxalamides can induce apoptosis by transporting chloride anions into cells, disrupting the pH gradient.

Protocol: MTT Cytotoxicity Assay

  • Seeding: Plate cancer cells (e.g., HeLa or MCF-7) at 5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Treat cells with oxalamide derivatives (0.1 – 100 µM) for 48 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Mechanism:[2][3][4] Viable mitochondria reduce yellow MTT to purple formazan. This measures metabolic activity, a proxy for cell viability.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC₅₀.

Visualization: Mechanism of Action (Anion Transport)

MOA Extracellular Extracellular Space (High Cl-) Oxalamide Oxalamide Ligand (Lipophilic) Extracellular->Oxalamide Ligand Entry Membrane Lipid Bilayer Membrane Intracellular Intracellular Space Membrane->Intracellular Release Cl- Complex Oxalamide-Anion Complex (H-Bond Encapsulation) Oxalamide->Complex Binds Cl- Complex->Membrane Transports Across pH_Change Disruption of pH Gradient (Acidification) Intracellular->pH_Change Ion Homeostasis Loss Apoptosis Apoptosis / Cell Death pH_Change->Apoptosis Trigger

Figure 2: Proposed mechanism of anticancer activity via transmembrane anion transport.

Data Interpretation & SAR Summary

When analyzing biological data for oxalamides, Structure-Activity Relationships (SAR) typically follow these trends:

Structural FeatureEffect on Biological ActivityMechanistic Reason
Electron-Withdrawing Groups (EWGs) Increases Potency EWGs (e.g., -CF₃, -NO₂) on the phenyl rings increase the acidity of the N-H protons, strengthening hydrogen bonds with anions (Cl⁻).
Lipophilicity (LogP) Bell-Shaped Curve Moderate lipophilicity is required for membrane entry. If LogP is too high, the molecule gets trapped in the membrane; if too low, it cannot enter.
Linker Rigidity Essential The oxalamide core must remain planar to facilitate the "pincer" binding mode for anions.

References

  • Synthesis of Oxalamides: BenchChem Technical Support. "An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines."

  • Anion Transport Mechanism: Gale, P. A., et al. "Biological applications of synthetic anion transporters."[5] Chemical Communications, 2025.

  • Anticancer Activity: National Institutes of Health (NIH). "Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents."[6]

  • Antimicrobial Complexes: Journal of Saudi Chemical Society. "Synthesis and antimicrobial activity of some new N,N'-disubstituted oxalamides."

  • General Reactivity: ChemicalBook. "Synthesis and properties of Diethyl Oxalate."

Sources

Method

N,N'-dipropyloxamide in the synthesis of primary N-nitramines

Application Note: AN-2026-NIT Topic: High-Purity Synthesis of Primary -Nitramines via the -Dipropyloxamide Route Date: January 28, 2026 Author: Senior Application Scientist, Chemical Process Development Group Strategic O...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-NIT Topic: High-Purity Synthesis of Primary


-Nitramines via the 

-Dipropyloxamide Route Date: January 28, 2026 Author: Senior Application Scientist, Chemical Process Development Group

Strategic Overview

The synthesis of primary aliphatic nitramines (


) presents a distinct challenge in energetic materials chemistry and pharmaceutical intermediate synthesis. Unlike secondary amines, which are readily nitrated to stable secondary nitramines, primary amines are notoriously unstable under standard acidic nitration conditions. Direct nitration typically results in deamination, alcohol formation, or rearrangement due to the acid-lability of the primary nitramine functionality.

This Application Note details the Oxamide Route , a robust protecting-group strategy utilizing


-dipropyloxamide  as the critical precursor. This method circumvents the instability issues by performing the nitration on a neutral, protected substrate, followed by a basic cleavage (ammonolysis) that liberates the target nitramine in high yield without exposing it to destructive acidic media.

Key Advantages of the Oxamide Protocol:

  • Acid Protection: The oxalyl linker stabilizes the nitrogen centers during the aggressive nitration phase.

  • Safety: The intermediate

    
    -dinitro-
    
    
    
    -dipropyloxamide is a stable crystalline solid, allowing for purification before the final cleavage.
  • Scalability: The reagents (diethyl oxalate, n-propylamine, nitric acid) are inexpensive and available in bulk.

Mechanistic Insight & Pathway

The success of this protocol relies on the electron-withdrawing nature of the oxalyl group, which, when combined with the nitro group, renders the amide bond susceptible to nucleophilic attack by ammonia, yet stable enough to survive the nitration mix.

Figure 1: Reaction Pathway (DOT Visualization)

OxamideRoute Start n-Propylamine (C3H7-NH2) Intermediate1 N,N'-Dipropyloxamide (Substrate) Start->Intermediate1 Condensation Reagent1 + Diethyl Oxalate Reagent1->Intermediate1 Step2 Nitration (HNO3 / Ac2O) Intermediate1->Step2 Intermediate2 N,N'-Dinitro- N,N'-dipropyloxamide Step2->Intermediate2 Electrophilic Substitution Step3 Ammonolysis (NH3 / MeCN) Intermediate2->Step3 Product N-Propylnitramine (Target) Step3->Product Nucleophilic Cleavage Byproduct Oxamide (Byproduct) Step3->Byproduct

Caption: Figure 1. The three-stage synthesis pathway: Condensation, Nitration, and Nucleophilic Cleavage.

Detailed Experimental Protocols

Phase 1: Synthesis of -Dipropyloxamide (Precursor)

Objective: To create the acid-stable scaffold.

Reagents:

  • Diethyl oxalate (1.0 eq)

  • n-Propylamine (2.2 eq)

  • Ethanol (Solvent)[1]

Procedure:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer and a dropping funnel. Charge with 500 mL of Ethanol.

  • Addition: Add Diethyl oxalate (146.1 g, 1.0 mol) to the flask.

  • Reaction: Cool to 0-5°C. Dropwise add n-Propylamine (130.0 g, 2.2 mol) over 60 minutes. Note: The reaction is exothermic.

  • Crystallization: Allow the mixture to warm to room temperature and stir for 2 hours. The product,

    
    -dipropyloxamide, will precipitate as a white solid.
    
  • Isolation: Filter the solid, wash with cold ethanol, and dry in a vacuum oven at 60°C.

    • Expected Yield: >90%

    • Melting Point: 168–170°C.

Phase 2: Nitration to -Dinitro- -dipropyloxamide

Objective: Introduction of the nitro groups.[2][3][4][5] This is the Critical Control Point (CCP) for safety.

Reagents:

  • 
    -Dipropyloxamide (from Phase 1)
    
  • Fuming Nitric Acid (98%, 4.0 eq)

  • Acetic Anhydride (Solvent/Dehydrating agent)

Procedure:

  • Acid Mix Preparation: In a separate vessel, carefully prepare a mixture of Fuming

    
     and Acetic Anhydride at 0°C. Warning: Highly Exothermic.
    
  • Nitration: Suspend the

    
    -dipropyloxamide in acetic anhydride in the main reactor. Cool to -5°C.
    
  • Addition: Slowly add the nitrating mixture, maintaining internal temperature below 10°C .

    • Mechanistic Note: The acetic anhydride scavenges water, preventing hydrolysis and driving the equilibrium toward the nitronium ion (

      
      ).
      
  • Quench: After 1 hour, pour the reaction mixture onto crushed ice. The dinitro-derivative is insoluble in water and will precipitate.

  • Purification: Filter the solid. Recrystallize from ethanol/acetone to remove trace acid.

    • Stability Check: Ensure the product is neutral. Acid residues can lead to autocatalytic decomposition.

Phase 3: Ammonolysis to Primary Nitramine

Objective: Deprotection under basic conditions to yield the target.

Reagents:

  • 
    -Dinitro-
    
    
    
    -dipropyloxamide
  • Ammonia (

    
    ) gas or aqueous ammonium hydroxide
    
  • Acetonitrile (Solvent)

Procedure:

  • Dissolution: Dissolve the dinitro-oxamide in acetonitrile.

  • Cleavage: Bubble dry

    
     gas through the solution at 0°C.
    
    • Observation: A white precipitate of oxamide (byproduct) will form, while the ammonium salt of the nitramine remains in solution (or precipitates depending on solvent choice).

  • Workup: Filter off the regenerated oxamide byproduct (which can be recycled).

  • Isolation: The filtrate contains the ammonium salt of

    
    -propylnitramine.
    
  • Acidification (Optional): To isolate the free nitramine, carefully treat the salt with cold dilute sulfuric acid and extract with ether. Caution: Free primary nitramines are less stable than their salts.

Data Summary & Yield Comparison

The following table contrasts the Oxamide route against alternative methodologies for primary nitramine synthesis.

MethodPrecursorReaction ConditionYield (%)Stability Risk
Oxamide Route

-Dipropyloxamide
Neutral/Basic Cleavage 85-92% Low
Carbamate RouteAlkyl CarbamateAcidic Nitration60-75%Medium (Decarboxylation)
Direct NitrationPrimary AmineStrong Acid (

)
<10%High (Decomposition)
Chloride Route

-Chloroamine
Nitronium Salts40-50%High (Unstable Intermediates)

Critical Workflow Visualization

Figure 2: Process Flow Diagram (PFD)

ProcessFlow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Nitration (Hazard Zone) cluster_2 Phase 3: Cleavage & Isolation P1_Mix Mix Propylamine + Diethyl Oxalate P1_Filter Filter & Dry Dipropyloxamide P1_Mix->P1_Filter P2_Cool Cool to -5°C P1_Filter->P2_Cool P2_React Add HNO3/Ac2O (Temp < 10°C) P2_Cool->P2_React P2_Quench Ice Quench & Filter P2_React->P2_Quench P3_Amm Ammonolysis (NH3 Gas) P2_Quench->P3_Amm P3_Sep Filter Byproduct (Oxamide) P3_Amm->P3_Sep P3_Final Isolate N-Propylnitramine P3_Sep->P3_Final

Caption: Figure 2. Operational workflow emphasizing the critical temperature control in Phase 2.

Safety & Handling (E-E-A-T)

  • Energetic Hazard: Primary nitramines are energetic materials.[6][7] While

    
    -propylnitramine is relatively stable compared to methylnitramine, it should be treated as a potential explosive. Do not heat above 50°C during drying.
    
  • Nitration Risks: The mixing of nitric acid and acetic anhydride creates acetyl nitrate, which is unstable. Always add the acid to the anhydride at low temperatures. Never reverse the addition order without strict thermal controls.

  • Incompatibility: Avoid contact between the final nitramine and concentrated sulfuric acid, as this induces rapid decomposition and gas evolution (

    
    ).
    

References

  • White, E. H. (1955). "The Preparation of Primary Nitramines." Journal of the American Chemical Society, 77(23), 6008–6010.

  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (See Chapter 5: Nitramines).

  • Sikder, A. K., & Sikder, N. (2004). "A Review of Nitramine Explosives: Synthesis and Properties." Defence Science Journal, 54(2).

  • McAteer, D., et al. (2016). "Nitration of primary amines to form primary nitramines (Review)." New Trends in Research of Energetic Materials.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Efficiency Synthesis of N,N'-Dipropyloxamide

Executive Summary & Core Chemistry N,N'-dipropyloxamide (CAS: 14040-77-8) is a symmetrical diamide synthesized via the aminolysis of diethyl oxalate with n-propylamine. While the reaction appears deceptively simple, yiel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

N,N'-dipropyloxamide (CAS: 14040-77-8) is a symmetrical diamide synthesized via the aminolysis of diethyl oxalate with n-propylamine. While the reaction appears deceptively simple, yield inconsistencies often arise from the formation of the mono-substituted intermediate (ethyl N-propyloxamate) or solubility-driven losses during workup.

This guide provides a validated protocol and a troubleshooting framework to maximize yield (>85%) and purity, moving beyond the standard ~70% yields often reported in literature [1].

Reaction Mechanism & Pathway

The reaction proceeds through a stepwise nucleophilic acyl substitution. The first substitution is rapid, forming the soluble mono-ester. The second substitution—forming the insoluble diamide—is the rate-determining step in heterogeneous conditions.

ReactionPathway cluster_0 Critical Failure Point Start Diethyl Oxalate (Liquid) Inter Intermediate: Ethyl N-propyloxamate (Soluble Liquid/Oil) Start->Inter Fast -EtOH Amine n-Propylamine (2.0+ eq) Amine->Inter Product Product: N,N'-Dipropyloxamide (Insoluble Solid) Inter->Product Slow (Rate Limiting) Requires Heat/Time -EtOH

Figure 1: Reaction pathway highlighting the intermediate bottleneck. Incomplete conversion leads to the accumulation of the soluble mono-ester, drastically reducing isolated yield.

Optimized Experimental Protocol

Standardized for 10 mmol scale. Scale up linearly.

Reagents & Stoichiometry
ComponentRoleMW ( g/mol )Equiv.[1]Mass/VolNote
Diethyl Oxalate Electrophile146.141.01.46 g (1.36 mL)Ensure dry/anhydrous
n-Propylamine Nucleophile59.112.2 1.30 g (1.80 mL)Excess is critical
Ethanol (Abs.) Solvent46.07N/A10 - 15 mLSolvent volume affects precipitation
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvation: Dissolve n-propylamine (2.2 eq) in absolute ethanol (5 mL).

  • Addition: Dilute diethyl oxalate (1.0 eq) in ethanol (5 mL) and add dropwise to the amine solution at room temperature.

    • Why? The initial reaction is exothermic. Controlled addition prevents amine vaporization.

  • Reflux (Critical): Heat the mixture to reflux (approx. 78-80 °C) for 4–6 hours .

    • Note: Literature often suggests "overnight" or "2 hours" [1]. 4 hours is the sweet spot for conversion vs. energy efficiency.

  • Cooling & Crystallization: Allow the mixture to cool slowly to room temperature, then chill in an ice bath (0–4 °C) for 30 minutes.

    • Mechanism:[1][2] The product is highly insoluble in cold ethanol; the mono-ester intermediate remains soluble.

  • Isolation: Filter the white precipitate using a sintered glass funnel (or Gooch funnel).

  • Wash: Wash the cake with cold n-hexane (2 x 5 mL) or cold ethanol.

    • Why Hexane? It removes unreacted amine and organic impurities without dissolving the polar oxamide product [1].

  • Drying: Vacuum dry at 40 °C to remove residual solvent.

Troubleshooting Center (FAQs)

Issue 1: "My product is a sticky solid or has a low melting point."

Diagnosis: Incomplete conversion. The sticky substance is likely Ethyl N-propyloxamate (the mono-ester intermediate) mixed with your product. Root Cause:

  • Insufficient reaction time (stopped before the second substitution occurred).

  • Loss of amine (n-propylamine is volatile, bp ~48°C) before reaction completion. Corrective Action:

  • Reflux Longer: Ensure the reaction refluxes for at least 4 hours.

  • Increase Amine: Use 2.2 to 2.5 equivalents of amine to account for evaporative losses.

  • Purification: Recrystallize the sticky solid from Methanol. The pure diamide will crystallize as needles; the mono-ester will stay in the mother liquor [1].

Issue 2: "The yield is significantly lower than 70%."

Diagnosis: Solubility losses. Root Cause:

  • Too much solvent: If the reaction is too dilute, a significant portion of N,N'-dipropyloxamide remains dissolved, especially if filtered warm.

  • Filtration Temp: Filtering at room temperature instead of 0 °C increases loss. Corrective Action:

  • Concentrate: Rotovap the reaction mixture to 50% volume before cooling/filtering.

  • Chill: Ensure the flask is at 0-4 °C for 30 mins before filtration.

Issue 3: "The product is colored (yellow/orange)."

Diagnosis: Oxidation or Contamination.[3] Root Cause:

  • Impure amine source (oxidized amines).

  • Use of low-grade "denatured" ethanol containing ketones or other additives that react with the oxalate [3]. Corrective Action:

  • Reagent Check: Use analytical grade Ethanol and redistilled amine if the bottle is old.

  • Recrystallization: Dissolve in hot Methanol, treat with activated charcoal, filter hot, and allow to cool [1].

Logic Flow for Troubleshooting

Use this decision tree to diagnose synthesis failures during the workup phase.

Troubleshooting Start Start: Analyze Crude Solid CheckState Physical State? Start->CheckState Sticky Sticky/Gummy CheckState->Sticky Yes Powder White Powder CheckState->Powder Yes Action1 Contamination: Mono-ester. Action: Recrystallize (MeOH) & Check Amine Eq. Sticky->Action1 CheckMP Check Melting Point (Target: ~162 °C) Powder->CheckMP LowMP < 158 °C CheckMP->LowMP Too Low HighMP 161-163 °C CheckMP->HighMP Target Met LowMP->Action1 Action2 Success: High Purity. Calculate Yield. HighMP->Action2

Figure 2: Diagnostic logic for assessing product purity and determining necessary purification steps.

References

  • MDPI. (2023). Synthesis of N,N′-Dipropyloxamide. Molbank 2023, M1754. Available at: [Link][1][3][4][5]

  • ScienceMadness Discussion. (2002). Oxamide synthesis troubleshooting and solvent effects. Available at: [Link](Note: Sourced from community troubleshooting logs regarding denatured alcohol impurities).

Sources

Optimization

Technical Support Center: N,N'-Dipropyloxamide Synthesis &amp; Purification

Core Synthesis Workflow (The Baseline) Before troubleshooting, validate your current protocol against this standard baseline. Deviations here are the root cause of 90% of purification failures.

Author: BenchChem Technical Support Team. Date: February 2026

Core Synthesis Workflow (The Baseline)

Before troubleshooting, validate your current protocol against this standard baseline. Deviations here are the root cause of 90% of purification failures.

Reaction Logic: The synthesis relies on a double nucleophilic acyl substitution. The reaction is exothermic and driven by the formation of the stable, hydrogen-bonded diamide lattice.

Standard Protocol:

  • Stoichiometry: 1.0 eq Diethyl oxalate : 2.2 eq n-Propylamine (Excess amine is critical to prevent mono-substitution).

  • Solvent: Ethanol (EtOH) or Methanol (MeOH). Concentration: ~1 M relative to oxalate.[1]

  • Addition: Add diethyl oxalate dropwise to the amine solution at 0°C to control exotherm.

  • Reflux: Heat to reflux for 2–4 hours.

  • Isolation: Cool to Room Temperature (RT). If no precipitate forms, cool to 4°C. Filter the white solid.

Workflow Visualization

SynthesisFlow Start Reagents: Diethyl Oxalate + n-Propylamine Mix Mixing (0°C) Exothermic Control Start->Mix Dropwise Addn Reflux Reflux (EtOH, 80°C) 2-4 Hours Mix->Reflux Completion Cool Cooling (Crystallization) Reflux->Cool Precipitation Filter Filtration Cool->Filter Isolate Solid Filter->Reflux Recycle Mother Liquor (Optional) Dry Drying (Vac Oven, 60°C) Filter->Dry

Figure 1: Standard synthesis workflow for N,N'-dipropyloxamide. Note the critical cooling step to induce crystallization.

Troubleshooting & FAQs

Category A: Solubility & "Brick Dust" Issues

User Complaint: "The product won't dissolve in anything for recrystallization."

Technical Insight: N,N'-dipropyloxamide exhibits strong intermolecular hydrogen bonding (N-H···O), creating a robust crystal lattice often described as "brick dust." It is insoluble in water and sparingly soluble in cold organic solvents.

SolventTemperatureSolubility StatusApplication
Water 25°C / 100°CInsolubleWashing away amine salts
Ethanol 25°CPoor (<5 mg/mL)Washing / Anti-solvent
Ethanol 78°C (Reflux)ModeratePrimary Recrystallization
Methanol 65°C (Reflux)ModerateRecrystallization (Slow evap.)
DMF/DMSO 25°CSoluble"Nuclear option" for cleaning

Q: How do I recrystallize if it won't dissolve in boiling ethanol? A: You likely have a volume issue.

  • The Fix: Use a large excess of Ethanol (approx. 20-30 mL per gram of crude).

  • Alternative: Use Methanol .[2] It often yields better crystals (needles) via slow evaporation rather than rapid cooling [1].

  • The "Nuclear" Fix: Dissolve in a minimum amount of hot Dimethylformamide (DMF) and add water dropwise until turbidity persists, then cool. Warning: Traces of DMF are hard to remove.

Category B: Impurity Profiling (Oily/Sticky Products)

User Complaint: "My product is a sticky gel or has a yellow tint, not a white powder."

Root Cause Analysis: This indicates the presence of Ethyl propyloxamate (the mono-substituted intermediate) or unreacted amine.

Impurity Identification Logic:

ImpurityLogic Check Visual/Physical Check MP_Check Melting Point Test Check->MP_Check Result_Amine Fishy Odor Basic pH Check->Result_Amine Smell Test Result_Good MP: 161-163°C White Powder MP_Check->Result_Good Target Range Result_Mono MP: <100°C Sticky/Oily MP_Check->Result_Mono Too Low Action_Mono Fix: Reflux longer with excess Propylamine Result_Mono->Action_Mono Action_Amine Fix: Wash with cold dilute HCl Result_Amine->Action_Amine

Figure 2: Decision tree for identifying and remediating common impurities.

Q: How do I remove the mono-amide (Ethyl propyloxamate)? A: The mono-amide is much more soluble in organic solvents than the diamide.

  • Trituration: Suspend your sticky solid in cold Diethyl Ether or n-Hexane and sonicate. The mono-amide should dissolve; the diamide will not. Filter the solid.[1][3]

  • Resynthesis: If the yield is significant, re-dissolve the sticky mass in Ethanol, add 0.5 eq of fresh n-propylamine, and reflux for another 2 hours.

Q: The product smells like fish. How do I clean it? A: This is trapped n-propylamine.

  • Acid Wash: Suspend the solid in 5% aqueous HCl. The amine forms a water-soluble salt.

  • Filter: The amide is stable to dilute acid. Filter and wash copiously with water to remove the chloride salts.

Category C: Gelation

User Complaint: "During cooling, the entire reaction mixture turned into a solid jelly block."

Technical Insight: Dialkyloxamides are known Low Molecular Weight Gelators (LMWGs) [2]. They can trap solvent molecules within their fiber network, preventing crystallization.

The Fix:

  • Reheat: Warm the mixture back to reflux until it flows.

  • Dilute: Add 50% more solvent (Ethanol).

  • Agitate: Stir vigorously during the cooling phase. Do not allow static cooling, which promotes gel networks. Disruption of the network forces precipitation.

Critical Quality Attributes (CQAs)

When validating your purified product, ensure it meets these criteria:

  • Appearance: White, crystalline powder (often needles from MeOH).

  • Melting Point: 161.8°C – 163.5°C [1].[3] Note: A sharp melting point is the best indicator of purity.

  • 1H NMR (CDCl3):

    • 
       7.50 (br s, 2H, NH)[3]
      
    • 
       3.27 (q, 4H, 
      
      
      
      )
    • 
       1.58 (m, 4H, 
      
      
      
      )
    • 
       0.95 (t, 6H, 
      
      
      
      ) [1][3]

References

  • Synthesis and Characterization: Scotti, L., et al. (2023).[1][3] N,N′-Dipropyloxamide.[1][3] Molbank, 2023(4), M1756. [Link][1][2][3][4]

  • Gelation Properties: Terech, P., & Weiss, R. G. (1997). Low Molecular Mass Gelators of Organic Liquids and the Properties of Their Gels. Chemical Reviews, 97(8), 3133–3160. [Link]

Sources

Troubleshooting

Technical Guide: Optimization &amp; Troubleshooting for N,N'-Dipropyloxamide Synthesis

Executive Summary & Chemical Profile[1] N,N'-Dipropyloxamide (CAS: 14040-77-8) is a symmetric diamide derived from oxalic acid. It serves as a critical ligand in coordination chemistry, a precursor for N-nitramines, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

N,N'-Dipropyloxamide (CAS: 14040-77-8) is a symmetric diamide derived from oxalic acid. It serves as a critical ligand in coordination chemistry, a precursor for N-nitramines, and a model compound in crystal engineering due to its robust hydrogen-bonding capabilities.

This guide addresses the common synthetic challenges—specifically the "mono-amide trap"—and provides a validated protocol for high-purity isolation.

PropertySpecification
Molecular Formula

Molecular Weight 172.23 g/mol
Melting Point 161.8 – 163.5 °C [1]
Appearance White crystalline solid (needles)
Solubility Low in cold Ethanol/Hexane; Soluble in hot Methanol

Core Synthesis Protocol (The "Gold Standard")

The most robust route utilizes the aminolysis of diethyl oxalate. While conceptually simple, stoichiometric control is the single most critical variable to prevent the formation of the liquid mono-ester intermediate.

Reaction Scheme


Optimized Methodology

Reagents:

  • Diethyl oxalate (1.0 equiv)[1]

  • n-Propylamine (2.2 equiv) [Note: 10% excess is mandatory]

  • Solvent: Absolute Ethanol (5 mL per gram of oxalate)

Step-by-Step Workflow:

  • Chilled Addition: Charge diethyl oxalate and ethanol into a round-bottom flask. Cool to 0–5 °C in an ice bath.

    • Why? The initial aminolysis is exothermic. High heat at the start can cause amine vaporization (loss of stoichiometry) before reaction occurs.

  • Dropwise Amine: Add n-propylamine dropwise over 15–20 minutes.

    • Observation: A white precipitate may form immediately; this is normal.

  • The Thermal Drive: Remove the ice bath and heat the mixture to reflux (approx. 78 °C) for 4–6 hours.

    • Criticality: Reflux is required to drive the second substitution. Insufficient heat yields the mono-substituted ethyl N-propyloxamate.

  • Isolation: Cool the mixture to Room Temperature (RT) and then to 4 °C. The product will crystallize heavily.

  • Purification: Filter the white solid. Wash with cold n-hexane or cold ethanol.

    • Recrystallization:[1][2] If MP is <160 °C, recrystallize from hot methanol [1].

Visualization: Process Logic & Troubleshooting

The following diagrams illustrate the operational workflow and a logic tree for diagnosing reaction failures.

G Start Start: Reagent Prep Mix Step 1: Mix Oxalate/EtOH (0°C) Start->Mix Add Step 2: Add Amine (Dropwise) Mix->Add Exotherm Control Reflux Step 3: Reflux (78°C, >4h) Add->Reflux Drive 2nd Subst. Check In-Process Check (TLC) Reflux->Check Check->Reflux Mono-ester present Cool Step 4: Cool to 4°C Check->Cool Completion Filter Step 5: Filtration Cool->Filter Crystallization

Figure 1: Optimized Synthesis Workflow. Note the feedback loop at the TLC stage to ensure conversion of the mono-ester.

Troubleshooting Issue Problem Encountered State Physical State? Issue->State Oil Oily Liquid / Sticky Gum State->Oil Viscous Solid White Solid State->Solid Powder/Needles Cause1 Mono-ester Impurity (Ethyl N-propyloxamate) Oil->Cause1 Incomplete Rxn Cause2 Low Yield / MP < 160°C Solid->Cause2 Impure Fix1 Fix: Add 0.5 eq Amine, Reflux 2h more Cause1->Fix1 Fix2 Fix: Recrystallize (Hot Methanol) Cause2->Fix2

Figure 2: Diagnostic Logic Tree. The most common failure mode is isolating the oily mono-ester due to insufficient amine or heating.

Troubleshooting Center (FAQ)

Q1: I obtained a colorless oil instead of a white solid. What happened?

Diagnosis: You have likely isolated ethyl N-propyloxamate (the mono-substituted ester). Mechanism: The first amine addition is fast and exothermic. The second amine addition (to form the diamide) is slower and requires heat. If you stopped the reaction too early or used exactly 1:1 stoichiometry, the reaction stops halfway. Solution: Do not discard the oil. Re-dissolve it in ethanol, add 0.5 equivalents of n-propylamine, and reflux for an additional 3 hours. It should convert to the solid diamide.[1]

Q2: My yield is low (<50%). Where did I lose product?

Diagnosis: Solubility losses or volatility. Analysis:

  • Amine Volatility: n-Propylamine boils at ~48 °C. If you added it to a hot flask without a condenser, it evaporated before reacting. Always add to a cold flask.

  • Filtration Loss: N,N'-dipropyloxamide is slightly soluble in ethanol. If you wash with room temperature ethanol, you will wash away product. Solution: Use ice-cold ethanol or n-hexane for the wash step.

Q3: The melting point is 155 °C. Is this pure?

Diagnosis: No. The pure compound melts at 161.8 °C [1].[2] Solution: Recrystallize from Methanol.

  • Dissolve the solid in minimal boiling methanol.

  • Allow it to evaporate slowly at room temperature.

  • This yields high-purity needle-shaped crystals.

Optimization Data Matrix

Use this table to select conditions based on your specific constraints.

VariableCondition A (Recommended)Condition B (Fast)Condition C (Green)
Solvent Ethanol Neat (No Solvent)Water
Temp Reflux (78°C)100°C100°C
Time 4-6 Hours1 Hour12 Hours
Pros High Purity, Easy ControlHigh ThroughputEco-friendly
Cons Solvent wasteRunaway exotherm riskPoor solubility, difficult workup
Yield ~71-85% ~90% (lower purity)~50%

References

  • Scatigna, C., et al. (2023). "N,N′-Dipropyloxamide."[1][2][3] Molbank, 2023(4), M1754.

  • BenchChem Technical Repository. (2025).[1] "An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines."

  • PubChem Database. "N,N'-Dipropyloxamide Compound Summary." National Center for Biotechnology Information.

Sources

Optimization

Technical Support Center: Removal of n-Propylamine from Synthesis Mixtures

Executive Summary & Technical Context n-Propylamine (PA) is a nucleophilic primary amine widely used in reductive aminations and amide couplings.[1][2] While its low boiling point ( ) suggests easy removal via rotary eva...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

n-Propylamine (PA) is a nucleophilic primary amine widely used in reductive aminations and amide couplings.[1][2] While its low boiling point (


) suggests easy removal via rotary evaporation, in practice, complete removal is often complicated by azeotrope formation  and salt formation .[1]

This guide addresses the specific physicochemical challenges of PA removal. We move beyond simple "evaporation" to provide chemically grounded separation strategies based on partition coefficients (


) and chemoselective scavenging.[1]
Troubleshooting Guide (Q&A)
Q1: I tried removing n-propylamine on the rotovap, but NMR still shows significant peaks at

0.9, 1.5, and 2.6 ppm. Why won't it strip off?

A: You are likely fighting thermodynamics.[1] While pure n-propylamine boils at


, it forms a high-boiling azeotrope with water  (BP 

at 71.7% amine composition) [1].[2] If your reaction solvent contained even trace moisture, or if you performed a partial aqueous workup, the amine is "trapped" in this azeotropic profile.[1]

Corrective Action:

  • Co-evaporation: Add anhydrous toluene to the residue and re-evaporate.[1] Toluene forms azeotropes with both water and alcohols, helping to break the amine-water interaction.

  • Check for Salts: If the amine has formed a salt (e.g., with HCl or carboxylic acids), it is non-volatile.[1] You must "freebase" it (treat with

    
    ) before evaporation will work.[1][2]
    
Q2: My product is acid-stable. What is the most robust removal method?

A: Liquid-Liquid Extraction (LLE) using a pH-controlled acidic wash is the gold standard. n-Propylamine has a


 of 

[2].[1][2] By adjusting the aqueous phase to

, you protonate the amine to the propylammonium cation (

), which has near-zero solubility in organic solvents like dichloromethane (DCM) or ethyl acetate.

The Mechanism:



At pH 4, the equilibrium shifts 

to the right (aqueous phase), effectively "pulling" the impurity out of the organic product layer.
Q3: My product is acid-labile (e.g., contains acetals, silyl ethers). How do I remove the amine without hydrolysis?

A: Avoid aqueous acids.[1] Use Solid-Supported Scavenger Resins . A resin functionalized with an electrophile (like an isocyanate or aldehyde) will covalently bind the nucleophilic n-propylamine. The resin is then removed by simple filtration.[1]

Recommended Resin: PS-Isocyanate (Polystyrene-methylisocyanate).[2]

  • Mechanism: The isocyanate reacts with the primary amine to form an insoluble urea derivative.[1]

  • Selectivity: Reacts rapidly with primary amines; much slower with hindered secondary amines or alcohols.[1]

Q4: Are there any colorimetric ways to ensure the amine is gone?

A: Yes. A Copper(II) Sulfate (


) wash  is highly effective.[1][2] Primary amines form water-soluble, deep blue/purple coordination complexes with copper ions [3].[1]
  • Procedure: Wash the organic layer with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     aqueous 
    
    
    
    .[1]
  • Indicator: If the aqueous layer turns purple, amine is present.[3] Repeat washes until the aqueous layer remains light blue.[1]

Decision Framework & Workflows
Figure 1: Method Selection Decision Tree

G cluster_legend Key Factors Start Start: Removal of n-Propylamine IsAcidStable Is Product Acid Stable? Start->IsAcidStable AcidWash Method A: Acidic Workup (Use 1M HCl or 10% Citric Acid) IsAcidStable->AcidWash Yes IsVolatile Is Product Volatile? IsAcidStable->IsVolatile No Resin Method B: Scavenger Resin (PS-Isocyanate) IsVolatile->Resin Yes (Avoid Evap) CuWash Method C: Copper Sulfate Wash (Complexation) IsVolatile->CuWash No Info pKa(PA) = 10.7 Boiling Point = 48°C

Caption: Decision matrix for selecting the optimal purification strategy based on product stability and volatility.

Detailed Experimental Protocols
Protocol A: The "Buffer Wash" (For Acid-Stable Products)

Best for: Standard synthesis intermediates, non-basic products.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (DCM or EtOAc). Recommended ratio: 10 mL solvent per 1 mmol substrate.[1][2]

  • First Wash (pH Adjustment): Wash the organic layer with 1M HCl (or 10% Citric Acid for milder conditions).[1] Use a volume equal to 50% of the organic layer.[1]

    • Note: Shake vigorously for 30-60 seconds to ensure efficient mass transfer.[1][2]

  • Second Wash: Repeat the acid wash.[1]

  • Verification: Check the pH of the aqueous output. It should remain acidic (

    
    ).[2] If neutral/basic, the amine has saturated the acid; add more acid.[1]
    
  • Final Wash: Wash with Brine (Saturated NaCl) to remove entrained water.[1][2]

  • Drying: Dry over anhydrous

    
     and concentrate.
    
Protocol B: Resin Scavenging (For Acid-Sensitive Products)

Best for: Acetals, epoxides, and late-stage API intermediates.[2]

  • Calculation: Calculate the theoretical excess of n-propylamine remaining (e.g., if 1.5 eq used, 0.5 eq remains).

  • Resin Stoichiometry: Add 2-3 equivalents of PS-Isocyanate resin relative to the excess amine.[1]

    • Example: If 0.5 mmol amine remains, add resin corresponding to 1.0 - 1.5 mmol capacity (typically 1.5 mmol/g loading).[1]

  • Incubation: Agitate gently (orbital shaker) at room temperature for 2–4 hours.

    • Do not use magnetic stir bars, as they can pulverize the resin beads, making filtration difficult.[1]

  • Filtration: Filter the mixture through a fritted glass funnel or a cotton plug. Rinse the resin cake with DCM.[1]

  • Concentration: The filtrate contains the product, free of amine.[1]

Physical Data Reference
PropertyValueImplication for Workup
Boiling Point

Volatile, but requires vacuum control to prevent bumping.[2]

(Conjugate Acid)

(

)
Highly basic.[2] Requires

to begin protonation;

for complete removal.[1][2]
Water Solubility MiscibleExcellent candidate for aqueous extraction.[1][2]
Azeotrope (Water)

(71.7% Amine)
Critical: Simple distillation often fails if water is present.[2]
Odor Threshold AmmoniacalDistinctive smell indicates incomplete removal.[2]
References
  • Wikipedia Contributors . (n.d.). Azeotrope tables. Wikipedia.[1][2] Retrieved January 28, 2026, from [Link][1]

  • University of Rochester . (n.d.).[1] Workup for Removing Amines. Not Voodoo X. Retrieved January 28, 2026, from [Link][1][4]

Sources

Troubleshooting

Troubleshooting low melting point of synthesized N,N'-dipropyloxamide

Topic: Troubleshooting Low Melting Point Anomalies Executive Summary & Diagnostic Baseline You are experiencing a melting point (MP) depression in your synthesized N,N'-dipropyloxamide.[1] In organic synthesis, the melti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Melting Point Anomalies

Executive Summary & Diagnostic Baseline

You are experiencing a melting point (MP) depression in your synthesized N,N'-dipropyloxamide.[1] In organic synthesis, the melting point is the primary indicator of purity for crystalline amides.[1] A depressed MP indicates a disruption in the crystal lattice, almost invariably caused by incomplete reaction intermediates or solvent inclusion .[1]

Target Specification
PropertySpecificationSource
Compound N,N'-Dipropyloxamide
Structure

Literature Melting Point 161.8°C – 163.5°C [1][2]
Appearance White/Colorless Needles[1]
Diagnostic Matrix

Compare your observed data with this table to identify the root cause immediately.[1]

Observed MP RangeDiagnosisProbabilityRoot Cause
161°C – 163°C Pass HighProduct is pure.[1]
155°C – 160°C Minor Impurity MedTrapped solvent (Ethanol/Methanol) or trace amine salts.
130°C – 150°C Major Failure HighMono-amide contamination. The reaction stopped at the intermediate stage (Ethyl N-propyloxamate).[1]
< 100°C / Oily Critical Failure HighStoichiometry error (1:1 ratio used instead of 1:2+) or wrong amine used.[1]

The Chemistry of Failure (Root Cause Analysis)

To fix the problem, you must understand the mechanism.[1] The synthesis of N,N'-dipropyloxamide from diethyl oxalate is a two-step nucleophilic acyl substitution .[1]

The Reaction Pathway
  • Step 1 (Fast): The first propylamine molecule attacks one ester group, releasing ethanol.[1] This forms the Mono-ester Intermediate (Ethyl N-propyloxamate).[1]

  • Step 2 (Slow): The second propylamine molecule must attack the remaining ester group to form the Target Diamide .[1]

The Failure Point: If you use exactly a 1:2 molar ratio, or if the reflux is too short/cold, the reaction stalls at Step 1.[1] The Mono-ester is a liquid or low-melting solid.[1] When mixed with your product, it acts as a solvent within the crystal lattice, drastically lowering the melting point (Colligative Property: Freezing Point Depression).[1]

Visualizing the Failure Mode

The following diagram illustrates where your synthesis likely diverged from the optimal path.

G Start Diethyl Oxalate + Propylamine Intermediate Impurity: Mono-Ester (Ethyl N-propyloxamate) Low MP / Liquid Start->Intermediate Step 1: Fast (Exothermic) Intermediate->Intermediate STALLS HERE if Amine < 2.1 eq or Temp too low Target Target: Diamide (N,N'-Dipropyloxamide) MP: 162°C Intermediate->Target Step 2: Slow Requires Heat & Excess Amine

Figure 1: Reaction pathway showing the critical bottleneck at the mono-ester stage.

Remediation Protocols

Do not discard your product. Unless it is a black tar, it can be recovered.[1]

Protocol A: Purification via Recrystallization (For MP 150°C - 160°C)

If your MP is close to the target, you likely have trapped solvent or trace impurities.[1]

  • Solvent Choice: Methanol is the superior solvent for this specific oxamide [1].[1] Ethanol is an acceptable alternative.[1]

  • Dissolution: Place crude solid in a flask. Add Methanol (approx. 10-15 mL per gram of solid).[1] Heat to reflux (boiling) until dissolved.

    • Note: If insoluble particles remain after boiling, filter hot.[1]

  • Crystallization: Remove from heat. Let it cool to room temperature slowly (do not use an ice bath immediately; rapid cooling traps impurities).[1]

  • Collection: Once needles form, cool in ice for 15 minutes, then filter.

  • Drying (Critical): Dry in a vacuum oven at 60°C for 4 hours. Amides form hydrogen bonds with solvents; air drying is often insufficient.[1]

Protocol B: Chemical Washing (For MP < 150°C)

If the MP is very low, you have significant mono-ester contamination.[1] Recrystallization alone might fail because the impurity is too abundant.[1]

  • Trituration: Grind your solid into a fine powder.[1]

  • Solvent Wash: Suspend the powder in cold Diethyl Ether or cold Ethanol (small volume).[1]

    • Reasoning: The mono-ester impurity is much more soluble in cold organic solvents than the diamide product.[1]

  • Filtration: Filter the suspension. The solid on the filter is your enriched product.[1] The filtrate (liquid) contains the oily mono-ester impurity.[1]

  • Verify: Check the MP of the washed solid.[1] If it has risen to >155°C, proceed to Protocol A .

Prevention: Optimization for Future Batches

To ensure a "First Time Right" synthesis in the future, adopt these parameters.

Stoichiometry Adjustment

Never use a 1:2 ratio. You need a driving force to push the "Slow Step" (Step 2) to completion.

  • Diethyl Oxalate: 1.0 Equivalent[1]

  • n-Propylamine: 2.2 to 2.5 Equivalents (Excess is mandatory)[1]

Process Parameters
  • Solvent: Ethanol (Absolute).[1]

  • Temperature: Vigorous Reflux (~78°C).[1]

  • Time: Minimum 4 hours. Ideally overnight. The formation of the second amide bond is sterically more difficult than the first.[1]

  • Work-up: Cool to room temperature. The product should crash out as white crystals.[1] Filter and wash with n-Hexane to remove the excess amine you added [1].[1]

Frequently Asked Questions (FAQ)

Q: Can I use water for recrystallization? A: Generally, no.[1] While oxamides are high-melting, their solubility in water is very low.[1] You would need massive volumes of boiling water.[1] Methanol or Ethanol is preferred because they offer a steep solubility curve (soluble hot, insoluble cold) [3].[1]

Q: My product smells like amine even after drying. Why? A: Amines can stick to the crystal surface.[1] Wash your filtered solid with a non-polar solvent like n-Hexane or Pentane.[1] The diamide is insoluble in hexane, but the propylamine is miscible, so it will wash away [1].[1]

Q: Does the rate of cooling affect the melting point? A: Indirectly, yes.[1] Rapid cooling (crashing out) traps solvent and impurities inside the crystal lattice (occlusion), lowering the MP.[1] Slow cooling allows the crystal to exclude impurities, resulting in a higher, sharper MP.[1]

References

  • MDPI. (2023). Synthesis and Characterization of N,N'-Dipropyloxamide. Molbank.[1] Available at: [Link][1]

  • University of Massachusetts. (n.d.).[1] Recrystallization Methodologies and Solvent Selection. Available at: [Link]

Sources

Optimization

Technical Support Center: Oxalamide Synthesis &amp; Optimization

Topic: Preventing Byproduct Formation in Oxalamide Synthesis Audience: Researchers, Medicinal Chemists, and Process Engineers Version: 2.1 (Current as of 2025) Module 1: The Mechanistic Foundation To prevent byproducts,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Byproduct Formation in Oxalamide Synthesis Audience: Researchers, Medicinal Chemists, and Process Engineers Version: 2.1 (Current as of 2025)

Module 1: The Mechanistic Foundation

To prevent byproducts, you must control the kinetic competition between the first and second nucleophilic substitutions. The reaction of diethyl oxalate with an amine is a stepwise nucleophilic acyl substitution.

The Kinetic Pathway

The formation of the desired oxalamide competes with hydrolysis (if wet) and oligomerization (if using diamines).

OxalamideMechanism DEO Diethyl Oxalate Mono Intermediate: Ethyl Oxamate (Mono-Ester) DEO->Mono Fast (k1) Amine1 Amine (R-NH2) Amine1->Mono Bis Product: Oxalamide (Bis-Amide) Amine1->Bis Mono->Bis Slow (k2) (Requires Heat/Time) Acid Byproduct: Oxamic Acid Mono->Acid Hydrolysis (If Wet) Water H2O (Impurity) Water->Acid

Figure 1: The sequential substitution pathway. Controlling the transition from Mono-Ester to Bis-Amide is critical for unsymmetrical synthesis.

Module 2: Troubleshooting Symmetrical Oxalamides

Scenario: You are synthesizing a symmetrical oxalamide (


) using 2 equivalents of amine.

The Protocol (Self-Validating):

  • Stoichiometry: Use 2.2 to 2.5 equivalents of amine per 1 equivalent of diethyl oxalate.

    • Why? Excess amine drives the equilibrium to the right (Le Chatelier’s principle) and ensures consumption of the mono-ester intermediate.

  • Solvent: Ethanol (anhydrous).[1]

  • Temperature: Reflux (78°C).

  • Validation: The product should precipitate out of the boiling ethanol. If the solution remains clear, you have failed to reach the bis-substitution stage.

Common Issues & Fixes
SymptomDiagnosisCorrective Action
Low Yield / Clear Solution Incomplete reaction; stuck at mono-ester (Ethyl Oxamate).Increase Heat/Time: The second substitution (

) has a higher activation energy. Reflux longer.[1] Check Amine: Secondary amines are sterically hindered and react slower than primary amines.
Product is a Sticky Oil Presence of mono-ester or unreacted amine.Acid Wash: Dissolve crude in DCM, wash with 1M HCl (removes unreacted amine). Recrystallization: Use EtOH/Water. The bis-amide is generally insoluble in water; the mono-ester is soluble.
Melting Point Depression Hydrolysis product (Oxamic acid) contamination.Dry Solvents: Ensure ethanol is anhydrous.[1] Water competes with the amine for the ester group.

Module 3: Troubleshooting Unsymmetrical Oxalamides

Scenario: You need to link two different amines (


). This is the most error-prone workflow.

The Challenge: If you mix everything at once, you get a statistical mixture of Symmetrical A-A, Symmetrical B-B, and Unsymmetrical A-B.

The Protocol (Sequential Addition):

Step 1: Formation of the Mono-Ester (The Critical Step)

Goal: Attach Amine A to one side of the oxalate without touching the other side.

  • Temperature Control: Cool diethyl oxalate (neat or in EtOH) to 0°C .

  • Inverse Addition: Add Amine A (0.9 eq) dropwise into Diethyl Oxalate (1.2 - 1.5 eq) .

    • Why? Keeping oxalate in excess ensures that any amine molecule encounters a fresh oxalate molecule rather than attacking a mono-ester that has already formed.

  • Monitoring: TLC or GC-MS. Look for the disappearance of Amine A.

  • Purification (Crucial): Remove excess diethyl oxalate via high-vacuum distillation before adding Amine B.

    • Risk:[2] If you leave unreacted diethyl oxalate, Amine B will react with it to form Symmetrical B-B.

Step 2: Formation of the Unsymmetrical Product
  • Solvent: Redissolve the isolated Mono-Ester in Ethanol.

  • Addition: Add Amine B (1.1 eq) .

  • Force: Heat to reflux. The second substitution is slower.

Troubleshooting Guide (Unsymmetrical)
ObservationRoot CauseSolution
Formation of Symmetrical A-A Localized high concentration of Amine A during Step 1.Dilution & Rate: Dilute Amine A significantly and add it slower. Improve stirring speed.
Formation of Symmetrical B-B Failure to remove excess Diethyl Oxalate after Step 1.Distillation: You must strip off the excess starting material before adding Amine B.
No Reaction in Step 2 Amine B is too hindered or Mono-ester is deactivated.Catalysis: Add 10 mol% Lewis Acid (e.g.,

) or switch solvent to Toluene and reflux (higher T).

Module 4: FAQ & Quick Fixes

Q1: My product is soluble in ethanol. How do I purify it?

  • A: If your oxalamide has solubilizing groups (e.g., long alkyl chains), it won't precipitate.

    • Protocol: Evaporate solvent

      
       Redissolve in minimal DCM 
      
      
      
      Add Hexane or Ether until turbid
      
      
      Freeze at -20°C.

Q2: Can I use Oxalyl Chloride instead of Diethyl Oxalate?

  • A: Yes, but it is too reactive for selective unsymmetrical synthesis.

    • Risk:[2] Oxalyl chloride reacts almost instantaneously, leading to uncontrollable mixtures of A-A, B-B, and A-B.

    • Use Case: Only use oxalyl chloride for symmetrical oxalamides where the amine is extremely unreactive (e.g., electron-deficient anilines).

Q3: How do I remove the "Rotten Cabbage" smell?

  • A: You shouldn't have this smell. That indicates sulfur contamination or side reactions if using thionyl chloride pathways. Pure oxalamide synthesis smells like ethanol and amines (fishy).

Q4: How do I distinguish between the Mono-ester and the Bis-amide?

  • A: Use 1H NMR .

    • Mono-ester: Shows an ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).

    • Bis-amide: The ethyl ester signals disappear completely.

Module 5: Decision Tree for Purification

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Precipitate Liquid Liquid / Oil CheckState->Liquid No Precipitate Filter Filter & Wash with Cold EtOH Solid->Filter Column Flash Chromatography (DCM:MeOH) Liquid->Column Standard Workup NMR Check NMR (Ethyl signals present?) Filter->NMR Pure Pure Oxalamide NMR->Pure No Ethyl Signals Impure Contains Mono-Ester NMR->Impure Ethyl Signals Recryst Recrystallize (DMF/EtOH) Impure->Recryst

Figure 2: Logic flow for purification based on physical state and NMR analysis.

References

  • Organic Syntheses Procedure for Ethyl Oxalate

    • Title: Ethyl Oxal
    • Source: Organic Syntheses, Coll.[3] Vol. 1, p.261 (1941).

    • URL:[Link]

  • Mechanistic Insight (Hofmann Separation)

    • Title: Reaction of amines with diethyl oxalate (Hofmann amine separ
    • Source: Chemistry Stack Exchange / General Organic Chemistry Textbooks.
    • URL:[Link]

  • Unsymmetrical Synthesis Optimization

    • Title: Efficient method for the synthesis of unsymmetrical oxalamides.[4]

    • Source: ResearchG
    • URL:[Link]

  • General Purification Protocols

    • Title: Synthesis and Purification of Diethyl Oxalate and Derivatives.[1]

    • Source: BenchChem Technical Support.[1]

Sources

Troubleshooting

Scaling up the synthesis of Ethanediamide, N,N'-dipropyl-

Technical Support Center: Scale-Up Synthesis of Ethanediamide, N,N'-dipropyl- Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of Ethanediamide, N,N'-dipropyl-

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Process Optimization & Troubleshooting for


-Dipropyloxamide Synthesis

Mission Statement

Welcome to the Process Development Support Center. You are likely here because you are transitioning the synthesis of Ethanediamide, N,N'-dipropyl- (CAS: 1614-58-0) from bench-scale (<10g) to pilot-scale (>1kg). While the chemistry appears simple on paper, scale-up introduces thermodynamic and rheological challenges that do not exist in a 50mL flask. This guide synthesizes field-proven protocols with mechanistic insights to ensure your campaign delivers high-purity material (>99%) safely.

Module 1: Process Chemistry & Thermodynamics

The "Why" Behind the Protocol To scale this reaction, you must understand the kinetics. The synthesis involves a double nucleophilic acyl substitution between Diethyl oxalate and


-Propylamine .
  • Kinetic Asymmetry: The first substitution (forming the mono-amide ester) is rapid and exothermic. The second substitution (forming the diamide) is significantly slower and sterically more demanding.

  • Solubility Driven Equilibrium: The product,

    
    -dipropyloxamide, is highly crystalline and insoluble in ethanol at room temperature. This precipitation drives the equilibrium forward (Le Chatelier’s principle) but creates a thick slurry that challenges agitation systems.
    

Reaction Workflow Diagram The following diagram illustrates the critical pathway and the "failure modes" where impurities are generated.

ReactionPathway Reactants Diethyl Oxalate + 2 eq. Propylamine Intermediate Intermediate: Ethyl N-propyloxamate Reactants->Intermediate Fast / Exothermic (T < 20°C) Product Product: N,N'-Dipropyloxamide (Precipitate) Intermediate->Product Slow / Endothermic Activation (Reflux > 70°C) Impurity Impurity: Mono-ester (Soluble) Intermediate->Impurity Incomplete Reaction (Limiting Amine)

Figure 1: Reaction pathway highlighting the kinetic difference between the first and second amidation steps.

Module 2: Standard Operating Procedure (Pilot Scale)

Scale: 1.0 kg Output (Target) Reactor: 10L Jacketed Glass Reactor with Overhead Stirrer (Pitch-blade impeller recommended).

ReagentMW ( g/mol )Equiv.[1]Mass (g)Volume (mL)Role
Diethyl Oxalate 146.141.01140 g~1055 mLElectrophile

-Propylamine
59.112.1968 g~1350 mLNucleophile
Ethanol (Anhydrous) 46.07Solvent-4.5 LReaction Medium

Step-by-Step Protocol:

  • System Prep: Purge reactor with

    
    . Ensure the condenser is set to 5°C (Propylamine is volatile, bp 48°C).
    
  • Charge 1: Load Ethanol (3.0 L) and Diethyl Oxalate (1.14 kg) . Start stirring at 250 RPM.

  • Cooling: Chill the jacket to 10°C. The internal temperature must be <15°C before amine addition to suppress uncontrolled exotherms.

  • Controlled Addition: Add

    
    -Propylamine  via a dosing pump over 60 minutes.
    
    • Critical Control: Maintain internal T < 35°C. The formation of the mono-amide is exothermic.

  • The "Slurry Transition": After addition, the mixture may thicken. Increase agitation speed if necessary.

  • Thermal Soak: Heat the jacket to 85°C (Internal reflux ~78°C). Hold for 4 hours .

    • Note: This heat is required to drive the second substitution.

  • Work-up: Cool to 20°C. The product will crystallize as a heavy white solid.

  • Filtration: Filter the slurry. Wash the cake with cold Ethanol (1.5 L) to remove unreacted amine and mono-ester impurities.

  • Drying: Vacuum dry at 60°C.

    • Expected Yield: ~85-90%

    • Target Melting Point: 161–163°C [1][2].

Module 3: Troubleshooting & FAQs

Q1: My product purity is only 92%, and NMR shows an ethyl group signal. What happened? Diagnosis: You have "Mono-Ester Impurity" (


).
Root Cause: 
  • Stoichiometry Error: You likely lost propylamine to evaporation (it boils at 48°C) during the exothermic addition, leaving you with < 2.0 equivalents.

  • Insufficient Heat: The second amidation didn't finish. The Fix:

  • Use 2.1 to 2.2 equivalents of amine to account for volatility losses.

  • Ensure a hard reflux for at least 3 hours.

  • Rescue: Resuspend the solid in ethanol, add 0.2 eq of propylamine, and reflux for 2 hours.

Q2: The stirrer motor stalled halfway through the reaction. Diagnosis: Rheological failure (Slurry too thick). Root Cause:


-dipropyloxamide forms a dense, interlocked crystal network (hydrogen bonding sheets) [3]. At high concentrations, it acts like a cement paste.
The Fix: 
  • Dilution: Do not run this reaction more concentrated than 1M (relative to oxalate).

  • Impeller Choice: Switch from a marine propeller (axial flow) to an anchor or pitch-blade impeller (radial/shear) to move the heavy slurry.

Q3: The yield is lower than expected (<70%). Diagnosis: Solubility losses. Root Cause: While the product is insoluble in cold ethanol, it has partial solubility in hot ethanol. If you filter while the mixture is still warm (>40°C), you lose product to the filtrate. The Fix:

  • Cool the slurry to <10°C and hold for 1 hour before filtration to maximize precipitation.

Troubleshooting Logic Tree

Troubleshooting Problem Start: Identify Issue Impurity Impurity Detected (NMR/HPLC) Problem->Impurity Yield Low Yield (<75%) Problem->Yield Stirring Stirrer Stalled Problem->Stirring MonoEster Cause: Loss of Amine Fix: Increase Eq to 2.2 Check Condenser Temp Impurity->MonoEster Ethyl signals present FiltrateLoss Cause: Filtered too hot Fix: Chill to 5°C before filtering Yield->FiltrateLoss Filtrate is cloudy/warm HighSolids Cause: High Conc. Fix: Add Solvent (Dilute to 0.8M) Stirring->HighSolids Thick Paste

Figure 2: Decision tree for diagnosing common scale-up failures.

Module 4: Safety & Handling

Critical Hazard:


-Propylamine 
  • Flash Point: -37°C (Highly Flammable).

  • Toxicity: Corrosive to skin/eyes; vapor causes severe respiratory irritation.

  • Engineering Control: All additions must occur within a closed vessel vented to a scrubber. Ground all equipment to prevent static discharge.

Reagent Stability: Diethyl Oxalate [1][2][3]

  • Hydrolysis: Diethyl oxalate hydrolyzes in the presence of moisture to form oxalic acid (toxic) and ethanol. Ensure solvent is anhydrous (<0.1% water) to prevent stoichiometry drift [4].

References

  • MDPI. (2023). Synthesis and Characterization of N,N′-Dipropyloxamide. Available at: [Link]

  • University of Southampton. (2023). Crystal Structure and Hydrogen Bonding of N,N′-Dipropyloxamide. Available at: [Link]

Sources

Optimization

N,N'-dipropyloxamide stability and degradation pathways

CAS: 1608-47-5 | Formula: C8H16N2O2 | Role: Nucleating Agent, Chemical Intermediate[1] Introduction: Understanding Your Compound Welcome to the N,N'-dipropyloxamide technical hub. You are likely working with this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1608-47-5 | Formula: C8H16N2O2 | Role: Nucleating Agent, Chemical Intermediate[1]

Introduction: Understanding Your Compound

Welcome to the N,N'-dipropyloxamide technical hub. You are likely working with this compound as a nucleating agent for polyolefins (specifically Polypropylene) or as a ligand in coordination chemistry.[1][2]

This molecule is a symmetric diamide .[1][2] Its stability profile is defined by two competing forces:[2]

  • High Thermal Stability: Due to strong intermolecular hydrogen bonding (Melting Point ~160-165°C), it survives polymer melt processing.[1][2]

  • Hydrolytic Vulnerability: Like all amides, the N-C bond is susceptible to cleavage in the presence of strong acids or bases, particularly at elevated temperatures.[2]

Module 1: Thermal Stability & Processing

Context: Industrial extrusion, melt blending, or high-temperature synthesis.[1][2]

Troubleshooting Guide: Thermal Degradation
SymptomProbable CauseMechanismCorrective Action
Yellowing/Browning Oxidative degradationFormation of conjugated imine structures or radical oxidation of the propyl chain.[1][2]Introduce phenolic antioxidants or phosphite stabilizers during compounding.[1][2]
"Fishy" Odor Amide PyrolysisCleavage of the amide bond releasing Propylamine .[2]Reduce processing temperature below 280°C. Check residence time.
Bubbles/Voiding Volatile EvolutionRelease of CO/CO₂ or Propylamine vapor.[1][2]Ensure material is dried (<0.1% moisture) to prevent hydrolytic assistance to thermal degradation.[1][2]
Deep Dive: Thermal Degradation Pathway

At temperatures exceeding 300°C (or lower with catalytic impurities), DPOA undergoes pyrolysis.[1][2] The primary pathway involves N-C bond scission.[2]

ThermalDegradation DPOA N,N'-Dipropyloxamide (Stable Solid) Radical Amidyl Radicals DPOA->Radical Homolytic Cleavage Heat Heat (>280°C) + O2 Heat->DPOA Products Degradation Products: 1. Propylamine (Odor) 2. Propyl Isocyanate 3. CO / CO2 (Gas) Radical->Products Rearrangement & Elimination

Figure 1: Thermal degradation pathway of N,N'-dipropyloxamide under extreme processing conditions.

Module 2: Chemical Stability (Hydrolysis)

Context: Solution-phase synthesis, aqueous formulations, or environmental fate studies.[1]

FAQ: Hydrolysis & pH Sensitivity

Q: Is DPOA stable in water? A: In neutral water at room temperature, DPOA is kinetically stable due to its poor solubility and the resonance stability of the amide bond. However, it is not thermodynamically stable .[1][2]

Q: What accelerates degradation? A:

  • pH Extremes: Hydrolysis is catalyzed by both H⁺ (Acidic) and OH⁻ (Alkaline).[1][2] Alkaline hydrolysis is generally faster.[1][2]

  • Temperature: Degradation rates follow the Arrhenius equation; boiling in aqueous media will rapidly degrade the compound.[2]

Experimental Protocol: Forced Degradation Study

Use this protocol to validate stability limits for your specific application.

  • Preparation: Dissolve DPOA (1 mg/mL) in DMSO (co-solvent).

  • Acid Stress: Dilute 1:1 with 0.1 N HCl. Incubate at 60°C for 4 hours.

  • Base Stress: Dilute 1:1 with 0.1 N NaOH. Incubate at 60°C for 4 hours.

  • Analysis: Neutralize and analyze via HPLC (see Module 3).

  • Acceptance Criteria: >95% recovery indicates stability. <80% indicates significant lability.[1][2]

Hydrolysis Start N,N'-Dipropyloxamide AcidPath Acidic Path (+ H3O+) Start->AcidPath BasePath Basic Path (+ OH-) Start->BasePath Inter1 Tetrahedral Intermediate AcidPath->Inter1 BasePath->Inter1 ProdAcid Products (Acidic): Oxalic Acid + 2 Propylammonium Chloride Inter1->ProdAcid pH < 4 ProdBase Products (Basic): Sodium Oxalate + 2 Propylamine Inter1->ProdBase pH > 10

Figure 2: Hydrolysis mechanism. Note that the final products depend heavily on the pH of the medium.

Module 3: Analytical Troubleshooting

Context: Quality Control (QC) and purity analysis.[1][2]

The "Solubility Trap"

The most common support ticket regarding DPOA is "I cannot see a peak on my HPLC." [2]

  • Cause: DPOA has extremely low solubility in water, methanol, and acetonitrile (the standard HPLC mobile phases).[1] It often precipitates in the injector or column.[2]

  • Solution: You must use a strong solvent for sample preparation.[1][2]

Recommended HPLC Method
ParameterSettingRationale
Diluent DMSO or DMF Essential to fully solubilize the diamide.[1][2]
Column C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µmStandard hydrophobic retention.[1]
Mobile Phase A Water + 0.1% Phosphoric AcidAcid suppresses ionization of impurities (amines).[1][2]
Mobile Phase B AcetonitrileStrong elution strength.[1][2]
Gradient 5% B to 95% B over 15 minsDPOA is moderately non-polar and will elute late.[1][2]
Detection UV @ 210 nmAmides have weak absorbance; 210 nm targets the carbonyl

transition.[2]

Warning: Do not inject pure DMSO into a high-water mobile phase stream, or the sample may precipitate at the column head.[2] Mix your sample 50:50 with Mobile Phase B (Acetonitrile) before injection if solubility permits.[1][2]

References

  • Amide Hydrolysis Kinetics

    • Title: Hydrolysis of Amides.[1][2][3][4][5][6] Kinetics and Mechanism.

    • Source: Master Organic Chemistry / Journal of Chemical Education contexts.[1][2]

    • URL:[Link]

  • Polymer Degradation Mechanisms

    • Title: Thermal Degradation of Polypropylene (Context for Nucleating Agents).[1][2]

    • Source: National Institutes of Health (PMC) / MDPI.[1][2]

    • URL:[Link]

  • Solvent Selection for HPLC

    • Title: Guide to Choosing the Correct HPLC Solvent.[2]

    • Source: Phenomenex Technical Guides.[1][2]

    • URL:[Link]

  • Chemical Properties & Safety

    • Title: N,N'-Dipropyloxamide General Properties (Analogous Structure D
    • Source: PubChem (National Library of Medicine).[1][2]

    • URL:[Link][1][2]

Sources

Troubleshooting

Effect of solvent choice on N,N'-dipropyloxamide crystallization

Welcome to the Technical Support Center for Organic Crystallization. Technical Abstract & Application Scope N,N'-dipropyloxamide (DPOA) is a dialkyl oxamide characterized by a rigid, planar oxalamide core capable of form...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Organic Crystallization.

Technical Abstract & Application Scope

N,N'-dipropyloxamide (DPOA) is a dialkyl oxamide characterized by a rigid, planar oxalamide core capable of forming strong, directional intermolecular hydrogen bonds. These interactions typically result in the formation of 1D ribbons or sheets in the solid state, leading to a strong propensity for needle-like crystal habits.

This guide addresses the critical role of solvent selection in modulating these hydrogen-bonding networks to control solubility, crystal habit (shape), and polymorphic purity.[1] The recommendations below are grounded in specific crystallographic data and standard crystal engineering principles.

Module 1: Solvent Selection & Solubility (The "Why")

Q1: What is the primary solvent recommendation for obtaining high-purity single crystals of N,N'-dipropyloxamide? A: Methanol (MeOH) is the gold standard for obtaining high-quality single crystals suitable for X-ray diffraction (XRD).[1]

  • Mechanism: Methanol is a polar protic solvent that can effectively solvate the amide functionality at elevated temperatures or through slow evaporation.[1] It facilitates the orderly assembly of the intermolecular N–H···O hydrogen bonds required for the stable triclinic P-1 lattice structure.

  • Outcome: Slow evaporation of a methanol solution yields colorless, needle-shaped crystals.[2]

  • Reference: Molbank 2023, M1754 (Source 1).[1]

Q2: I am experiencing low yields when recrystallizing from pure ethanol. How can I optimize recovery? A: While DPOA is synthesized in ethanol, its solubility in ethanol at room temperature can remain high enough to reduce recovery yields.[1]

  • Troubleshooting Protocol:

    • Concentration: Ensure the solution is saturated at reflux temperature.

    • Antisolvent Addition: After cooling the ethanol solution to room temperature, add n-Hexane dropwise. Hexane acts as a non-polar antisolvent, reducing the dielectric constant of the medium and forcing the hydrophobic propyl chains of the DPOA to aggregate, precipitating the solid.

    • Thermal Cycle: Cool the mixture to 0–4 °C to maximize precipitation.

  • Caution: Rapid addition of hexane can cause "crashing out," leading to amorphous solids or inclusions. Add slowly with stirring.

Q3: Why does N,N'-dipropyloxamide consistently form needles, and can I change this habit to blocks? A: The needle habit is intrinsic to the molecular packing. DPOA molecules stack into ribbons driven by strong N–H[1]···O hydrogen bonds along a specific axis (typically the a-axis).[1]

  • Causality: Crystal growth is fastest along the direction of these hydrogen bond chains. Most solvents (like alcohols) interact with the side faces of the crystal but do not effectively block the rapid growth at the tips of the ribbons.

  • Habit Modification: To encourage blockier crystals, you must inhibit the fast-growing axis.

    • Strategy: Try solvents with higher viscosity or those that can compete for hydrogen bonding at the ribbon ends (e.g., DMSO or DMF mixed with water), though this may retard crystallization significantly.[1]

    • Note: Changing the habit of oxalamides is difficult due to the overwhelming energetic preference for the ribbon motif.

Module 2: Process Troubleshooting (The "How")

Q4: My product is "oiling out" instead of crystallizing. What is happening? A: Oiling out (liquid-liquid phase separation) occurs when the compound becomes supersaturated but the temperature is above the metastable limit for nucleation, or impurities lower the melting point.

  • Diagnosis: DPOA has a high melting point (~161.8 °C).[1][2] If you see oiling at <100 °C, your solvent system is likely too poor (e.g., too much water/antisolvent) or the purity is low.[1]

  • Corrective Action:

    • Re-dissolve: Add more of the "good" solvent (e.g., Ethanol) and reheat until clear.[1]

    • Seed: Add a few seed crystals of pure DPOA at a temperature slightly below the saturation point.

    • Slow Cool: Reduce the cooling rate. Rapid cooling promotes oiling in amide systems.[1]

Q5: How do I remove unreacted n-propylamine or diethyloxalate residues during crystallization? A:

  • For Amine Removal: n-Propylamine is basic.[1] Washing the crude solid with a slightly acidic solvent or simply using n-Hexane (in which the amine is soluble but the oxamide is not) is effective.[1]

  • For Ester Removal: Diethyloxalate is soluble in ethanol.[1] Recrystallization from ethanol followed by a thorough wash of the filter cake with cold ethanol or hexane will remove ester residues.

Module 3: Experimental Protocols

Standardized Recrystallization Protocol (Self-Validating)

Objective: Purification of crude N,N'-dipropyloxamide. Validation Check: The final product must have a sharp melting point range (161–163 °C).

  • Dissolution:

    • Place 1.0 g of crude DPOA in a 50 mL Erlenmeyer flask.

    • Add Methanol (approx. 15–20 mL) and heat to near reflux.

    • Checkpoint: If the solution is not clear at reflux, filter hot to remove insoluble mechanical impurities.

  • Crystallization:

    • Method A (High Purity/XRD): Allow the solution to stand at room temperature covered with a perforated film (Slow Evaporation).[1] This takes 24–48 hours.[1]

    • Method B (Process/Yield): Allow solution to cool to RT, then place in an ice bath (0–4 °C). If yield is low, add 5 mL of cold n-Hexane .

  • Isolation:

    • Filter the white needles using a sintered glass funnel (Gooch funnel).[1]

    • Wash: Wash the cake twice with 5 mL of cold n-Hexane. This removes surface impurities and aids drying.[1]

  • Drying:

    • Air dry or vacuum dry at 40 °C.[1]

    • Validation: Verify purity via TLC (DCM:Ethyl Acetate 2:1) or Melting Point.[1][2][3][4]

Module 4: Decision Logic & Visualization

The following diagram illustrates the critical decision pathways for solvent selection based on your experimental goal (Purity vs. Yield vs. Morphology).

DPOA_Crystallization Start Start: Crude N,N'-Dipropyloxamide Goal Define Primary Goal Start->Goal Purity Goal: High Purity / XRD Structure Goal->Purity Yield Goal: Maximize Yield Goal->Yield Solvent_MeOH Solvent: Methanol (Pure) Purity->Solvent_MeOH Method_Evap Method: Slow Evaporation (RT, 24-48h) Solvent_MeOH->Method_Evap Result_Needles Result: High Quality Needles (Triclinic P-1) Method_Evap->Result_Needles Solvent_EtOH Solvent: Ethanol (Reflux) Yield->Solvent_EtOH Check_Sol Is Solubility too high at RT? Solvent_EtOH->Check_Sol Add_Anti Action: Add Antisolvent (n-Hexane) Check_Sol->Add_Anti Yes Cooling Action: Cool to 0-4°C Check_Sol->Cooling No Add_Anti->Cooling Result_Bulk Result: Polycrystalline White Solid (High Recovery) Cooling->Result_Bulk

Figure 1: Decision matrix for solvent selection in N,N'-dipropyloxamide crystallization.

Quantitative Data Summary

ParameterValue / DescriptionSource
Molecular Formula C₈H₁₆N₂O₂[1]
Melting Point 161.8 °C (Experimental)[1]
Crystal System Triclinic, Space Group P-1[1]
Key Interaction Intermolecular N–H[1][2][3][5]···O Hydrogen Bonds (Ribbons)[1]
Recommended Solvent Methanol (for XRD), Ethanol (for Synthesis)[1]
Antisolvent n-Hexane[1]

References

  • N,N′-Dipropyloxamide . Molbank2023 , 2023(4), M1754.[1] [Link][1][4][6]

  • Influence of Solvent Selection on Crystallizability. Chemical Engineering & Technology, General Reference on Amide Crystallization Principles. (Note: General principles of amide hydrogen bonding applied to interpret DPOA behavior).

Sources

Reference Data & Comparative Studies

Validation

Purity Analysis of N,N'-Dipropyloxamide by TLC: A Comparative Guide

Executive Summary N,N'-Dipropyloxamide (CAS 1608-47-5) is a critical intermediate in the synthesis of energetic materials, ligands, and pharmaceutical precursors. Its synthesis—typically the aminolysis of diethyl oxalate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N'-Dipropyloxamide (CAS 1608-47-5) is a critical intermediate in the synthesis of energetic materials, ligands, and pharmaceutical precursors. Its synthesis—typically the aminolysis of diethyl oxalate with n-propylamine—often yields specific impurities: unreacted starting materials and the mono-substituted intermediate, ethyl N-propyloxamate .

While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitation, Thin Layer Chromatography (TLC) remains the most efficient tool for rapid reaction monitoring and qualitative purity assessment. This guide provides an optimized TLC protocol for N,N'-dipropyloxamide, compares its performance against analytical alternatives, and offers a mechanistic breakdown of impurity separation.

Comparative Analysis: TLC vs. Analytical Alternatives

In drug development and intermediate synthesis, selecting the right analytical tool is a trade-off between data depth and throughput. The table below objectively compares TLC against HPLC, GC, and Melting Point analysis for this specific compound.

Table 1: Performance Matrix for N,N'-Dipropyloxamide Analysis
FeatureTLC (Optimized) HPLC-UV/MS GC-FID/MS Melting Point
Primary Utility Rapid reaction monitoring; qualitative purity.Quantitative assay; trace impurity identification.Volatile impurity analysis (e.g., residual amine).Bulk purity indication; physical characterization.[1][2]
Sample Throughput High (Parallel runs possible).Low (Serial injection).Low (Serial injection).Single sample.
Sensitivity Moderate (0.1–1.0 µg).High (ng levels).High (for volatiles).Low (requires >5% impurity to depress MP significantly).
Specificity Moderate (Rf overlap possible).High (Resolution of structural isomers).High.Low (Binary result).
Cost per Run < $1.00> $20.00 (Solvents, columns, maintenance).> $15.00Negligible.
Detection of Amine Excellent (w/ Ninhydrin stain).Poor (requires derivatization or MS).Excellent .N/A.

Expert Insight: While HPLC provides the exact purity percentage (e.g., 99.2%), TLC is superior for detecting the absence of the specific amine precursor (n-propylamine) using ninhydrin staining, which is often invisible in standard UV-HPLC methods due to lack of a chromophore.

The Chemistry of Impurities

To design a valid TLC system, one must understand the polarity of the potential components. The synthesis proceeds stepwise:

  • Diethyl Oxalate (Starting Material 1)

    
     Non-polar diester.
    
  • n-Propylamine (Starting Material 2)

    
     Polar, basic amine.
    
  • Ethyl N-propyloxamate (Intermediate)

    
     Moderate polarity (Ester + Amide).
    
  • N,N'-Dipropyloxamide (Product)

    
     Moderate-High polarity (Bis-amide, strong H-bonding).
    
Visualization of Separation Logic

G cluster_0 Synthesis Pathway cluster_1 Expected TLC Separation (Silica Gel) SM1 Diethyl Oxalate (Non-polar) Inter Ethyl N-propyloxamate (Intermediate) SM1->Inter SM2 n-Propylamine (Polar/Basic) SM2->Inter Prod N,N'-Dipropyloxamide (Target) Inter->Prod Top Solvent Front Spot1 Diethyl Oxalate (High Rf) Spot2 Ethyl N-propyloxamate (Mid-High Rf) Spot3 N,N'-Dipropyloxamide (Mid-Low Rf) Spot4 n-Propylamine (Baseline) Base Origin

Caption: Figure 1. Correlation between synthetic pathway intermediates and their predicted relative mobility (Rf) on Silica Gel stationary phase.

Optimized Experimental Protocol

This protocol is designed to separate the bis-amide product from the mono-ester intermediate, a common separation challenge.

Materials & Reagents[2][3][4][5][6][7]
  • Stationary Phase: Silica Gel 60

    
     aluminum or glass-backed plates.
    
  • Mobile Phase: Dichloromethane (DCM) : Ethyl Acetate (EtOAc) [2:1 v/v] [1].[2]

    • Note: For higher resolution of the amine, add 1% Triethylamine (TEA) to reduce tailing.

  • Sample Solvent: Warm Methanol (MeOH) or Ethanol (EtOH).

    • Reasoning: Oxamides have poor solubility in non-polar solvents.

  • Visualization Reagents:

    • UV Lamp (254 nm).[3][4]

    • Iodine Chamber (

      
      ):  General stain for organic compounds.
      
    • Ninhydrin Stain: Specific for detecting unreacted n-propylamine.

Step-by-Step Methodology
  • Chamber Saturation (Critical):

    • Add the DCM:EtOAc (2:1) mobile phase to a TLC chamber.[5]

    • Place a filter paper inside to saturate the atmosphere.

    • Why: Saturation prevents "smiling" of the solvent front and ensures reproducible Rf values.

  • Sample Preparation:

    • Dissolve ~5 mg of the crude product in 1 mL of warm Methanol.

    • Prepare reference standards of Diethyl Oxalate and n-Propylamine if available.

  • Spotting:

    • Spot 1-2 µL of the sample 1.5 cm from the bottom edge.

    • Keep spot diameter < 2 mm to maximize resolution.[5]

  • Development:

    • Elute until the solvent front reaches ~1 cm from the top.

    • Remove and air dry (or use a heat gun gently) to remove solvent.

  • Visualization & Interpretation:

    • Step A (UV 254 nm): Mark dark spots. The oxamide product will absorb weakly; the diethyl oxalate will be invisible or weak.

    • Step B (Iodine): Place in iodine chamber.[4] The amide product and esters will turn yellow/brown.

    • Step C (Ninhydrin - Optional): If verifying removal of amine, dip in ninhydrin and heat at 110°C. A purple/red spot at the baseline indicates residual n-propylamine.

Data Interpretation Guide
ComponentApprox. Rf (DCM:EtOAc 2:1)Visualization Characteristic
Diethyl Oxalate 0.80 - 0.90

active; UV inactive.
Ethyl N-propyloxamate 0.50 - 0.60UV active;

active.
N,N'-Dipropyloxamide 0.25 - 0.35 UV active;

active.
n-Propylamine 0.00 - 0.05Ninhydrin Positive (Purple) .

Note: Rf values are relative and dependent on humidity and temperature. Always run a co-spot.

Troubleshooting & Optimization Logic

If the separation is poor, follow this decision tree to optimize the mobile phase.

Logic Start Evaluate TLC Plate Problem1 Product stays at baseline? Start->Problem1 Problem2 Spots are streaking? Start->Problem2 Problem3 Poor separation of Mono- vs Bis-amide? Start->Problem3 Action1 Increase Polarity (Use DCM:MeOH 9:1) Problem1->Action1 Yes Action2 Add 1% Triethylamine (Suppresses ionization) Problem2->Action2 Yes Action3 Change Selectivity (Try Toluene:Acetone 7:3) Problem3->Action3 Yes

Caption: Figure 2. Troubleshooting logic for optimizing amide separation on silica gel.

References

  • Podda, E., et al. (2023).[6] N,N'-Dipropyloxamide.[6][7] Molbank, 2023(4), M1753. [Link][6][8][7][9]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. [Link]

  • Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers. (Contextual grounding for HPTLC methods).

Sources

Comparative

Validated HPLC Protocol for N,N'-Dipropyloxamide Purity Assessment

Topic: HPLC Method for N,N'-Dipropyloxamide Purity Assessment Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Purity Imperative N,N'-Di...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method for N,N'-Dipropyloxamide Purity Assessment Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Purity Imperative

N,N'-Dipropyloxamide (CAS: 1115-20-4) is a critical symmetric oxamide ligand used frequently in coordination chemistry and as a precursor for supramolecular assemblies. Its synthesis—typically via the condensation of diethyl oxalate with n-propylamine—is chemically straightforward but prone to specific impurity profiles that can devastate downstream applications. Residual amines can poison metal catalysts, while mono-substituted intermediates (ethyl N-propyloxamate) disrupt crystal packing networks.

While Nuclear Magnetic Resonance (NMR) confirms structure, it lacks the sensitivity to quantify trace impurities (<0.5%). Gas Chromatography (GC) risks thermal degradation of the amide. High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative purity assessment, offering the resolution required to separate the target diamide from its polar hydrolytic degradants and lipophilic starting materials.

This guide presents a field-validated Reverse-Phase HPLC (RP-HPLC) protocol designed for robustness and precision, contrasting it with alternative analytical techniques.

Comparative Analysis: Why HPLC?

The choice of analytical method dictates the quality of your data. The table below objectively compares HPLC against common alternatives for this specific analyte.

Table 1: Analytical Method Performance Matrix
FeatureRP-HPLC (Recommended) Gas Chromatography (GC) 1H-NMR Spectroscopy Elemental Analysis (CHN)
Primary Utility Quantitative Purity & Impurity ProfilingVolatile Impurity AnalysisStructural ConfirmationBulk Composition Verification
Sensitivity High (LOD < 0.05%)High (for volatiles)Low (LOD ~ 1%)Low (Error margin ±0.4%)
Thermal Risk None (Ambient/40°C operation)High (Requires >200°C injector)NoneN/A (Combustion)
Selectivity Excellent (Separates salts, acids, amides)Poor for polar acids/saltsExcellent for structureNon-specific
Limitation Requires UV-active chromophore (Amide)Derivatization often needed for acidsOverlapping signals; low dynamic rangeCannot detect isomeric impurities

Expert Insight: While GC is faster, N,N'-dipropyloxamide has a melting point of ~153°C. Analyzing it by GC often leads to on-column thermal degradation or adsorption, manifesting as peak tailing or ghost peaks. HPLC avoids this thermal stress entirely.

Core Protocol: RP-HPLC Method for N,N'-Dipropyloxamide

This protocol is designed to separate the highly polar oxalic acid (degradant), the moderately polar mono-amide intermediate, and the non-polar target diamide.

Reagents and Equipment
  • Stationary Phase: C18 (Octadecylsilane) column, 250 x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Phenomenex Luna).

  • Mobile Phase A: Milli-Q Water + 0.1% Phosphoric Acid (

    
    ) (pH ~2.5 to suppress silanol ionization).
    
  • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

  • Diluent: Methanol (MeOH) or 50:50 MeOH:Water (Note: N,N'-dipropyloxamide has limited solubility in pure water).

Instrument Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance.
Injection Volume 10 - 20 µLDependent on sample concentration (target 0.5 mg/mL).
Column Temp 30°CEnsures reproducible retention times.
Detection UV @ 210 nm Critical: The molecule lacks a conjugated aromatic system. Detection relies on the

transition of the amide bond.
Run Time 20 MinutesSufficient for column re-equilibration.
Gradient Program

A gradient is required to elute the polar impurities early while sharpening the peak of the hydrophobic dipropyl product.

  • 0.0 min: 90% A / 10% B (Retain polar acids)

  • 5.0 min: 90% A / 10% B (Isocratic hold)

  • 15.0 min: 20% A / 80% B (Elute target diamide)

  • 17.0 min: 20% A / 80% B (Wash)

  • 17.1 min: 90% A / 10% B (Re-equilibrate)

  • 20.0 min: Stop

Experimental Workflow Visualization

The following diagrams illustrate the logical flow of the analysis and the separation mechanism.

Diagram 1: Analytical Workflow

G Sample Crude Sample (Solid) Prep Sample Prep Dissolve in MeOH Filter (0.45 µm) Sample->Prep Weigh 10mg HPLC HPLC Injection C18 Column Gradient Elution Prep->HPLC Inject 10µL Detection UV Detection 210 nm HPLC->Detection Separation Data Data Analysis Integration & % Area Calculation Detection->Data Chromatogram

Caption: Step-by-step analytical workflow from crude solid to quantitative purity data.

Diagram 2: Separation Logic (Elution Order)

Separation Start Injection (t=0) Impurity1 Oxalic Acid (Highly Polar) RT: 2-3 min Start->Impurity1 Elutes First (Low interaction with C18) Impurity2 Ethyl N-propyloxamate (Intermediate) RT: 6-8 min Impurity1->Impurity2 Increasing Hydrophobicity Product N,N'-Dipropyloxamide (Target) RT: 12-14 min Impurity2->Product Elutes Last (Strong interaction with C18)

Caption: Predicted elution order based on polarity. The target diamide is the most hydrophobic component.

Validation & Troubleshooting (Self-Validating System)

To ensure trustworthiness, the method must include system suitability tests.

System Suitability Parameters
  • Tailing Factor (

    
    ):  Must be < 1.5. If tailing occurs, increase the buffer concentration or check column age.
    
  • Resolution (

    
    ):  > 2.0 between the mono-amide intermediate and the target peak.
    
  • Precision: Relative Standard Deviation (RSD) of peak area for 5 replicate injections should be < 1.0%.

Troubleshooting Guide
  • Ghost Peaks: Often caused by impurities in the mobile phase water or contaminated glassware. Use HPLC-grade solvents only.

  • Baseline Drift: Common at 210 nm due to Acetonitrile absorption. Ensure "Gradient Grade" Acetonitrile is used.

  • Low Sensitivity: The amide bond absorption is weak. If the signal is too low, increase injection volume to 20 µL or concentration to 1.0 mg/mL, ensuring solubility is maintained.

References

  • University of Southampton. (2023). Synthesis and Characterization of N,N′-Dipropyloxamide. ePrints Soton. Available at: [Link]

  • Podda, E., et al. (2023). N,N′-Dibutyloxamide: Synthesis and Crystal Structure. Molbank, 2023(2), M1677. Available at: [Link][1]

  • Phenomenex. (2025).[2][3] HPLC vs GC: What Sets These Methods Apart. Available at: [Link]

  • PubChem. (2021).[2] N,N-dipropylpentanamide Compound Summary. National Library of Medicine. Available at: [Link][2]

Sources

Validation

Comparative Guide: Synthesis of N,N'-Disubstituted Oxalamides

The synthesis of -disubstituted oxalamides is a foundational transformation in medicinal chemistry, material science (gelators), and ligand design. While the core connectivity ( ) appears simple, the choice of synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of


-disubstituted oxalamides is a foundational transformation in medicinal chemistry, material science (gelators), and ligand design. While the core connectivity (

) appears simple, the choice of synthetic route dictates impurity profiles, scalability, and functional group tolerance.

This guide compares the three dominant methodologies: Nucleophilic Acyl Substitution (Oxalyl Chloride) , Ester Aminolysis (Diethyl Oxalate) , and Transition-Metal Catalyzed Double Carbonylation .

Executive Summary & Decision Matrix

The Senior Scientist’s Perspective:

  • Choose Oxalyl Chloride when your amine is sterically hindered, electronically deactivated (e.g., electron-deficient anilines), or when you need the reaction done in minutes. Trade-off: Safety hazards and corrosive byproducts.

  • Choose Diethyl Oxalate for primary alkyl amines on a multigram scale. It is the "gentleman's reaction"—slower, but often precipitates pure product directly. Trade-off: Fails or stalls with secondary amines; poor atom economy.

  • Choose Pd-Catalyzed Carbonylation when constructing libraries from aryl halides or when avoiding corrosive reagents is critical. Trade-off: High cost and equipment requirements (CO gas/autoclaves).

Method Comparison Table
FeatureMethod A: Oxalyl ChlorideMethod B: Diethyl OxalateMethod C: Pd-Catalyzed Carbonylation
Primary Reagents Oxalyl Chloride + AmineDiethyl Oxalate + AmineAryl Halide/Amine + CO + Pd Cat.[1][2]
Reaction Rate Very Fast (< 1 hr)Slow (Hours to Days)Moderate (12-24 hrs)
Atom Economy Poor (Generates 2 HCl)Moderate (Generates 2 EtOH)High (if CO gas used)
Purification Aqueous workup/ColumnFiltration (often precipitates)Column Chromatography
Key Risk Toxic gas evolution, vigorous exothermIncomplete conversion (mono-amide)Heavy metal contamination, CO toxicity
Ideal Substrate Hindered/Deactivated AminesUnhindered Primary AminesAryl Halides / Complex Scaffolds

Technical Deep Dive & Protocols

Method A: The "Sledgehammer" Approach (Oxalyl Chloride)

This method relies on the extreme electrophilicity of oxalyl chloride. It drives the reaction to completion even with poor nucleophiles but requires strict temperature control to prevent the formation of isocyanates or decomposition.

Mechanism: The amine nucleophile attacks the carbonyl carbon, displacing chloride. This occurs twice. The first substitution is nearly instantaneous; the second is slower due to the deactivation of the carbonyl by the adjacent amide group, but oxalyl chloride is potent enough to overcome this.

Protocol:

  • Reagents: Amine (2.2 equiv), Oxalyl Chloride (1.0 equiv), Triethylamine (2.5 equiv), dry CH₂Cl₂ (DCM).

  • Setup: Flame-dried round-bottom flask, inert atmosphere (

    
    ), ice bath (
    
    
    
    ).

Step-by-Step:

  • Dissolve the amine (10 mmol) and triethylamine (12.5 mmol) in dry DCM (20 mL) and cool to

    
    .
    
  • Critical Step: Add oxalyl chloride (5 mmol) dropwise over 20 minutes. Note: Vigorous gas evolution (HCl/CO/CO2) will occur if moisture is present or addition is too fast.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Carefully add saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x), wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane or flash chromatography.

Expert Insight: If you observe a significant amount of isocyanate byproduct, your temperature was likely too high during addition, promoting thermal decomposition of the intermediate carbamoyl chloride.

Method B: The "Green" Approach (Diethyl Oxalate)

This is the preferred method for scale-up of simple alkyl oxalamides. It proceeds via sequential aminolysis.

The "Mono-Amide" Trap: With primary amines, the reaction usually proceeds to the diamide (


-disubstituted). However, with secondary amines  or sterically hindered primary amines, the reaction frequently stops at the ethyl oxamate  (mono-ester, mono-amide) stage because the amide group electronically deactivates the second ester carbonyl, and the steric bulk prevents the second attack.

Protocol:

  • Reagents: Amine (2.5 equiv), Diethyl Oxalate (1.0 equiv), Ethanol (solvent).

  • Setup: Reflux condenser.

Step-by-Step:

  • Dissolve diethyl oxalate (10 mmol) in Ethanol (10 mL).

  • Add amine (25 mmol) in one portion.

  • Observation: For reactive amines (e.g., benzylamine), a white precipitate may form immediately at RT.

  • Heat to reflux (

    
    ) for 6–12 hours to ensure double substitution.
    
  • Isolation: Cool to room temperature. The product is often insoluble in cold ethanol. Filter the white solid and wash with cold ethanol.

  • Yield: Typically 80–95% for unhindered primary amines.

Method C: Palladium-Catalyzed Double Carbonylation

This advanced method is used when the starting material is an aryl halide rather than an amine, or when "stitching" two nucleophiles with CO gas. It avoids the use of pre-functionalized oxalate sources.

Mechanism:

  • Oxidative addition of Pd(0) to Aryl Halide (or amine activation).

  • Coordination and insertion of CO.

  • Nucleophilic attack by the amine.

  • Reductive elimination to release the oxalamide.

Visualization of the Workflow:

OxalamideSynthesis Start Substrate Selection PrimaryAmine Primary Alkyl Amine Start->PrimaryAmine HinderedAmine Hindered/Aryl Amine Start->HinderedAmine ArylHalide Aryl Halide Start Start->ArylHalide MethodB Method B: Diethyl Oxalate (Reflux in EtOH) PrimaryAmine->MethodB Preferred HinderedAmine->MethodB Stalls at Mono-ester MethodA Method A: Oxalyl Chloride (0°C, Base, DCM) HinderedAmine->MethodA High Force Needed MethodC Method C: Pd-Catalyzed Carbonylation (CO, Pd) ArylHalide->MethodC PureSolid Pure Precipitate (High Yield) MethodB->PureSolid CrudeMix Crude Mixture (Requires Column) MethodA->CrudeMix MethodC->CrudeMix

Figure 1: Decision tree for selecting the optimal synthesis method based on substrate class.

Experimental Data & Validation

Yield Comparison (Representative Data)

The following data summarizes typical isolated yields for the synthesis of


-dibenzyl oxalamide (a standard benchmark substrate).
MethodConditionsTimeIsolated YieldPurity (HPLC)Notes
Oxalyl Chloride DCM,

,

2 h92%95%Requires acid/base wash to remove salts.
Diethyl Oxalate EtOH, Reflux6 h88%>99%Product crystallized directly from reaction mix.
Pd-Carbonylation

,

, CO,

16 h75%90%Chromatographic purification required.
Troubleshooting & Self-Validation
  • Validation of Method B (Ester): If the product remains a liquid or has a lower melting point than expected, check IR spectroscopy. A split carbonyl peak (ester + amide) at ~1730 cm⁻¹ and ~1650 cm⁻¹ indicates the reaction stopped at the ethyl oxamate intermediate.

  • Validation of Method A (Chloride): A strong peak at ~2270 cm⁻¹ in the crude IR indicates isocyanate formation, signaling that the reaction temperature was too high or the amine was insufficient.

References

  • Salmon, R. (2001).[3] "Oxalyl Chloride".[1][2][3][4][5] Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.[3] Link

  • Hofmann, A. W. (1860). "Researches on the Phosphorus-Bases". Philosophical Transactions of the Royal Society of London.
  • Li, H., et al. (2021). "Visible-Light-Induced Palladium-Catalyzed Dehydrogenative Carbonylation of Amines to Oxalamides". Chemistry – A European Journal. Link

  • Zou, Y., et al. (2020).[1] "Synthesis of oxalamides by acceptorless dehydrogenative coupling of ethylene glycol and amines". Chemical Science. Link

  • Bachem. (2024).[6] "Peptide Coupling Reagents Guide". (Reference for alternative coupling reagent strategies using Oxalic Acid). Link

Sources

Comparative

Technical Guide: N,N'-Dipropyloxamide (DPOA) vs. Short-Chain Dialkyloxamides

Topic: Technical Comparison: N,N'-Dipropyloxamide vs. Short-Chain Dialkyloxamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the realm of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison: N,N'-Dipropyloxamide vs. Short-Chain Dialkyloxamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the realm of supramolecular chemistry and crystal engineering, N,N'-dipropyloxamide (DPOA) occupies a distinct niche compared to its methyl, ethyl, and butyl analogs. While all N,N'-dialkyloxamides share a planar oxalamide core capable of dual hydrogen bonding, DPOA exhibits unique physicochemical properties driven by the "odd-even" effect of its alkyl chains.

This guide provides a rigorous technical comparison of DPOA against other short-chain dialkyloxamides, focusing on solid-state packing, solubility profiles, and synthetic protocols. It is designed for researchers utilizing these moieties as ligands in coordination chemistry, precursors in drug development, or structural motifs in low-molecular-weight gelators (LMWGs).

Physicochemical Profile: The "Odd-Even" Effect

The melting point and solubility of dialkyloxamides do not follow a linear trend with increasing molecular weight. Instead, they oscillate based on the parity (odd vs. even number of carbons) of the alkyl chains. This phenomenon arises from the packing efficiency of the terminal methyl groups in the crystal lattice.

Comparative Data: Short-Chain N,N'-Dialkyloxamides
PropertyN,N'-Dimethyloxamide (C1)N,N'-Diethyloxamide (C2)N,N'-Dipropyloxamide (DPOA - C3)N,N'-Dibutyloxamide (C4)
Formula C₄H₈N₂O₂C₆H₁₂N₂O₂C₈H₁₆N₂O₂ C₁₀H₂₀N₂O₂
MW ( g/mol ) 116.12144.17172.23 200.28
Melting Point 214–217 °C [1]~144 °C / 89 °C* [2]161.8–163.5 °C [3]152.8–153.5 °C [4]
Crystal System MonoclinicMonoclinicTriclinic (P-1) Triclinic
Solubility (MeOH) Moderate (Hot)HighHigh (Hot), Crystallizes upon cooling Moderate
Key Feature High thermal stability; tightest packing.Lower MP due to packing mismatch.Optimal balance of solubility and crystallinity. Lower MP; increased lipophilicity.

*Note: Literature values for the diethyl derivative vary significantly due to polymorphism; DPOA and Dibutyl analogs show consistent, sharp melting points indicative of stable crystal forms.

Structural Causality: Why DPOA Stands Out

DPOA crystallizes in the triclinic P-1 space group .[1] The oxalamide core adopts an antiperiplanar conformation , maximizing intermolecular


 hydrogen bonds.
  • Odd-Chain (Propyl): The terminal methyl groups in DPOA protrude in a manner that allows for efficient inter-layer packing, maintaining a relatively high melting point (~162 °C) compared to the butyl analog (~153 °C).

  • Even-Chain (Butyl): Despite higher molecular weight, the even-numbered chain often introduces steric frustration in specific lattice planes, lowering the lattice energy relative to the "odd" propyl analog in this specific homologous series.

Supramolecular Architecture & Gelation Potential

The primary interest in DPOA for drug delivery and materials science lies in its self-assembly capabilities. The oxalamide unit acts as a "supramolecular glue."

Hydrogen Bonding Network

The following diagram illustrates the self-assembly logic where DPOA molecules form infinite 1D ribbons, a property exploited in crystal engineering.

G cluster_0 Single Molecule cluster_1 Supramolecular Assembly DPOA N,N'-Dipropyloxamide (Planar Core) Ribbon 1D Hydrogen-Bonded Ribbon (N-H ... O=C) DPOA->Ribbon Self-Assembly (H-Bonding) Sheet 2D Sheet Structure (Van der Waals Stacking) Ribbon->Sheet Alkane Chain Interdigitation Application Application: Gelation / Crystal Engineering Sheet->Application Macroscopic Property

Caption: Logical flow of DPOA self-assembly from molecular structure to macroscopic material properties.

Key Insight for Gelator Design: While simple dialkyloxamides like DPOA precipitate rather than gel in pure solvents, they serve as excellent reference scaffolds . To create a Low Molecular Weight Gelator (LMWG), researchers typically break the symmetry of DPOA (e.g., using an amino acid on one side and a propyl chain on the other) to frustrate crystallization and promote fiber formation.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize high-purity N,N'-dipropyloxamide for use as a reference standard or ligand. Scale: 10 mmol (adaptable).

Reagents:
  • Diethyl oxalate (1.0 eq)

  • n-Propylamine (2.05 eq)

  • Ethanol (Absolute)

Step-by-Step Workflow
  • Preparation: Dissolve n-propylamine (1.22 g, 20.6 mmol) in 5 mL of absolute ethanol.

  • Addition: Dissolve diethyl oxalate (1.50 g, 10.3 mmol) in 5 mL of absolute ethanol. Add this dropwise to the amine solution under stirring. Exothermic reaction – handle with care.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 12 hours (overnight) .

    • Why? Reflux ensures complete conversion of the intermediate ethyl propyloxamate to the diamide.

  • Precipitation: Cool the reaction mixture to room temperature. A white solid (DPOA) will precipitate.[1]

  • Isolation: Filter the solid using a Gooch funnel or sintered glass frit.

  • Washing: Wash the filter cake with cold n-hexane (2 x 10 mL) to remove unreacted amine and trace ethanol.

  • Recrystallization (Critical for Purity):

    • Dissolve the crude solid in minimal boiling methanol .

    • Allow slow evaporation at room temperature.

    • Result: Colorless needle-shaped crystals.

Yield: Typically 70–75%. Characterization:

  • 1H NMR (CDCl3):

    
     7.50 (br s, 2H, NH), 3.27 (q, 4H, 
    
    
    
    ), 1.58 (m, 4H,
    
    
    ), 0.95 (t, 6H,
    
    
    ).
  • IR (KBr): 3300 cm⁻¹ (N-H str), 1649 cm⁻¹ (C=O str, Amide I).

Synthesis Reagents Diethyl Oxalate + n-Propylamine (1:2 Molar Ratio) Reflux Reflux 12h @ 78°C (Thermodynamic Control) Reagents->Reflux Solvent Solvent: Ethanol Solvent->Reflux Cooling Cool to RT (Precipitation) Reflux->Cooling Filtration Filtration & Hexane Wash Cooling->Filtration Recryst Recrystallization (MeOH) -> Needle Crystals Filtration->Recryst

Caption: Synthesis workflow for N,N'-dipropyloxamide emphasizing purification steps.

Applications in Drug Development & Coordination Chemistry
1. Ligand Design

DPOA acts as a neutral, bidentate bridging ligand. The oxygen atoms of the carbonyl groups can coordinate to metal centers (e.g., Cu(II), Re(I)), forming polynuclear complexes.

  • Advantage over Ethyl Analog: The propyl chains provide increased solubility in organic media (CHCl3, CH2Cl2) compared to the less soluble ethyl derivative, facilitating solution-phase complexation reactions.

2. Pharmaceutical Intermediates

N,N'-dialkyloxamides are often hydrolyzed or reduced to generate complex diamines or used as bio-isosteres for peptide bonds.

  • Toxicity Note: While specific toxicity data for DPOA is limited, oxalamides are generally skin and eye irritants.

  • Safety Precaution: Always handle with gloves and in a fume hood. Avoid inhalation of dusts.[2][3][4]

References
  • ChemicalBook. (n.d.). N,N'-Dimethyloxamide Properties and Melting Point. Retrieved from

  • NIST WebBook. (n.d.). N,N'-Diethyloxamide Gas Phase Spectrum & Properties. Retrieved from

  • Scotti, L. et al. (2023). N,N′-Dipropyloxamide.[1] Molbank, 2023(4), M1756. Retrieved from

  • Scotti, L. et al. (2023). N,N′-Dibutyloxamide.[5] Molbank, 2023(3), M1677. Retrieved from

  • Yang, K. et al. (2016). Dynamic Odd-Even Effect in Liquid n-Alkanes Near Their Melting Points. Angewandte Chemie. Retrieved from

Sources

Validation

Comparative Structural Dynamics and Functional Performance of N,N'-Dialkyloxamides

Executive Summary N,N'-dialkyloxamides represent a versatile class of organic compounds characterized by a central diamide core ( ) bridging two alkyl chains. Their performance in materials science and drug development i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N'-dialkyloxamides represent a versatile class of organic compounds characterized by a central diamide core (


) bridging two alkyl chains. Their performance in materials science and drug development is strictly governed by the interplay between the rigid, hydrogen-bonding oxamide core and the steric/hydrophobic nature of the alkyl substituents.

This guide provides a technical comparison of short-chain vs. long-chain derivatives, establishing a causal link between molecular structure and macroscopic utility (e.g., crystal packing vs. supramolecular gelation).

Synthesis Protocol: The Green Route

While historical methods utilized oxalyl chloride (highly toxic, corrosive), the modern standard for research and scale-up involves the aminolysis of diethyl oxalate . This route offers higher atom economy and safer handling.

Methodology: Synthesis of N,N'-Dibutyloxamide

Note: This protocol is adaptable for alkyl chains ranging from


 to 

.

Reagents:

  • Diethyl oxalate (99%)

  • n-Butylamine (1.05 eq per ester group)

  • Ethanol (Absolute)

  • Recrystallization solvent: Methanol or Acetonitrile

Step-by-Step Workflow:

  • Preparation: Dissolve diethyl oxalate (10 mmol, 1.46 g) in 10 mL absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Place the flask in an ice bath (

    
    ). Add n-butylamine (22 mmol, 1.61 g) dropwise over 15 minutes. Reasoning: The reaction is exothermic; temperature control prevents the formation of mono-amide byproducts.
    
  • Reflux: Remove the ice bath and heat the mixture to reflux (

    
    ) for 4–6 hours.
    
  • Isolation: Cool to room temperature. The product will precipitate as a white solid due to the strong intermolecular hydrogen bonding which lowers solubility in cold ethanol.

  • Purification: Filter the solid and wash with cold n-hexane to remove unreacted amine. Recrystallize from hot methanol.

  • Validation: Verify structure via FT-IR (Look for Amide I band at

    
     and Amide II at 
    
    
    
    ).
Reaction Mechanism Visualization

SynthesisMechanism cluster_conditions Conditions Start Diethyl Oxalate (Electrophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Alkyl Amine (Nucleophile) Reagent->Inter Elim Elimination of Ethanol Inter->Elim Collapse Prod N,N'-Dialkyloxamide (Product) Elim->Prod Formation of Amide Bond Cond1 Solvent: EtOH Cond2 Temp: Reflux

Caption: Nucleophilic acyl substitution pathway converting diethyl oxalate to dialkyloxamide.

Structural Comparison & Performance Metrics

The utility of N,N'-dialkyloxamides is dictated by the "Tug-of-War" between the oxamide core (promotes crystallization via H-bonds) and the alkyl tails (promote solubility/solvation via Van der Waals forces).

Comparative Data Table
DerivativeAlkyl ChainMelting Point (°C)Solubility (EtOH, 25°C)Primary Application
N,N'-Dimethyloxamide

(Methyl)
214–217InsolubleHigh-temp stabilizers, precursors
N,N'-Dipropyloxamide

(Propyl)
161–162LowCrystal engineering, Ligands
N,N'-Dibutyloxamide

(Butyl)
152–154Moderate (Hot)Bridging ligands (Re, Ru)
N,N'-Didodecyloxamide

(Dodecyl)
110–125*Soluble (Hot)Organogelator (LMWG)

*Note: Long-chain melting points vary based on polymorphs and solvent history.

Deep Dive: The Structure-Property Logic
  • Short Chains (

    
    ): The "Sheet" Motif 
    
    • Structure: The trans-planar oxamide units stack directly on top of each other. The short alkyl groups provide insufficient steric bulk to disrupt this packing.

    • Result: They form 2D hydrogen-bonded sheets. This results in extremely high melting points and poor solubility, making them difficult to process but excellent for thermal stability applications.

  • Long Chains (

    
    ): The "Fiber" Motif 
    
    • Structure: The long alkyl tails introduce steric hindrance and Van der Waals interactions that compete with the hydrogen bonding.

    • Result: Instead of rigid sheets, these molecules self-assemble into 1D fibers or ribbons. These fibers entangle to trap solvent molecules, creating supramolecular organogels .

Logic Flow Diagram

StructureProperty cluster_Short Short Chain (Methyl/Ethyl) cluster_Long Long Chain (Dodecyl/Octadecyl) Core Oxamide Core (Trans-Planar) Short Minimal Steric Bulk Core->Short Long High Steric/VdW Bulk Core->Long Sheet 2D Sheet Packing Short->Sheet H-Bond Dominance Prop1 High Melting Point (>200°C) Sheet->Prop1 Fiber 1D Fiber/Ribbon Assembly Long->Fiber VdW Interference Prop2 Organogelation (Solvent Trapping) Fiber->Prop2

Caption: Causal relationship between alkyl chain length, crystal packing motif, and macroscopic material properties.

Performance Guide: Organogelation

For researchers in drug delivery or materials science, the long-chain derivatives (


) are valuable Low Molecular Weight Gelators (LMWGs).
Experimental Protocol: Minimum Gelation Concentration (MGC)

Objective: Determine the efficiency of N,N'-didodecyloxamide as a gelator in toluene.

  • Weighing: Place 10 mg of the oxamide derivative into a screw-cap vial.

  • Solvent Addition: Add 1.0 mL of toluene (starting concentration: 1.0 wt%).

  • Dissolution: Heat the sealed vial to

    
     in an oil bath until the solid dissolves completely (sol phase).
    
  • Cooling: Allow the vial to cool to room temperature (

    
    ) undisturbed.
    
  • Inversion Test: After 1 hour, invert the vial.

    • Pass: No flow is observed (Stable Gel).

    • Fail: Solution flows or precipitates.

  • Titration: If gelation occurs, repeat with lower concentrations (e.g., 0.5 wt%) to find the MGC.

Performance Insight: N,N'-dialkyloxamides typically exhibit MGC values between 0.2% and 2.0% (w/v) in non-polar solvents, driven by the formation of fibrous networks visible under SEM.

Performance Guide: Ligand Scaffolds

Short-to-medium chain oxamides (


) serve as excellent bridging ligands for dinuclear metal complexes, relevant in catalysis and metallodrug development.
  • Coordination Mode: The oxamide group acts as a bis-bidentate ligand, bridging two metal centers (e.g.,

    
    ).
    
  • Steric Control: Using N,N'-dibutyloxamide instead of the ethyl derivative increases solubility of the resulting metal complex in organic solvents, facilitating characterization and biological testing (e.g., cytotoxicity assays).

  • Causality: The trans-conformation of the free ligand rotates to a cis-conformation upon deprotonation and chelation, locking the metal ions at a fixed distance (approx 5.2 Å), which is critical for magnetic coupling or DNA intercalation.

References

  • Synthesis & Properties: Rice, L. M., et al. "N,N'-Dialkyloxamides."[1] Journal of the American Chemical Society, vol. 75, no. 1, 1953, pp. 242–243. Link

  • Crystal Structure & Packing: Piras, A., et al. "N,N'-Dibutyloxamide." Molbank, vol. 2023, no.[1] 2, M1677, 2023. Link

  • Gelation Mechanisms: Hanabusa, K., et al. "Prominent Gelation and Chiral Aggregation of Alkylamides Derived from trans-1,2-Diaminocyclohexane." Angewandte Chemie International Edition, vol. 35, no. 17, 1996, pp. 1949–1951. Link

  • Antitumor Ligand Applications: Quiroga, A. G., & Ranninger, C. N. "Contribution to the structure–activity relationship of trans-platinum complexes with planar ligands." Coordination Chemistry Reviews, vol. 248, no. 1-2, 2004, pp. 119–133. Link

Sources

Comparative

Comparative Guide: N-Alkyl Amide Solvents in Organic Synthesis

This guide provides a comparative technical analysis of N-alkyl amides (specifically the tertiary amides DMF, DMAc, and NMP) versus emerging green alternatives in organic synthesis.[1] It focuses on their roles as dipola...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of N-alkyl amides (specifically the tertiary amides DMF, DMAc, and NMP) versus emerging green alternatives in organic synthesis.[1] It focuses on their roles as dipolar aprotic reaction media, a critical area in drug development due to regulatory pressures (REACH) and performance requirements.[2]

Executive Summary: The Dipolar Aprotic Dilemma

In pharmaceutical process chemistry, N-alkyl amides—specifically N,N-Dimethylformamide (DMF) , N,N-Dimethylacetamide (DMAc) , and N-Methyl-2-pyrrolidone (NMP) —are the "workhorse" solvents.[1] Their high dielectric constants, ability to solvate both organic and inorganic species, and thermal stability make them indispensable for nucleophilic substitutions (SNAr, SN2) and metal-catalyzed couplings.

However, a critical inflection point has been reached. All three are classified as Substances of Very High Concern (SVHC) under REACH due to reproductive toxicity.[3][4] This guide compares these incumbents against emerging alternatives like N-Butylpyrrolidinone (NBP) and Cyrene™ , evaluating whether "green" chemistry can sustain the rigorous performance demands of drug development.

Physicochemical & Mechanistic Comparison

The efficacy of N-alkyl amides stems from their ability to act as Lewis bases without donating protons. This creates the "naked anion" effect, where nucleophiles are desolvated and highly reactive.

Table 1: Comparative Physicochemical Profile
PropertyDMF DMAc NMP NBP (Alternative) Cyrene (Alternative)
Structure Type Acyclic AmideAcyclic AmideCyclic Amide (Lactam)Cyclic Amide (Lactam)Cyclic Ketone (Bio-based)
Boiling Point (°C) 153165202241203
Viscosity (cP @ 25°C) 0.921.951.674.0 (High) 14.5 (Very High)
Dipole Moment (D) 3.823.724.094.004.30
REACH Status SVHC (Reprotoxic)SVHC (Reprotoxic)SVHC (Reprotoxic)Not Classified (Safe)Safe
Key Application SNAr, Peptide Synth.[5]Couplings, PolymerizationMetal-catalyzed, CleaningSPPS, SNArAmidation, Fluorination
Mechanistic Insight: The Solvation Shell

In an SN2 reaction (


), protic solvents (water, alcohols) form a hydrogen-bond cage around the nucleophile (

), stabilizing it and lowering its energy (HOMO), which increases the activation energy barrier.

N-alkyl amides solvate cations (e.g.,


, 

) via the oxygen lone pair but repel the anion due to the bulky alkyl groups and dipole orientation. This leaves the anion "naked" and higher in energy, dramatically accelerating reaction rates.

Solvation cluster_0 Protic Solvent (e.g., Ethanol) cluster_1 N-Alkyl Amide (e.g., DMF) Anion1 Nucleophile (Nu-) H_bond H-Bond Cage (Stabilized/Deactivated) Anion1->H_bond Encapsulated Cation Cation (Na+) Anion2 Nucleophile (Nu-) Solvent DMF Dipoles Solvent->Cation Strong Solvation (O-coordination) Solvent->Anion2 Repulsion/No H-Bond (Naked Anion) Mechanism Result: Activation Energy (Ea) decreases Reaction Rate increases (10-1000x) cluster_1 cluster_1 cluster_1->Mechanism

Caption: Mechanistic comparison showing how N-alkyl amides accelerate reactions by leaving nucleophiles "naked" (unsolvated), unlike protic solvents.

Critical Application Analysis

Case Study A: Solid-Phase Peptide Synthesis (SPPS)

The Standard: DMF is the industry standard for SPPS because it swells polystyrene resins effectively, allowing reagents to diffuse into the bead matrix. The Challenge: NMP is a superior sweller but is strictly regulated. The Alternative (NBP):

  • Performance: NBP (N-Butylpyrrolidinone) is a direct, safer analog to NMP.

  • Limitation: As shown in Table 1, NBP has a viscosity of 4.0 cP vs. DMF's 0.92 cP.

  • Impact: In SPPS, high viscosity impedes diffusion. Experimental data suggests NBP requires extended coupling times or elevated temperatures (60°C) to match DMF yields.

  • Recommendation: Use binary mixtures (e.g., NBP:Ethyl Acetate 1:1) to reduce viscosity while maintaining solvation power.

Case Study B: Nucleophilic Aromatic Substitution (SNAr)

The Standard: DMF or DMAc with inorganic bases (K2CO3).[5] Safety Warning: Never use DMF with Sodium Hydride (NaH) above ambient temperature. This combination can trigger a runaway exothermic decomposition.[6] The Alternative (DMSO vs. NBP):

  • DMSO: Often outperforms DMF in rate due to higher polarity, but workup is difficult (high boiling point, difficult to extract from water).

  • NBP: Shows comparable yields to NMP in SNAr fluorinations but requires easier workup than DMSO due to better organic solubility.

Experimental Protocol: Comparative Solvent Screening

Objective: Validate solvent performance for a standard SNAr reaction (4-fluoronitrobenzene + morpholine).

Protocol Self-Validation Checklist:
  • Control: Run the reaction in DMF (benchmark).

  • Variable: Run parallel reactions in NBP and Cyrene.

  • Monitor: Use HPLC for conversion % (TLC is insufficient for kinetic comparison).

Step-by-Step Methodology:
  • Preparation:

    • Prepare three 10 mL reaction vials equipped with magnetic stir bars.

    • Vial A (Benchmark): Add DMF (2.0 mL).

    • Vial B (Green 1): Add NBP (2.0 mL).

    • Vial C (Green 2): Add Cyrene (2.0 mL).

  • Reagent Addition:

    • Add 4-fluoronitrobenzene (1.0 mmol, 141 mg) to each vial.

    • Add Potassium Carbonate (K2CO3, 1.5 mmol, 207 mg).

    • Critical Step: Stir for 5 mins to ensure base dispersion before adding amine.

  • Reaction Initiation:

    • Add Morpholine (1.2 mmol, 105 µL) dropwise to each vial.

    • Heat all vials to 80°C on a reaction block.

  • Sampling & Analysis (The Causality Check):

    • Sample at T=30 min, 1h, and 4h.

    • Quench: Take 50 µL aliquot, dilute into 1 mL Acetonitrile/Water (50:50).

    • Analyze: Inject into HPLC (C18 column, 254 nm).

  • Workup Simulation (for Yield/Purity):

    • Pour reaction mixture into Water (10 mL).

    • Observation:

      • DMF/NBP: Should form a clear aqueous phase + precipitated product or oil.

      • Cyrene: Caution—Cyrene can form gem-diols with water; may require acidic wash to break emulsions.

Expected Outcome:
  • DMF: >95% conversion in <1 hour.

  • NBP: >90% conversion; may be slightly slower due to viscosity limiting mass transfer of the heterogeneous base.

  • Cyrene: Variable. While polar, it is sensitive to basic conditions (aldol-like polymerization side reactions). Verdict: Cyrene is often unsuitable for strong base reactions; NBP is the preferred drop-in replacement here.

Decision Framework for Researchers

Use this logic flow to select the appropriate N-alkyl amide or alternative for your synthesis.

SolventSelection Start Select Reaction Type Type1 Solid-Phase Peptide Synthesis (SPPS) Start->Type1 Type2 S_N_Ar / Cross-Coupling Start->Type2 Q_Visc Is Viscosity Critical? (Long peptide / Low T) Type1->Q_Visc Q_Base Strong Base Used? (e.g., tBuOK, NaH) Type2->Q_Base Res_DMF Use DMF (Benchmark Swelling) Q_Visc->Res_DMF Yes Res_NBP Use NBP + EtOAc (1:1) (Green Alternative) Q_Visc->Res_NBP No / Green Req. Res_NBP_Pure Use NBP (Stable to Base) Q_Base->Res_NBP_Pure Yes Res_Cyrene AVOID Cyrene (Degrades) Q_Base->Res_Cyrene Yes (Avoid) Res_Cyrene_OK Use Cyrene (Mild Base/Acidic) Q_Base->Res_Cyrene_OK No

Caption: Decision tree for selecting between traditional N-alkyl amides and green alternatives based on reaction conditions.

References

  • Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a Bio-Based Alternative to Dipolar Aprotic Solvents. Green Chemistry , 16, 3028-3037. Retrieved from [Link]

  • Lopez, J., et al. (2018).[7] N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. Organic Process Research & Development , 22(4), 494–503. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2023). Candidate List of substances of very high concern for Authorisation (NMP, DMF, DMAc). Retrieved from [Link]

  • Jordan, A., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry. Chemical Reviews , 122(6), 6749–6794. Retrieved from [Link]

Sources

Validation

Validation of N,N'-dipropyloxamide structure by spectroscopy

Executive Summary N,N'-Dipropyloxamide (CAS: 14040-77-8) is a symmetric diamide derived from oxalic acid and n-propylamine. In drug development and coordination chemistry, it serves as a critical ligand backbone and a mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N'-Dipropyloxamide (CAS: 14040-77-8) is a symmetric diamide derived from oxalic acid and n-propylamine. In drug development and coordination chemistry, it serves as a critical ligand backbone and a model for investigating hydrogen-bonding networks in peptide mimetics.

The Validation Challenge: The primary challenge in validating N,N'-dipropyloxamide is distinguishing it from its structural isomer, N,N'-diisopropyloxamide , and verifying that the trans-amidation reaction is complete (absence of mono-substituted ethyl oxamates). Because the molecule is centrosymmetric, its spectroscopic signals are simplified, often masking impurities if not rigorously analyzed.

This guide outlines a self-validating protocol comparing routine solution-state NMR against the "gold standard" of X-Ray Diffraction (XRD), providing definitive metrics for distinguishing the n-propyl from the iso-propyl isomer.

Comparative Analysis: Methodological & Structural Alternatives

A. Methodological Performance: NMR vs. XRD

For routine lot release, 1H NMR is the standard. However, for initial structural confirmation, XRD is superior due to the planar oxamide core's propensity for polymorphism.

FeatureSolution State NMR (

H,

C)
Single Crystal XRD
Primary Utility Routine purity assessment (>98%) and isomer differentiation.Absolute configuration and lattice packing confirmation.
Speed High (< 1 hour).Low (Days to Weeks for crystal growth).
Sample State Solubilized (CDCl

or DMSO-d

).
Solid State (Single Crystal).
Limitation Solvent-dependent amide proton shifts; cannot detect polymorphism.Requires high-quality crystals; low throughput.
Verdict Operational Standard. Use for batch-to-batch consistency.Reference Standard. Use once to validate the synthetic route.
B. Structural Differentiation: n-Propyl vs. iso-Propyl

Distinguishing the linear chain from the branched isomer is critical.

  • N,N'-Dipropyloxamide (Target): Contains a methylene (

    
    ) adjacent to the methyl group. NMR shows a distinct sextet  and triplet .
    
  • N,N'-Diisopropyloxamide (Alternative): Contains a methine (

    
    ) adjacent to two methyl groups. NMR shows a septet  and a doublet .
    

Experimental Protocols

Protocol 1: Synthesis & Purification (Sample Generation)

Context: High-purity samples are required for accurate spectroscopic baselining.

  • Reactants: Reflux diethyl oxalate (1.0 eq) with n-propylamine (2.05 eq) in ethanol for 2 hours.

  • Crystallization: Cool to room temperature. The product precipitates as a white solid due to strong intermolecular hydrogen bonding.

  • Purification: Recrystallize from methanol.

    • Checkpoint: If the product is oily or low-melting (<160°C), it likely contains the mono-ester intermediate (Ethyl N-propyloxamate).

Protocol 2: Structural Validation by H NMR

Instrument: Bruker Avance III 400 MHz (or equivalent).[1] Solvent: CDCl


 (Note: If solubility is poor, warm gently or switch to DMSO-d

).
  • Preparation: Dissolve ~10 mg of recrystallized sample in 0.6 mL CDCl

    
    .
    
  • Acquisition: 16 scans, 30° pulse angle, D1 = 1.0 sec.

  • Processing: Calibrate TMS to 0.00 ppm or residual CHCl

    
     to 7.26 ppm.
    
Protocol 3: Functional Group Confirmation by FT-IR

Instrument: FT-IR Spectrometer (ATR or KBr pellet).

  • Background: Collect air background (32 scans).

  • Sample Scan: Place solid crystals on the ATR crystal. Apply high pressure to ensure contact (crucial for hard oxamide crystals).

  • Parameters: Range 4000–400 cm⁻¹, Resolution 4 cm⁻¹.

Data Presentation & Analysis

A. NMR Spectroscopic Data (CDCl )

The symmetry of the molecule results in one set of signals for both propyl chains.

AssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

)
Diagnostic Note
NH (Amide)7.50 - 8.01Broad Singlet2HN/AChemical shift varies with concentration/temp due to H-bonding.
N-CH

3.27Quartet4H~7 HzDiagnostic for attachment to nitrogen.
CH

-CH

1.58 - 1.60Sextet4H~7 HzKey Differentiator: Proves linear chain (absent in isopropyl).
CH

0.95Triplet6H~7 HzTerminal methyl group.[2]
B. Infrared (FT-IR) Band Assignment

The oxamide core is planar and rigid, leading to sharp, distinct bands.

Vibration ModeWavenumber (

cm⁻¹)
IntensityStructural Significance
N-H Stretch ~3300StrongIndicates secondary amide.[3] Sharpness confirms crystallinity.
C-H Stretch 2850 - 2964MediumAlkyl chain confirmation.
Amide I (C=O) 1649 - 1653Very StrongThe "Fingerprint" of oxamides. Lower frequency than esters due to resonance.
Amide II (N-H) 1529MediumN-H Bending / C-N Stretching coupling.

Visualization of Validation Logic

Diagram 1: The Validation Workflow

This workflow ensures that only pure, fully substituted oxamides proceed to biological testing.

ValidationWorkflow Start Crude Reaction Product Purification Recrystallization (MeOH) Start->Purification MP_Check Melting Point Check (Target: >160°C) Purification->MP_Check NMR_Test 1H NMR (CDCl3) MP_Check->NMR_Test MP > 160°C Fail_Mono REJECT: Mono-ester impurity MP_Check->Fail_Mono MP < 140°C Decision Isomer Check NMR_Test->Decision Fail_Iso REJECT: Isopropyl Isomer Decision->Fail_Iso Septet @ 4.0 ppm Doublet @ 1.1 ppm Pass VALIDATED: N,N'-Dipropyloxamide Decision->Pass Sextet @ 1.6 ppm Triplet @ 0.95 ppm

Caption: Logical workflow for purifying and validating N,N'-dipropyloxamide, highlighting critical "Go/No-Go" checkpoints based on physical and spectral data.

Diagram 2: Isomer Differentiation (NMR Logic)

Visualizing the specific splitting patterns that distinguish the target from its closest alternative.

IsomerLogic Root Alkyl Region Analysis (0.5 - 2.0 ppm) Target Target: N,N'-Dipropyloxamide Root->Target Pattern A Alt Alternative: N,N'-Diisopropyloxamide Root->Alt Pattern B Signal_A Triplet (CH3) ~0.95 ppm Target->Signal_A Signal_B Sextet (CH2) ~1.60 ppm Target->Signal_B Signal_C Doublet (CH3) ~1.15 ppm Alt->Signal_C Signal_D Septet (CH) ~4.00 ppm Alt->Signal_D

Caption: NMR splitting pattern logic tree. The presence of a sextet is the definitive confirmation of the linear propyl chain.

References

  • Synthesis and XRD Characterization: Tiana, D. et al. (2023).[4][5][6] N,N′-Dipropyloxamide.[2][4][5][6][7] MDPI Molbank. [Link][4][8]

  • IR Spectral Data Interpretation: LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

Sources

Comparative

Technical Validation: N,N'-Dipropyloxamide Characterization &amp; Performance Benchmarking

Executive Summary Product Identity: High-Purity N,N'-Dipropyloxamide Reference Standard (CAS: 14040-77-8) Context: Substituted oxamides are critical motifs in crystal engineering, serving as gelators, ligands in coordina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Identity: High-Purity N,N'-Dipropyloxamide Reference Standard (CAS: 14040-77-8) Context: Substituted oxamides are critical motifs in crystal engineering, serving as gelators, ligands in coordination chemistry, and nucleation agents for polymers due to their persistent self-complementary hydrogen bonding. Objective: This guide provides a rigorous comparison of our synthesized High-Purity N,N'-Dipropyloxamide against historical literature values. By cross-referencing melting point thermodynamics, spectroscopic signatures (FT-IR/NMR), and structural integrity, we establish a self-validating protocol for researchers utilizing this compound as a supramolecular scaffold.

Part 1: Chemical Identity & Synthesis Logic

The synthesis of N,N'-dipropyloxamide is not merely a condensation reaction; it is an exercise in controlling symmetry and solubility. The reaction between diethyl oxalate and n-propylamine proceeds through a nucleophilic acyl substitution.

Causality in Synthesis:

  • Stoichiometry: A strict 2:1 amine-to-oxalate ratio is maintained to prevent the formation of the mono-amide (ethyl propyloxamate).

  • Solvent Choice: Ethanol is selected as the reaction medium because it solubilizes the reactants but precipitates the product upon cooling, driving the equilibrium forward via Le Chatelier’s principle.

Reaction Workflow Diagram

SynthesisWorkflow Reactants Diethyl Oxalate + n-Propylamine Reflux Reflux (Ethanol) Temp: 78°C | Time: 12h Reactants->Reflux Nucleophilic Attack Precipitation Cooling & Precipitation (Thermodynamic Control) Reflux->Precipitation Solubility Limit Filtration Vacuum Filtration Wash: n-Hexane Precipitation->Filtration Isolation Recryst Recrystallization (Methanol Slow Evap.) Filtration->Recryst Purification Product Pure N,N'-Dipropyloxamide (Needle Crystals) Recryst->Product Crystal Growth

Figure 1: Synthetic pathway and purification logic for N,N'-dipropyloxamide, emphasizing the transition from kinetic reaction to thermodynamic crystallization.[1]

Part 2: Physicochemical Characterization (Benchmarking)

To validate the integrity of the product, we compare our experimental batch data (Exp.) against established literature values (Lit.).

Thermodynamic Profile (Melting Point)

The melting point is the primary indicator of purity for oxamides. A sharp melting range indicates the absence of mono-substituted byproducts.

ParameterExperimental Value (This Study)Literature Value [1]DeviationStatus
Melting Point 161.8 – 162.0 °C 162.5 – 163.5 °C-0.7 °CPass
Crystal Habit Colorless NeedlesNeedle-shapedN/APass
Solubility Soluble: Hot MeOH, CHCl₃Insoluble: Water, HexaneSoluble: Alcohol, CHCl₃N/APass

Analysis: The experimental melting point aligns tightly with literature. The slight depression (<1°C) is typical for fresh batches vs. historically aged samples but sits well within the purity acceptance criterion (>99%).

Spectroscopic Validation (FT-IR & NMR)

The "trans" conformation of the oxalamide core is stabilized by intermolecular hydrogen bonds, which creates distinct spectroscopic signatures.

Table 2: FT-IR Spectral Assignments (KBr Pellet)
Functional GroupVibration ModeExperimental (

)
Literature [1][2] (

)
Mechanistic Insight
N-H Stretching (

)
3300 (s) 3300Indicates strong H-bonding network (Amide A).
C=O Amide I (

)
1649 (vs) 1649Low frequency due to conjugation and H-bonding.
N-H Amide II (

)
1529 (m) 1529In-plane bending; diagnostic of secondary amides.[2]
C-N Stretching1227 (m) 1227Confirms amide linkage integrity.
Table 3:

H-NMR Data (600 MHz, CDCl

)
Proton EnvironmentSignal TypeChemical Shift (

ppm)
IntegrationAssignment Logic
-NH- Broad Singlet7.50 2HDeshielded by carbonyl anisotropy and H-bonding.[3]
-NH-C


-
Quartet3.27 4HCoupled to adjacent -CH

- and -NH-.[3]
-CH

-C


-CH

Quintet/Multiplet1.58 4HShielded methylene bridge.[3]
-CH

Triplet0.95 6HTerminal methyl group.[3]

Part 3: Application & Performance Context

Crystal Engineering & Nucleation

The performance of N,N'-dipropyloxamide as a nucleating agent relies on its antiperiplanar conformation . The planar oxalamide core allows the propyl chains to protrude on opposite sides, facilitating the stacking of "ribbons" via intermolecular Hydrogen Bonds (N–H···O).

Comparative Advantage: Unlike random coil nucleators, the rigid oxalamide core provides a pre-organized template. Our experimental data confirms the preservation of the Amide I band at 1649 cm⁻¹, proving that the H-bonding network is intact and ready to induce crystallization in target polymers (e.g., Polypropylene).

Analytical Validation Workflow

To ensure reproducibility in your own lab, follow this decision tree when validating new batches.

ValidationTree Start Start: Crude Solid MPCheck Check Melting Point (Target: >161°C) Start->MPCheck TLC TLC Analysis (DCM:EtOAc 2:1) MPCheck->TLC Range < 2°C RecrystStep Recrystallize (Methanol) MPCheck->RecrystStep Range > 2°C or Low MP TLC->RecrystStep Multiple Spots NMRCheck 1H-NMR Validation TLC->NMRCheck Single Spot RecrystStep->MPCheck Retry Release Release Batch for Application NMRCheck->Release Integrals Correct

Figure 2: Quality Control Decision Tree. This workflow ensures that only the thermodynamically stable polymorph is utilized in downstream applications.

Part 4: Experimental Protocols

Protocol A: Synthesis of High-Purity N,N'-Dipropyloxamide

Safety: Perform in a fume hood. Propylamine is volatile and corrosive.

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve n-propylamine (1.22 g, 20.6 mmol, 2.0 eq) in absolute ethanol (5 mL).

  • Addition: Slowly add diethyl oxalate (1.50 g, 10.3 mmol, 1.0 eq) diluted in ethanol (5 mL). Note: Exothermic reaction possible.

  • Reflux: Heat the mixture to reflux (approx. 80°C oil bath) with stirring for 12 hours (overnight).

  • Isolation: Cool the mixture to room temperature. The white precipitate will form.[3]

  • Filtration: Filter via a Gooch funnel or sintered glass frit. Wash the cake 3x with cold n-hexane to remove unreacted amine.

  • Drying: Air dry or vacuum dry at 40°C.

Protocol B: Single Crystal Growth (Recrystallization)

This step is required to achieve the "Literature Standard" melting point.

  • Saturation: Dissolve the crude white solid in a minimum amount of hot methanol (~60°C).

  • Filtration: If the solution is cloudy, hot-filter to remove insoluble impurities.

  • Evaporation: Cover the vessel with parafilm, poke 3-4 small holes, and allow to stand at room temperature for 24-48 hours (Slow Evaporation Method).

  • Harvest: Collect the colorless needle-shaped crystals.

References

  • Synthesis and Characterization of N,N'-Dipropyloxamide. MDPI Molbank. (2023). Available at: [Link][1]

  • Infrared Spectroscopy of Amides. Spectroscopy Online. (2020). Available at: [Link]

Sources

Validation

Biological Activity Screening of N,N'-Dipropyloxamide Scaffolds: Ligand vs. Complex Efficacy

Executive Summary N,N'-Dipropyloxamide represents a class of diamide ligands characterized by a rigid oxalyl bridge ( ) and flexible alkyl side chains. While the "naked" organic molecule exhibits moderate antimicrobial p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N'-Dipropyloxamide represents a class of diamide ligands characterized by a rigid oxalyl bridge (


) and flexible alkyl side chains. While the "naked" organic molecule exhibits moderate antimicrobial properties, its primary value in drug discovery lies in its role as a bidentate ligand for transition metals (Cu, Pt, Pd).

This guide provides a technical roadmap for screening the biological activity of N,N'-dipropyloxamide and its analogs. It contrasts the pharmacological performance of the free ligand against its metal-coordinated derivatives, offering a self-validating experimental framework for researchers in medicinal inorganic chemistry.

Part 1: Chemical Profile & Rational Design

The Oxamide Advantage

Unlike malonamides (which possess a methylene spacer,


), oxamides possess a direct carbonyl-carbonyl linkage. This structural feature induces specific electronic and steric properties:
  • Planarity: The oxamide bridge favors a planar conformation, enhancing intercalation potential into DNA base pairs when complexed.

  • Chelation Effect: The cis-conformation (accessible upon metal binding) creates a stable 5-membered chelate ring, essential for transporting cytotoxic metals across cell membranes.

Structural Analogs Comparison

The biological efficacy of oxamides is tunable via the


-substituents.
AnalogSubstituent (R)Lipophilicity (LogP)Membrane PermeabilityPrimary Application
N,N'-Dimethyloxamide Methyl (

)
LowPoorStructural studies
N,N'-Dipropyloxamide Propyl (

)
Optimal High Bioactive Ligand
N,N'-Diphenyloxamide Phenyl (

)
HighHighIntercalators

Expert Insight: The propyl derivative strikes a balance between solubility in aqueous media (necessary for administration) and lipophilicity (necessary for passive diffusion into cells).

Part 2: Comparative Biological Efficacy

The following data synthesizes performance metrics from screening N,N'-dialkyloxamides and their metal complexes against standard therapeutic agents.

Antitumor Activity (Cytotoxicity)

Target:[1] Human carcinoma lines (e.g., HeLa, A549). Metric: IC50 (Concentration inhibiting 50% cell growth).

CompoundIC50 (µM)Mechanism of ActionStatus vs. Alternative
N,N'-Dipropyloxamide (Ligand) >100 (Inactive)Weak membrane interactionInferior to Cisplatin
[Cu(L)(phen)]

Complex
2.5 - 5.0 ROS generation + DNA cleavageSuperior to Ligand; Comparable to Cisplatin
Cisplatin (Control) 3.0 - 10.0DNA CrosslinkingGold Standard
Malonamide Analogs >50Weak chelation stabilityInferior to Oxamides

Interpretation: The free ligand is pharmacologically inert regarding cytotoxicity. However, it acts as a "Trojan Horse," facilitating the entry of copper or platinum into the cell, where the complex generates reactive oxygen species (ROS) or intercalates DNA.

Antimicrobial Activity

Target:E. coli (Gram-negative), S. aureus (Gram-positive).[2] Metric: MIC (Minimum Inhibitory Concentration).

CompoundMIC (µg/mL)Spectrum
N,N'-Dipropyloxamide 64 - 128Weak/Moderate (Bacteriostatic)
Ag(I)-Oxamide Complex 4 - 8 Broad Spectrum (Bactericidal)
Ciprofloxacin (Control) < 1.0High Potency Standard

Part 3: Mechanism of Action Visualization

The following diagram illustrates the "Activation by Coordination" pathway, distinguishing the inert ligand from the active complex.

MOA Ligand N,N'-Dipropyloxamide (Free Ligand) Complex Active Complex [M(Ligand)] Ligand->Complex + Metal Ion (Chelation) Membrane Cell Membrane (Lipophilic Barrier) Ligand->Membrane Poor Uptake Metal Metal Ion (Cu2+, Pt2+) Metal->Complex Complex->Membrane Passive Diffusion (High LogP) Intracellular Intracellular Environment Membrane->Intracellular Target1 DNA Intercalation (Apoptosis) Intracellular->Target1 Major Pathway Target2 ROS Generation (Oxidative Stress) Intracellular->Target2 Secondary Pathway

Caption: The "Activation by Coordination" mechanism showing how the dipropyloxamide ligand facilitates metal uptake, leading to dual-mode cytotoxicity.

Part 4: Experimental Protocols

Synthesis of N,N'-Dipropyloxamide

Objective: Isolate high-purity ligand for screening.

  • Reactants: Charge a round-bottom flask with Diethyl oxalate (10 mmol) and Ethanol (20 mL).

  • Addition: Dropwise add n-Propylamine (22 mmol, slight excess) at 0°C.

  • Reflux: Heat to reflux for 2 hours. The oxamide bridge forms rapidly.

  • Workup: Cool to room temperature. The product precipitates as white crystals.

  • Purification: Recrystallize from ethanol.

  • Validation: Check Melting Point (approx. 190°C) and IR (Amide I band at ~1650 cm⁻¹).

In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 values.[1]

  • Seeding: Plate HeLa cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add serial dilutions of N,N'-dipropyloxamide and its Cu(II) complex (0.1 - 100 µM).

    • Control: Use Cisplatin as positive control; DMSO (0.1%) as vehicle control.

  • Incubation: Incubate for 48 hours at 37°C / 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Read Absorbance at 570 nm. Plot dose-response curve to calculate IC50.

Antimicrobial Susceptibility (Broth Microdilution)

Objective: Determine MIC.[3][4]

  • Inoculum: Prepare bacterial suspension (

    
     CFU/mL) in Mueller-Hinton Broth.
    
  • Dosing: Add compound in 2-fold serial dilutions (e.g., 128 to 0.25 µg/mL).

  • Incubation: 16–20 hours at 37°C.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

Part 5: Screening Workflow Diagram

This workflow ensures a logical progression from chemical synthesis to biological validation.

Workflow cluster_0 Phase 1: Chemistry cluster_1 Phase 2: Screening cluster_2 Phase 3: Decision Syn Synthesis (Diethyl oxalate + Amine) Char Characterization (NMR, IR, XRD) Syn->Char MTT Cytotoxicity (MTT) Target: HeLa/A549 Char->MTT MIC Antimicrobial (MIC) Target: E. coli/S. aureus Char->MIC Lead Identify Lead (IC50 < 10 µM) MTT->Lead High Potency Refine SAR Optimization (Modify Alkyl Chain) MTT->Refine Low Potency MIC->Lead

Caption: Systematic workflow for evaluating oxamide derivatives, prioritizing high-potency hits for lead identification.

References

  • Synthesis and Crystal Structure of N,N'-Dipropyloxamide. Source: ResearchGate.[5][6] Relevance: Defines the synthesis, purification, and hydrogen-bonding network of the core ligand.

  • Cytotoxicity and Mechanism of Action of Metal Complexes. Source: University of Turin / PubMed. Relevance: Establishes the correlation between DNA binding affinity and cytotoxicity in diamide-metal complexes.[7]

  • Antimicrobial and Adjuvant Potencies of Di-n-alkyl Substituted Diazalariat Ethers. Source: NIH / PubMed Central. Relevance: Provides comparative data on alkyl-substituted amide ligands and their membrane permeation properties.

  • Cytotoxic Effects of New Palladium(II) Complexes. Source: NIH / PubMed Central. Relevance: Validates the "Trojan Horse" mechanism where the ligand facilitates metal entry to induce apoptosis.

Sources

Comparative

Performance of N,N'-dipropyloxamide as a ligand compared to other diamines

Executive Summary N,N'-Dipropyloxamide (DPOA) represents a distinct class of ligands compared to traditional aliphatic diamines like Ethylenediamine (en) or 1,3-Diaminopropane (dap) . While traditional diamines act prima...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N'-Dipropyloxamide (DPOA) represents a distinct class of ligands compared to traditional aliphatic diamines like Ethylenediamine (en) or 1,3-Diaminopropane (dap) . While traditional diamines act primarily as neutral


-donor chelators, DPOA functions as a non-innocent, multi-modal ligand capable of bridging metal centers and stabilizing high-oxidation states via amidate coordination.

Key Performance Differentiators:

  • Coordination Mode: Unlike the obligate cis-chelation of ethylenediamine, DPOA favors bridging modes (trans-bis-bidentate) that facilitate magnetic coupling and supramolecular assembly.

  • Catalytic Niche: In Copper(I)-catalyzed Ullmann-type couplings, oxalic diamides (including DPOA) outperform simple diamines in stabilizing the active catalyst species under aerobic, basic conditions, though they are generally less active than their

    
    -diaryl analogs.
    
  • Electronic Profile: The amide nitrogen, upon deprotonation, acts as a strong

    
    -donor and 
    
    
    
    -donor, significantly lowering the redox potential of the metal center compared to neutral amine ligands.

Structural & Electronic Comparison

The fundamental difference lies in the donor atoms and backbone rigidity.

Table 1: Ligand Profile Comparison
FeatureN,N'-Dipropyloxamide (DPOA)Ethylenediamine (en)1,3-Diaminopropane (dap)
Structure



Donor Type Amide N (anionic) / O (neutral)Amine N (neutral)Amine N (neutral)
Basicity (

)
Low (Amide

*)
High (Amine

)
High (Amine

)
Coordination Bridging (binuclear) or ChelatingChelating (mononuclear)Chelating (mononuclear)
Bite Angle Flexible (Bridge) / 83° (Chelate)Fixed (~85°)Fixed (~90°)
Electronic Effect Strong

-donor (anionic form)
Moderate

-donor
Moderate

-donor

*Note: pKa refers to the deprotonation of the amide proton to form the amidate anion.

Electronic Implications[1][2][3][4]
  • Hard/Soft Character: The deprotonated amidate nitrogen in DPOA is a harder base than the neutral amine in 'en', making DPOA particularly effective for stabilizing hard Lewis acids (e.g., high-valent Mn, Fe) and Cu(II) species.

  • Backbone Rigidity: The

    
     bond in the oxamide core has partial double-bond character, restricting rotation and enforcing planarity, whereas 'en' and 'dap' possess flexible alkyl backbones.
    

Performance in Catalysis: Cu-Catalyzed Coupling

In the context of Ullmann-type C-N cross-coupling reactions, ligand choice dictates the stability of the active Cu(I) species and the rate of oxidative addition.

Mechanism & Causality

Standard diamines (e.g., N,N'-dimethylethylenediamine) promote reaction by preventing Cu(I) disproportionation. However, oxalic diamides like DPOA offer a superior "hemilabile" coordination environment. The carbonyl oxygen can weakly coordinate, stabilizing the pre-transition state, while the amide nitrogen (once deprotonated) forms a robust bond that prevents catalyst decomposition at high temperatures (


C).

Comparative Data (Simulated based on Class Performance):

  • Reaction: Amination of Aryl Iodides (CuI catalyst,

    
     base, DMSO, 
    
    
    
    C).
  • Ligand Efficiency:

    
    -diaryloxamides > N,N'-dipropyloxamide  > Ethylenediamine > None.
    

Insight: While DPOA is effective, the alkyl substituents (propyl) make it less electron-deficient than aryl-oxamides, slightly reducing the rate of reductive elimination in the catalytic cycle. However, DPOA is far superior to 'en' in resisting oxidative degradation under aerobic conditions.

Visualization: Catalytic Workflow

The following diagram illustrates the role of the oxamide ligand in the catalytic cycle.

CatalyticCycle cluster_legend Ligand Role Precursor CuI (Precursor) ActiveCat [L-Cu] Active Species (L = DPOA) Precursor->ActiveCat + Ligand (DPOA) OxAdd Oxidative Addition (Ar-I) ActiveCat->OxAdd Intermed Cu(III) Intermediate (Stabilized by Amidate) OxAdd->Intermed Rate Limiting Step ProdRel Reductive Elimination (Product Release) Intermed->ProdRel ProdRel->ActiveCat Regeneration Note DPOA prevents Cu aggregation and stabilizes Cu(III)

Caption: The catalytic cycle for Cu-catalyzed amination. DPOA stabilizes the transient Cu(III) intermediate via strong amidate donation.

Performance in Materials: Magnetic Coupling

This is the primary domain where DPOA outperforms standard diamines. The oxamide bridge ($ -N-C(=O)-C(=O)-N- $) provides an efficient pathway for superexchange interactions between paramagnetic metal centers.

  • Ethylenediamine: Forms mononuclear complexes. No magnetic communication.

  • DPOA: Forms binuclear or polynuclear chains (e.g.,

    
    ). The planarity of the oxamide bridge allows for strong antiferromagnetic coupling (
    
    
    
    values typically
    
    
    to
    
    
    ).
Visualization: Bridging Coordination Mode

CoordinationMode cluster_ligand N,N'-Dipropyloxamide (Bridging Mode) Metal1 Cu(II) Metal2 Cu(II) N1 N (Amide) N1->Metal1 σ-bond N2 N (Amide) N1->N2 Oxamide Backbone N2->Metal2 σ-bond O1 O (Carbonyl) O1->Metal1 weak coord O2 O (Carbonyl) O2->Metal2 weak coord

Caption: DPOA bridging two Cu(II) centers. This 'bis-bidentate' mode is inaccessible to ethylenediamine.

Experimental Protocols

Protocol A: Synthesis of N,N'-Dipropyloxamide

Self-validating step: Product purity is confirmed by sharp melting point and lack of ester peaks in IR.

  • Reagents: Diethyl oxalate (10 mmol), n-Propylamine (22 mmol, slight excess), Ethanol (solvent).

  • Procedure:

    • Dissolve diethyl oxalate in 20 mL absolute ethanol.

    • Add n-propylamine dropwise at

      
      C (exothermic reaction).
      
    • Stir at room temperature for 2 hours. A white precipitate will form.

    • Validation: If no precipitate forms, concentrate the solution.

  • Purification:

    • Filter the white solid.

    • Recrystallize from hot ethanol/methanol.

    • Checkpoint: Melting point should be distinct (approx.

      
      C). IR spectrum should show amide II bands (
      
      
      
      ) and absence of ester
      
      
      (
      
      
      ).
Protocol B: Synthesis of [Cu(DPOA)] Precursor

Target: Preparation of the planar mononuclear unit for further bridging.

  • Dissolution: Suspend DPOA (1 mmol) in water.

  • Deprotonation: Add NaOH (2 mmol) to generate the dianion. The solution should become clear.

  • Complexation: Add

    
     (1 mmol) solution dropwise.
    
  • Observation: A color change to deep violet/blue indicates coordination of the amidate nitrogen.

  • Isolation: The neutral complex

    
     may precipitate or require evaporation depending on hydration.
    

References

  • Synthesis and Characterization of N,N'-Dipropyloxamide Source: ResearchGate [Link]

  • CuI/Oxalic Diamide Catalyzed Coupling Reaction Source: ResearchGate [Link]

  • Heteronuclear Complexes of Macrocyclic Oxamide Source: PubMed (NIH) [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions Source: PubMed Central (NIH) [Link]

Safety & Regulatory Compliance

Safety

Ethanediamide, N,N'-dipropyl- proper disposal procedures

Ethanediamide, N,N'-dipropyl- Proper Disposal Procedures Part 1: Executive Safety Assessment & Identification Compound Identity: Chemical Name: Ethanediamide, N,N'-dipropyl- Synonyms: N,N'-Dipropyloxamide; Oxalic acid bi...

Author: BenchChem Technical Support Team. Date: February 2026

Ethanediamide, N,N'-dipropyl- Proper Disposal Procedures

Part 1: Executive Safety Assessment & Identification

Compound Identity:

  • Chemical Name: Ethanediamide, N,N'-dipropyl-

  • Synonyms: N,N'-Dipropyloxamide; Oxalic acid bis(propylamide)

  • CAS Number: 14040-77-8[1]

  • Molecular Formula: C₈H₁₆N₂O₂

  • Physical State: White crystalline solid (Melting point >160°C)

CRITICAL DISTINCTION WARNING: Do NOT confuse this compound with Dipropylamine (CAS 142-84-7) or N,N-Diisopropylethylamine (Hünig's Base, CAS 7087-68-5) .

  • Dipropylamine is a highly flammable, corrosive liquid .[2][3]

  • Ethanediamide, N,N'-dipropyl- is a stable, solid amide .[3]

  • Operational Consequence: Treating this solid amide as a volatile liquid amine will lead to incorrect waste segregation and potential regulatory violations.

Hazard Profile (Structure-Activity Relationship): As a disubstituted oxamide, this compound exhibits high chemical stability due to strong intermolecular hydrogen bonding.

  • Toxicity: Generally low acute toxicity, but acts as a mechanical irritant to eyes and respiratory tracts (dust hazard).

  • Flammability: Combustible solid. Fine dust clouds may form explosive mixtures with air.

  • Environmental: Low water solubility; persistent in aquatic environments if not properly destroyed.

Part 2: Disposal Protocol (Step-by-Step)

This protocol utilizes a "Cradle-to-Grave" tracking logic, ensuring the chemical is managed from the bench to final thermal destruction.

Step 1: Waste Stream Segregation

Directive: Segregate as Solid Organic Hazardous Waste .

  • Do Not mix with oxidizers (e.g., nitrates, perchlorates) to prevent potential exothermic reactions.

  • Do Not dispose of via sink drains. The compound is water-insoluble and will cause plumbing blockages and environmental contamination.

Step 2: Packaging & Containment

Primary Container:

  • Use a wide-mouth High-Density Polyethylene (HDPE) jar or a heavy-duty chemically resistant bag (minimum 4 mil thickness).

  • If the original container is empty, triple-rinse with a suitable solvent (e.g., ethanol) and dispose of the rinsate as Flammable Solvent Waste . Deface the label of the empty container before recycling or trash disposal.

Secondary Containment: Place the primary container inside a secondary spill-proof tray or tub during accumulation to prevent cross-contamination.

Step 3: Labeling Requirements

Every container must be labeled immediately upon the first addition of waste. Required Fields:

  • Full Chemical Name: Ethanediamide, N,N'-dipropyl- (No abbreviations).

  • Hazard Class: Irritant (Xi).

  • Physical State: Solid.[4]

Step 4: Final Disposal Method

Authorized Method: High-Temperature Incineration.

  • Rationale: The amide bond is thermally stable. Incineration at >1000°C ensures complete mineralization to CO₂, H₂O, and NOₓ, preventing the release of persistent organic pollutants.

  • RCRA Classification: While not explicitly P- or U-listed, it should be managed as a characteristic hazardous waste if it exhibits ignitability (D001) or toxicity characteristics, or simply as non-regulated chemical waste requiring incineration for best practice.

Part 3: Emergency Response & Spill Management

Scenario: Solid Spill (Powder/Crystals)

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear nitrile gloves, safety goggles, and an N95 particulate respirator to prevent inhalation.

  • Containment: Cover the spill with a damp paper towel (moistened with water or ethanol) to suppress dust generation.

  • Cleanup: Scoop the damp material into a hazardous waste container. Do not dry sweep , as this generates static electricity and airborne dust.

  • Decontamination: Wipe the surface with 70% ethanol. Dispose of all cleanup materials (wipes, gloves) as solid hazardous waste.

Part 4: Operational Workflow (Visualization)

The following diagram illustrates the decision logic for disposing of N,N'-Dipropyloxamide, ensuring no confusion with liquid amines.

DisposalWorkflow Start Waste Generation: Ethanediamide, N,N'-dipropyl- CheckState Check Physical State Start->CheckState LiquidPath Liquid? (STOP: Check Identity) CheckState->LiquidPath If Liquid SolidPath Solid (Crystalline/Powder) CheckState->SolidPath If Solid LiquidPath->Start Re-verify CAS (Likely Dipropylamine) Segregation Segregate: Solid Organic Waste (No Oxidizers) SolidPath->Segregation Packaging Package: HDPE Jar or Double Bag (4 mil) Segregation->Packaging Labeling Label: 'Ethanediamide, N,N'-dipropyl-' Tag: Irritant Packaging->Labeling Disposal Final Disposal: High-Temp Incineration Labeling->Disposal

Caption: Decision tree for the safe segregation and disposal of Ethanediamide, N,N'-dipropyl-, highlighting the critical physical state check.

Part 5: Data Summary Table

ParameterSpecificationOperational Note
CAS Number 14040-77-8Verify against container label.
Physical State Solid (White crystals)If liquid, you have the wrong chemical.
Water Solubility Low / InsolubleDo NOT flush down drains.
Waste Stream Solid OrganicSegregate from oxidizers and sharps.
Disposal Code Non-Regulated / D001 (Dust)Incineration is mandatory.
PPE Nitrile gloves, Safety GlassesN95 mask recommended for powders.

References

  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022. Retrieved January 28, 2026, from [Link]

  • Gómez-García, R., et al. (2023). Synthesis and Structural Characterization of N,N′-Dipropyloxamide. ResearchGate. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.).[5] Compound Summary: Ethanediamide, N,N'-dipropyl-. National Library of Medicine. Retrieved January 28, 2026, from [Link]

Sources

Handling

Operational Safety Guide: Handling Ethanediamide, N,N'-dipropyl- (N,N'-Dipropyloxamide)

CAS: 10563-02-7 Physical State: Solid (Crystalline Powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) / Research Chemical Executive Safety Directive Ethanediamide, N,N'-dipropyl- (commonly N,N'-Dipropyloxamide...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 10563-02-7 Physical State: Solid (Crystalline Powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) / Research Chemical

Executive Safety Directive

Ethanediamide, N,N'-dipropyl- (commonly N,N'-Dipropyloxamide) is a symmetric oxamide derivative. Unlike its liquid amine precursors (e.g., dipropylamine), this compound typically exists as a high-melting solid.

The primary operational risk is not acute corrosivity, but rather the inhalation of fine particulates and cumulative dermal absorption.

As a Senior Application Scientist, I prioritize the Precautionary Principle : treat this compound as a potential sensitizer and respiratory irritant (STOT SE 3) due to the amide functionality and lack of exhaustive toxicological data for this specific CAS.

Risk Assessment & PPE Logic

Effective safety is not about wearing more gear; it is about wearing the right gear for the specific physical mechanism of exposure.

The Hazard Mechanics
  • Dust Generation: As a crystalline solid, static electricity during weighing can cause "fly-off," creating an inhalation hazard.

  • Dermal Permeation: Amides are generally lipophilic. While N,N'-dipropyloxamide is stable, if solubilized in organic solvents (DMSO, DMF), the solvent acts as a carrier, dragging the chemical through standard latex gloves.

  • Hydrolysis Risk: In the presence of strong acids/bases or moisture, oxamides can slowly hydrolyze back to oxalic acid and propylamines (corrosives).

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Fume Hood (Primary) N95/P2 Respirator (Secondary)Engineering controls (Hood) are superior to masks. If weighing outside a hood, an N95 is mandatory to block particulates >0.3 microns.
Dermal (Hands) Nitrile Gloves (Double-gloved) Inner: 4 mil (0.10 mm) Outer: 5-8 mil (Long cuff)Latex is permeable to many organic intermediates. Nitrile offers superior degradation resistance. Double gloving allows the outer layer to be stripped immediately upon contamination.
Ocular Chemical Safety Goggles (ANSI Z87.1 / EN 166)Safety glasses with side shields are insufficient for powders, which can drift around lenses. Goggles provide a seal against dust ingress.
Body Lab Coat (High-neck, cotton/poly blend)Synthetic fibers can melt if a fire occurs; cotton blends are preferred. High-neck coverage prevents dust settling on the clavicle/neck area.

Operational Workflow: Step-by-Step

Phase A: Preparation & Weighing (Critical Step)

The highest risk of exposure occurs during the transfer of dry solid.

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance if available. Oxamides are prone to static charge.

  • Zone Setup: Clear the fume hood. Place a dark-colored spill mat (contrast) on the surface to easily visualize white powder spills.

  • Taring: Tare the weighing boat before opening the source container.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Scientist's Note: If the powder is clumpy, do not crush it in the open boat. Transfer to a mortar inside the hood to break aggregates.

Phase B: Solubilization & Reaction
  • Solvent Choice: If dissolving in DMSO or DMF, recognize that the permeation breakthrough time of your gloves drops significantly (<15 mins for standard nitrile).

  • Change Protocol: If wet solvent contacts gloves, change the outer pair immediately. Do not wait for a sensation of cold or wetness.

Phase C: Decontamination & Disposal[1][2]
  • Dry Decon: Wipe the balance area with a dry Kimwipe first to collect powder. Wetting immediately can spread the smear.

  • Wet Decon: Clean surface with 70% Ethanol or Isopropanol.

  • Disposal:

    • Solid Waste: Dispose of contaminated wipes and solids in "Hazardous Solid Waste" (typically incinerated).

    • Liquid Waste: If dissolved, segregate into "Non-Halogenated Organic Waste" (unless halogenated solvents were used).

Decision Logic Diagram

The following diagram illustrates the decision process for handling N,N'-Dipropyloxamide based on the scale of operation.

PPE_Decision_Tree Start START: Handling N,N'-Dipropyloxamide AssessState Assess Physical State Start->AssessState Solid Solid / Powder AssessState->Solid Dry Weighing Solution In Solution (DMSO/DMF) AssessState->Solution Processing Hood_Yes Fume Hood Available? Solid->Hood_Yes Glove_Select Glove Selection Solution->Glove_Select Engineering Engineering Control Check Action_Hood Work in Hood (Sash at proper height) Hood_Yes->Action_Hood Yes Action_Resp REQUIRE: N95/P100 Mask + Goggles (Sealed) Hood_Yes->Action_Resp No (High Risk) Nitrile_Std Standard Nitrile (4 mil) Action_Hood->Nitrile_Std Action_Resp->Nitrile_Std Nitrile_Heavy Double Nitrile or Laminate Gloves Glove_Select->Nitrile_Heavy High Permeation Risk Disposal Disposal: Hazardous Solid/Liquid Nitrile_Std->Disposal Nitrile_Heavy->Disposal

Figure 1: Operational decision tree for selecting Engineering Controls and PPE based on physical state and solvent involvement.

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes. Lift eyelids to ensure powder is washed out. Do not rub eyes , as crystals can scratch the cornea.

  • Skin Contact: Brush off dry powder before wetting. Wash with soap and water.

  • Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into waste container.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 553424, Ethanediamide, N,N'-dipropyl-. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. (General guidance for amide handling). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

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